1,2-Dimethylbenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIBTFOXWGAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310238 | |
| Record name | 1,2-Dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-08-6 | |
| Record name | 2876-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Dimethylbenzimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1,2-Dimethylbenzimidazole, a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. From its fundamental properties to its synthesis and diverse applications, this document offers a technical resource for scientists and professionals in drug development and chemical research.
Section 1: Core Chemical Identity and Properties
This compound, a benzimidazole derivative, is a white to pale yellow crystalline powder. Its core structure, consisting of a benzene ring fused to an imidazole ring with two methyl substituents, underpins its unique chemical reactivity and utility in various scientific domains.
CAS Number: 2876-08-6[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2][4] |
| Melting Point | 108 - 112 °C | [1][5] |
| Boiling Point | 164 °C at 6 mmHg | [1][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in methanol | [5] |
| Purity | ≥ 98% (GC) | [1][2] |
Spectral Data
The structural elucidation of this compound is well-supported by various spectroscopic techniques. Representative data is summarized below:
-
¹H NMR Spectroscopy: Predicted spectra are available in chemical databases.[6][7]
-
¹³C NMR Spectroscopy: Spectral data is available for analysis.[4]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands confirm the functional groups present in the molecule.[4][8]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4]
Section 2: Synthesis of this compound
The synthesis of 1,2-disubstituted benzimidazoles, including this compound, can be achieved through various methods. A common and efficient approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[9][10] Microwave-assisted synthesis has emerged as a rapid and environmentally friendly alternative to conventional heating methods.[11]
General Microwave-Assisted Synthesis Protocol
This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles, which can be adapted for this compound. The use of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) can significantly enhance reaction rates and yields under solvent-free conditions.[11]
Materials:
-
N-substituted-o-phenylenediamine
-
Appropriate aldehyde (e.g., acetaldehyde for the 2-methyl group)
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a 3 mL glass vial, add the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Place the vial in a microwave reactor and irradiate for 5-15 minutes at a set temperature (e.g., 60 °C).[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[11]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
To separate the catalyst, add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).[11]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[11]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for instance by recrystallization from a suitable solvent like hot boiling water.[12]
Caption: Microwave-assisted synthesis workflow for this compound.
Section 3: Key Applications
This compound is a versatile compound with applications spanning pharmaceuticals, catalysis, and material science.[1]
Role in Vitamin B12 Biosynthesis
A critically important role of a related compound, 5,6-dimethylbenzimidazole, is its function as the lower axial ligand for the cobalt ion in coenzyme B12.[13][14][15][16] This highlights the biological significance of the dimethylbenzimidazole scaffold. The biosynthesis of this ligand is a fascinating process, with evidence suggesting it can be formed from riboflavin through an oxidative cascade.[13]
Caption: Simplified structure of Coenzyme B12 showing the dimethylbenzimidazole ligand.
Pharmaceutical and Agrochemical Intermediate
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[17][18][] this compound serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its derivatives have been investigated for a wide range of biological activities, including as anthelmintics, antifungals, and even for potential anti-diabetic properties.[9][17]
Ligand in Catalysis and Material Science
The ability of this compound to act as a ligand for metal ions makes it valuable in coordination chemistry and catalysis.[1] It can enhance reaction rates and selectivity in organic synthesis.[1] Furthermore, its thermal stability and chemical resistance lend it to applications in the development of advanced materials such as polymers and coatings.[1]
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed.[20]
-
Causes skin irritation.[20]
-
Causes serious eye irritation/damage.[20]
-
May cause respiratory irritation.[20]
Recommended Precautions:
-
Handling: Use in a well-ventilated area or outdoors.[20] Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke when using this product.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[20]
-
Storage: Store in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents. Keep containers tightly closed in a well-ventilated place.[21]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[20]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[20]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth.[20] Call a POISON CENTER or doctor/physician if you feel unwell.[21]
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[20][21]
Section 5: Conclusion
This compound is a compound with a rich chemical profile and a broad spectrum of applications. Its significance as a synthetic intermediate in the pharmaceutical and agrochemical industries, coupled with its role as a ligand in catalysis and its connection to the vital coenzyme B12, underscores its importance in both academic and industrial research. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this versatile molecule in their endeavors.
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (URL: [Link])
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Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade - PubMed. (URL: [Link])
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Mechanism of dimethylbenzimidazole (DMB) synthesis and the metabolic engineering of a dietary useful form of cobalamin in Lactobacillus - GtR - UKRI. (URL: [Link])
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A Guide to the Synthesis of 1,2-Dimethylbenzimidazole: Mechanism and Methodology
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway to 1,2-dimethylbenzimidazole, a heterocyclic scaffold of significant interest in pharmaceutical and materials science research.[1] The benzimidazole core is a privileged structure in drug development, known for its role in a variety of therapeutic agents.[2][3][4] This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, field-proven experimental protocols, and the critical parameters governing the synthesis. We will focus on the prevalent two-step synthesis involving the Phillips condensation to form the initial benzimidazole ring, followed by N-methylation. The causality behind experimental choices is elucidated to ensure both reproducibility and a foundational understanding for further derivatization and discovery.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[5] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with biopolymers in living systems, leading to a broad spectrum of biological activities.[6][7] Derivatives of benzimidazole are found in clinically approved drugs with applications as proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives.[3] Specifically, this compound serves as a crucial building block and ligand in the synthesis of more complex bioactive molecules and catalysts.[1] A robust and well-understood synthetic route is therefore paramount for its application in research and development.
Strategic Overview of the Synthesis
The most reliable and widely adopted strategy for synthesizing this compound is a two-step process. This approach offers high yields and purity by separating the formation of the heterocyclic core from the subsequent N-alkylation.
-
Step 1: Phillips Condensation. Synthesis of the intermediate, 2-methyl-1H-benzimidazole, via the acid-catalyzed condensation of o-phenylenediamine with acetic acid.[8][9]
-
Step 2: N-Methylation. Selective methylation at the N1 position of 2-methyl-1H-benzimidazole to yield the final product, this compound.
This guide will dissect each step, presenting the underlying mechanism and a detailed experimental workflow.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole via Phillips Condensation
The Phillips condensation reaction is a classic and efficient method for forming the benzimidazole ring by reacting ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid or under thermal conditions.[8][10] Using acetic acid as the C2 source directly installs the required methyl group at the 2-position.
Reaction Mechanism
The mechanism proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration. The acid catalyst serves to activate the carboxylic acid carbonyl, rendering it more susceptible to nucleophilic attack.
-
Activation & Acylation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., 4N HCl), increasing the electrophilicity of the carbonyl carbon. One of the nucleophilic amino groups of o-phenylenediamine attacks this activated carbonyl.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Dehydration & Amide Formation: A molecule of water is eliminated to form the N-acetyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Final Dehydration: A second dehydration step occurs, leading to the aromatization of the newly formed imidazole ring, yielding 2-methyl-1H-benzimidazole.[8][11]
Experimental Protocol: this compound
This protocol is based on standard N-alkylation procedures for benzimidazoles. [12] Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount (0.05 mol scale) | Moles | Notes |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 6.61 g | 0.05 | From Step 1. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g | 0.075 | Anhydrous, finely powdered. |
| Methyl Iodide | CH₃I | 141.94 | 3.42 mL (7.8 g) | 0.055 | Use in a fume hood. |
| Acetone | C₃H₆O | 58.08 | 100 mL | - | Anhydrous. |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-1H-benzimidazole (6.61 g, 0.05 mol), anhydrous potassium carbonate (10.37 g, 0.075 mol), and anhydrous acetone (100 mL).
-
Causality: Anhydrous conditions are essential. Any water present will consume the base and can hydrolyze the methylating agent. Potassium carbonate is used in excess (1.5 eq) to ensure complete deprotonation. [12]2. Addition of Methylating Agent: Stir the suspension vigorously. Slowly add methyl iodide (3.42 mL, 0.055 mol) to the mixture at room temperature.
-
Causality: A slight excess of the methylating agent drives the reaction to completion. Dropwise addition helps to control any potential exotherm.
-
-
Heating: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The product spot should be less polar than the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI byproduct) using suction filtration and wash the solid cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a low-melting solid.
-
Purification: The crude product can be purified by column chromatography on silica gel. [12]A gradient elution from hexane to an ethyl acetate/hexane mixture is typically effective. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate may be possible.
-
Expected Outcome: A high yield (>90%) of this compound as a white or off-white solid.
-
Modern Synthetic Approaches: Microwave-Assisted Synthesis
In the pursuit of green and efficient chemistry, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. [13]For benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. [14][15][16] The condensation of o-phenylenediamine with acetic acid can be performed under microwave irradiation, often solvent-free or in a minimal amount of a high-boiling solvent. [17][18]This method's efficiency stems from the direct and rapid heating of the polar reactants, leading to a significant acceleration of the reaction rate. [13]Researchers looking to optimize throughput or reduce energy consumption should consider exploring microwave-assisted protocols. [14][19]
Conclusion
The synthesis of this compound is most effectively achieved through a well-defined, two-step process involving the Phillips condensation and subsequent N-methylation. Understanding the mechanism of each step is crucial for troubleshooting and adapting the protocols for different substrates. The provided methodologies are robust and grounded in established chemical principles, offering a reliable pathway for obtaining this valuable chemical intermediate. As drug discovery and materials science continue to advance, mastery of such fundamental heterocyclic syntheses remains an indispensable skill for the modern scientist.
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ACS Publications. (2023). Synthesis of 2-Methylbenzimidazole in Continuous Flow: Mechanism of Cu–Pd/(K)γ-Al2O3-Catalyzed Deactivation and Regeneration. Retrieved from [Link]
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Introduction: The Benzimidazole Scaffold and the Significance of 1,2-Dimethyl Substitution
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dimethylbenzimidazole
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, ability to engage in various non-covalent interactions, and structural resemblance to naturally occurring purines make it a "privileged scaffold" for designing therapeutic agents.[1][2] A vast number of FDA-approved drugs for conditions ranging from peptic ulcers to cancer incorporate this core structure.[2][4]
This guide focuses specifically on this compound (DMBI), a derivative where methyl groups are strategically placed on both nitrogen atoms (position 1) and the carbon atom situated between them (position 2). This substitution pattern is not trivial; it fundamentally alters the molecule's properties compared to its unsubstituted parent. The N1-methylation eliminates the possibility of N-H tautomerism, a dynamic proton exchange process common in other benzimidazoles, thereby locking the molecule into a single, predictable form.[5][6][7] This structural rigidity, combined with the electronic influence of two methyl groups, defines the unique chemical behavior and utility of DMBI as a versatile building block in pharmaceutical development, a ligand in catalysis, and a component in advanced materials.[8]
Section 1: Molecular Architecture and Geometry
The foundational structure of this compound consists of a planar, fused ten-pi-electron aromatic system. The IUPAC numbering convention, critical for discussing spectroscopic data and substitution patterns, is illustrated below.
Caption: IUPAC numbering of the this compound core structure.
The core benzimidazole ring system is inherently planar due to the sp² hybridization of its constituent carbon and nitrogen atoms. This planarity is crucial for enabling effective π-π stacking interactions in condensed phases and within biological receptor sites.[2] The methyl groups, while having freely rotating C-H bonds, do not significantly disrupt the overall planarity of the aromatic core. Their primary geometric influence is steric; the C2-methyl group, in particular, can influence the conformation of larger substituents if the DMBI core is used as a fragment in a more complex molecule.
Section 2: Electronic Structure and Intermolecular Bonding
The chemical reactivity and physical properties of DMBI are dictated by its electronic architecture.
Aromaticity and Electron Delocalization: The benzimidazole ring system is aromatic, satisfying Hückel's rule with 10 π-electrons delocalized across the nine atoms of the bicyclic core. This delocalization is responsible for the molecule's significant thermodynamic stability and its characteristic spectroscopic properties. The lone pair of electrons on the N1 nitrogen atom actively participates in the aromatic π-system, while the lone pair on the N3 nitrogen is primarily located in an sp² hybrid orbital in the plane of the ring, making N3 the primary site of protonation and Lewis acid coordination (a hydrogen bond acceptor).[9]
Inductive Effect of Methyl Groups: The two methyl groups are electron-donating by induction (+I effect). This effect increases the electron density within the aromatic system, particularly at the N1 and C2 positions. This enhanced electron density can influence the molecule's reactivity, making the ring more susceptible to electrophilic attack than unsubstituted benzimidazole and modulating its basicity.
Intermolecular Interactions: In the solid state or in non-polar solvents, DMBI molecules can interact through several non-covalent forces:
-
π-π Stacking: The planar aromatic rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces. These interactions are common in the crystal structures of benzimidazole derivatives.[10]
-
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich face of an adjacent DMBI molecule. These weak hydrogen bonds contribute to the overall stability of the crystal lattice.[11]
Unlike N-unsubstituted benzimidazoles, DMBI cannot act as a hydrogen bond donor, which significantly alters its solubility and crystal packing compared to analogues that can form strong N-H···N hydrogen bond chains.[5][7][11]
Caption: Relationship between core structure and intermolecular bonding potential.
Section 3: Spectroscopic Validation and Characterization
The theoretical model of DMBI's structure and bonding is confirmed through empirical spectroscopic data. These techniques are fundamental for quality control and structural elucidation in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for confirming the structure of DMBI. The absence of N-H tautomerism results in a clean, well-resolved spectrum.[5][12]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Insights |
| N1-CH₃ | ~3.7 | ~31 | Signal for the methyl group directly attached to the nitrogen atom. |
| C2-CH₃ | ~2.6 | ~14 | Signal for the methyl group on the C2 carbon of the imidazole ring. |
| Aromatic H | ~7.2 - 7.7 | ~110 - 143 | A complex multiplet region for the four protons on the benzene ring. |
| C2 | - | ~151 | Quaternary carbon deshielded by two adjacent nitrogen atoms. |
| C3a, C7a | - | ~136, ~143 | Bridgehead carbons involved in the ring fusion. |
| C4, C5, C6, C7 | - | ~110, ~120, ~122, ~123 | Aromatic carbons of the benzene portion of the molecule. |
| (Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. Data is representative based on typical values found in literature and databases.)[9][12][13] |
Infrared (IR) Spectroscopy: IR spectroscopy provides a fingerprint of the covalent bonds within the molecule by measuring their vibrational frequencies.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1620 cm⁻¹ & ~1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic benzimidazole core.[14][15]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): For C₉H₁₀N₂, the expected peak is at an m/z (mass-to-charge ratio) of 146.19.[8][9]
-
Major Fragments: Common fragmentation includes the loss of a methyl group (M-15), leading to a peak at m/z ~131, and loss of HCN.[9]
Section 4: A Modern Synthetic Protocol
The synthesis of 1,2-disubstituted benzimidazoles has been refined to improve efficiency and reduce environmental impact. Microwave-assisted organic synthesis (MAOS) represents a field-proven, rapid, and often solvent-free method.[16]
Protocol: Microwave-Assisted Synthesis of this compound [16]
-
Reactant Preparation: In a 10 mL microwave process vial, combine N-methyl-o-phenylenediamine (1.0 mmol, 1.0 eq) and a Lewis acid catalyst such as Erbium triflate (Er(OTf)₃, 0.01 mmol, 1 mol%).
-
Causality: N-methyl-o-phenylenediamine provides the benzene ring and the N1-methyl group. The Lewis acid activates the carbonyl group of the aldehyde for nucleophilic attack.
-
-
Aldehyde Addition: Add acetaldehyde (or a suitable precursor like paraldehyde) (1.1 mmol, 1.1 eq).
-
Causality: Acetaldehyde provides the C2 carbon and its attached methyl group. A slight excess ensures complete consumption of the diamine.
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-10 minutes.
-
Causality: Microwave energy provides rapid and uniform heating, dramatically accelerating the condensation and cyclization reactions compared to conventional heating.
-
-
Workup and Purification: After cooling, the crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: Purification is essential to remove any unreacted starting materials and the catalyst, ensuring the high purity (≥98%) required for pharmaceutical and research applications.[8]
-
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, MS) and by measuring its melting point (literature value: 108-112 °C).[8][17]
Section 5: Structural Significance in Drug Development
The specific structure and bonding of this compound make it a valuable scaffold in drug discovery. Its journey from a chemical entity to a potential therapeutic agent is a multi-stage process where its inherent properties are leveraged.
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Introduction: The Structural and Functional Significance of 1,2-Dimethylbenzimidazole
An In-Depth Technical Guide to 1,2-Dimethylbenzimidazole: Molecular Characteristics and Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is an aromatic heterocyclic organic compound that has garnered significant attention within the scientific community. As a derivative of benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings, it serves as a crucial structural motif and building block in medicinal chemistry and materials science.[1][2] The benzimidazole core is a "privileged scaffold," found in numerous FDA-approved drugs and a vast array of bioactive molecules, underscoring its importance in pharmaceutical development.[3][4][5]
This guide provides a detailed examination of the core molecular attributes of this compound, focusing on its molecular weight and formula. A precise understanding of these fundamental properties is paramount for researchers, as it forms the basis for stoichiometric calculations in synthesis, quantitative analysis, and the rational design of novel therapeutic agents. This document will delve into its physicochemical properties, synthesis considerations, and its versatile applications, offering a comprehensive resource for professionals in the field.
Part 1: Core Molecular Attributes and Physicochemical Properties
The identity and purity of a chemical compound are fundamentally defined by its molecular formula and weight. These parameters are critical for every aspect of laboratory work, from reaction setup to the interpretation of analytical data.
Molecular Formula and Weight
The molecular formula for this compound is C₉H₁₀N₂ .[1][6][7] This formula indicates that each molecule is composed of nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms.
Based on this composition, the calculated molecular weight is 146.19 g/mol .[1][6][7] This value is essential for accurately preparing solutions of known concentrations, determining molar equivalents in chemical reactions, and analyzing the output of mass spectrometry.
Structural Representation and Identification
The arrangement of atoms in this compound is depicted in the following molecular structure diagram. The methyl groups at positions 1 and 2 are key features that influence its chemical reactivity and biological activity.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
For ease of reference, the key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂ | [1][6] |
| Molecular Weight | 146.19 g/mol | [1][6] |
| IUPAC Name | 1,2-dimethyl-1H-benzimidazole | [6][8] |
| CAS Number | 2876-08-6 | [1][7] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1][9] |
| Boiling Point | 164 °C at 6 mmHg | [1][9] |
| SMILES | CC1=NC2=CC=CC=C2N1C | [6] |
| InChI Key | PJQIBTFOXWGAEN-UHFFFAOYSA-N | [6] |
Part 2: Role in Scientific Research and Drug Development
The unique scaffold of this compound makes it a compound of high interest in several scientific domains.
Foundation for Pharmaceutical Development
The benzimidazole ring system is a cornerstone in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] this compound serves as a key starting material or intermediate in the synthesis of more complex drug candidates.[1] The methyl groups at the 1 and 2 positions can influence the molecule's steric and electronic properties, which in turn affects its binding affinity to biological targets such as enzymes and receptors.[1]
Ligand in Catalysis
In the field of organic synthesis, this compound functions as an effective N-heterocyclic carbene (NHC) precursor or ligand in coordination chemistry.[1] Its ability to coordinate with metal centers allows it to be used in catalytic processes, enhancing reaction rates and selectivity in the production of fine chemicals.[1]
Part 3: Synthesis Methodology: An Illustrative Protocol
The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry. Modern methods often prioritize efficiency, high yields, and environmentally friendly conditions. One such approach is microwave-assisted synthesis.
Conceptual Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol provides a generalized workflow for the synthesis of 1,2-disubstituted benzimidazoles, a class to which this compound belongs. The causality behind using microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods.[10] The use of a catalyst, such as a Lewis acid, under solvent-free conditions further enhances the efficiency and green credentials of the procedure.[10]
Step-by-Step Methodology:
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine an N-substituted-o-phenylenediamine (1 mmol) with an appropriate aldehyde or ketone (1 mmol). For this compound, this would conceptually involve a reaction between N-methyl-o-phenylenediamine and an acetylating agent.
-
Catalyst Addition: Introduce a catalytic amount (e.g., 1 mol%) of a suitable catalyst, such as Erbium triflate (Er(OTf)₃), which acts as a Lewis acid to activate the carbonyl group of the aldehyde/ketone.[10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 5-10 minutes) at a controlled temperature (e.g., 60-100 °C).[10] The precise parameters depend on the specific substrates and catalyst used.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to determine when the starting materials have been consumed.
-
Product Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product can often be purified directly through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure 1,2-disubstituted benzimidazole.
Caption: General Workflow for Microwave-Assisted Benzimidazole Synthesis.
Part 4: Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The information presented here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[11][12][13]
Hazard Identification
This compound is classified with the following GHS hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11][13]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11][13]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.
Conclusion
This compound is a compound of fundamental importance in chemical synthesis and pharmaceutical research. Its core attributes—a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol —are the starting points for its application in creating novel molecules with significant biological potential. The versatility of its benzimidazole scaffold, combined with established synthesis and handling protocols, ensures its continued relevance for scientists and researchers aiming to advance the fields of medicine and materials science.
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Physical and chemical properties of 1,2-Dimethylbenzimidazole
An In-Depth Technical Guide to 1,2-Dimethylbenzimidazole
Abstract
This compound is a heterocyclic aromatic compound of significant interest in various scientific domains. As a derivative of benzimidazole, a scaffold prevalent in numerous clinically approved drugs, it serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique structural features also lend it utility as a ligand in catalysis and a component in the synthesis of advanced materials.[1] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, alongside established synthesis protocols, reactivity insights, and a summary of its key applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound, also known as 1,2-dimethyl-1H-benzimidazole, is defined by a fused benzene and imidazole ring system with methyl substitutions at the 1- and 2-positions.[4] This substitution pattern is critical to its chemical behavior, influencing its steric and electronic properties compared to the parent benzimidazole molecule.
Caption: Chemical structure of this compound.
Physical and Spectroscopic Properties
The physical properties of this compound are well-documented, defining its state and behavior under various conditions. These properties are essential for its handling, storage, and application in experimental setups.
Physical Data Summary
| Property | Value | Source |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1][5] |
| Boiling Point | 164 °C @ 6 mmHg | [1][7] |
| Solubility | Soluble in Methanol | [7] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 5.93 ± 0.10 | [7] |
| LogP (Predicted) | 1.606 | [5] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the two methyl groups and the four aromatic protons on the benzene ring. The methyl groups at the N1 and C2 positions appear as sharp singlets, while the aromatic protons typically present as a complex multiplet pattern in the downfield region.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals: two for the methyl carbons and seven for the aromatic and imidazole ring carbons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N stretching within the imidazole ring, and C=C stretching from the aromatic system.[4]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a prominent molecular ion peak (M+) at an m/z value corresponding to its molecular weight (146.19).[4]
Chemical Properties and Reactivity
As a benzimidazole derivative, this compound possesses a rich chemical reactivity profile.
-
Basicity: The presence of two nitrogen atoms imparts weak basicity to the molecule, allowing it to form salts with acids.[8] The nitrogen at position 3 (N3) is considered π-deficient, while the N1 nitrogen is π-excessive, influencing the molecule's reactivity.[8]
-
Electrophilic Substitution: The fused benzene ring is electron-rich and susceptible to electrophilic substitution reactions, similar to other aromatic compounds.[8] The positions of substitution (4, 5, 6, or 7) are influenced by the electronic effects of the fused imidazole ring.
-
Reactivity at the Imidazole Ring: The imidazole portion of the molecule can also undergo specific reactions. For instance, N-oxidation can occur, leading to intermediates like this compound 3-oxide, which can participate in cycloaddition reactions.[9]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and should be stored and handled accordingly.
Synthesis Methodology
The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry. Modern methods often prioritize efficiency, high yields, and environmentally benign conditions.[10] A common and effective approach involves the condensation of an N-substituted o-phenylenediamine with a carboxylic acid or its equivalent, often facilitated by acid catalysis or microwave irradiation.[8]
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a conceptualized example based on modern, efficient synthesis methodologies for 1,2-disubstituted benzimidazoles.[10]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (1.1 eq).
-
Catalyst Addition (Optional): For enhanced reaction rates, a catalytic amount of a Lewis acid (e.g., Er(OTf)₃, 1 mol%) or a solid acid catalyst can be added.[10]
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation. A typical condition would be heating to 100-120 °C for 5-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Applications in Research and Development
The versatility of the this compound scaffold makes it a valuable compound in several research and industrial fields.[1]
Caption: Key application areas of this compound.
-
Pharmaceutical Development: This is the most prominent area of application. The benzimidazole core is a "privileged scaffold" found in numerous FDA-approved drugs.[11] Derivatives of dimethylbenzimidazole have shown significant promise as anticancer agents by inhibiting protein kinases crucial for cancer cell survival.[2][11] It also serves as a starting material for pharmaceuticals targeting neurological disorders.[1] Its structural similarity to 5,6-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12, provides a natural precedent for its biological relevance.[11][12]
-
Catalysis: It functions as an effective N-heterocyclic ligand in coordination chemistry.[1] Its complexes with transition metals can act as catalysts, improving reaction rates and selectivity in various organic synthesis processes.[1]
-
Biochemical Research: The compound is utilized as a tool in biochemical studies, including enzyme inhibition and receptor binding assays, to help elucidate biological mechanisms and identify potential therapeutic targets.[1]
-
Material Science: Due to its inherent thermal stability and chemical resistance, this compound is incorporated into the development of advanced materials, such as high-performance polymers and coatings.[1]
Safety and Handling
Proper handling and storage are crucial when working with this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[6]
-
Handling Precautions: Use in a well-ventilated area or under a fume hood.[6] Avoid generating and breathing dust.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined profile of physical and chemical properties. Its significance is rooted in its role as a foundational scaffold in medicinal chemistry, leading to the development of novel therapeutic agents. Furthermore, its applications in catalysis and material science underscore its broader utility. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this valuable chemical entity in their scientific endeavors.
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1,2-Dimethylbenzimidazole solubility in different solvents
An In-Depth Technical Guide to the Solubility of 1,2-Dimethylbenzimidazole
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. This guide provides a comprehensive overview of the solubility of this compound, a heterocyclic aromatic compound with applications in pharmaceuticals and material science.[1] While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes established principles of benzimidazole chemistry, predictive analysis, and standardized experimental protocols to provide a robust framework for its practical application.
Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Appearance | Very pale yellow to pale reddish-yellow crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1][3][4] |
| Boiling Point | 164 °C at 6 mmHg | [1][3] |
| pKa | 5.93 ± 0.10 (Predicted) | [3] |
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a polar benzimidazole core and two non-polar methyl groups, suggests a nuanced solubility profile.
Polar Protic Solvents (e.g., Alcohols, Water): Benzimidazole and its derivatives are generally capable of hydrogen bonding, which is a key factor in their solubility in protic solvents.[5] The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. It is known that this compound is soluble in methanol.[3] Following the trend observed for other benzimidazoles, its solubility is expected to be high in lower-chain alcohols like ethanol and propanol, and decrease as the alkyl chain length of the alcohol increases.[6][7] Due to its overall hydrophobic nature, the aqueous solubility of this compound is likely to be low.[8] However, its solubility in aqueous solutions is expected to be pH-dependent. Under acidic conditions, the basic nitrogen atoms can be protonated, forming a more soluble salt.[5][8]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the polar benzimidazole ring.[7] Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide array of organic compounds and is expected to effectively dissolve this compound.[7] Similarly, other polar aprotic solvents like dimethylformamide (DMF) and acetone are predicted to be good solvents for this compound.
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the benzene ring and the two methyl groups imparts some non-polar character to the molecule. Therefore, some solubility in non-polar solvents can be anticipated. Studies on benzimidazole have shown some solubility in toluene and dichloromethane.[9][10] However, the solubility in highly non-polar solvents like hexane is expected to be limited.
Summary of Predicted Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the imidazole ring nitrogen.[5] Known to be soluble in methanol.[3] |
| Water | Low (pH-dependent) | Overall hydrophobic nature. Solubility increases at lower pH due to salt formation.[5][8] | |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the polar benzimidazole core.[7] |
| Non-Polar | Toluene, Dichloromethane | Moderate | Van der Waals interactions with the benzene ring and methyl groups.[9][10] |
| Hexane | Low | Limited interaction with the polar imidazole moiety. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely adopted technique.[7][11]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol
Materials and Equipment:
-
This compound (purity ≥ 98%)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker
-
Calibrated positive displacement pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
To each vial, add a known volume of the respective solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any residual solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Factors Influencing Solubility
Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature.[5] Therefore, it is expected that the solubility of this compound will be higher at elevated temperatures. For pharmaceutical applications, determining solubility at physiological temperature (37 °C) is often necessary.
pH: As a weak base, the solubility of this compound in aqueous media is expected to be significantly influenced by pH.[5] In acidic solutions, the imidazole ring can become protonated, leading to the formation of a more soluble salt.[8] This property is critical in the context of drug development, as it can affect absorption and bioavailability.
Polymorphism: The crystalline form of a compound can impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. While there is no specific information on the polymorphism of this compound in the provided search results, it is a factor to consider in rigorous solubility studies.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is sparse, a strong predictive understanding can be derived from its chemical structure and the known behavior of related benzimidazole compounds. For precise quantitative data, the detailed experimental protocol provided herein offers a robust and reliable methodology. A thorough characterization of the solubility of this compound is essential for its effective utilization in research, development, and various industrial applications.
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An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow for a diverse range of biological activities, forming the core of numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and antihistamines.[1] 1,2-Dimethylbenzimidazole, a key derivative, serves as a valuable building block in the synthesis of more complex bioactive molecules and as a ligand in coordination chemistry.[3] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective utilization in research and development. This guide provides a detailed examination of these properties, grounded in experimental methodology and theoretical principles.
Physicochemical Properties of this compound
This compound presents as a white to light yellow crystalline powder.[3] Its core physical characteristics are summarized in the table below. The presence of methyl groups at both the 1- and 2-positions of the benzimidazole ring significantly influences its physical properties compared to the parent molecule.
| Property | Value | Source(s) |
| Melting Point | 108 - 112 °C | , |
| Boiling Point | 164 °C at 6 mmHg | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | White to almost white crystalline powder |
Structural Influence on Physical Properties:
The melting point of a compound is a reflection of the strength of its crystal lattice, which is governed by intermolecular forces. In benzimidazoles, hydrogen bonding between the N-H proton and the lone pair of an adjacent molecule's nitrogen is a dominant force.
-
Benzimidazole: The parent compound has a high melting point of 170-172 °C due to strong intermolecular hydrogen bonding.[1]
-
2-Methylbenzimidazole: The addition of a methyl group at the 2-position results in a slightly higher melting point of 175-177 °C.[4]
-
This compound: The methylation of the nitrogen at the 1-position eliminates the possibility of hydrogen bonding. This disruption of the strong intermolecular forces leads to a significantly lower melting point of 108-112 °C.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Impurities typically depress and broaden the melting point range.
Melting Point Determination: The Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting.
-
Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Figure 1: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination under Reduced Pressure
This compound has a relatively high boiling point, making vacuum distillation the preferred method for its purification and boiling point determination. This technique allows the compound to boil at a lower temperature, preventing potential decomposition.[5]
Methodology:
-
Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source. A Claisen adapter is often used to prevent bumping of the liquid into the condenser.[6][7]
-
Sample Introduction: The this compound sample is placed in the distillation flask with a stir bar.
-
Evacuation: The system is gradually evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distillation flask is heated gently.
-
Distillation and Measurement: The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure.
Figure 2: Workflow for Boiling Point Determination by Vacuum Distillation.
Synthesis and Purification: A Prerequisite for Accurate Measurement
The purity of a compound is paramount for the accurate determination of its physical properties. The synthesis of this compound can be achieved through several routes, often involving the condensation of a substituted o-phenylenediamine with a carboxylic acid or aldehyde.[8][9][10]
A common synthetic approach involves the reaction of N-methyl-o-phenylenediamine with acetic acid.
Figure 3: General Synthesis Scheme for this compound.
Purification:
Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for benzimidazole derivatives include:
-
Recrystallization: This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina can be employed to separate the desired product from impurities based on their differential adsorption.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that are critical for its identification, purity assessment, and application in various scientific disciplines. The disruption of intermolecular hydrogen bonding due to N-methylation significantly lowers its melting point compared to the parent benzimidazole. Accurate determination of these properties relies on established experimental techniques such as the capillary method for melting point and vacuum distillation for boiling point. A thorough understanding of the synthesis and purification of this compound is essential to ensure the integrity of these measurements. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this important heterocyclic compound.
References
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI. Retrieved from [Link]
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Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]
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5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Vacuum distillation. (n.d.). SlideShare. Retrieved from [Link]
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Scheme for synthesis of 1, 2-disubstituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Benzimidazole. (n.d.). Wikipedia. Retrieved from [Link]
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Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (2023, December 8). RSC Publishing. Retrieved from [Link]
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A technique for high recoveries from vacuum distillations. (2009, August). ResearchGate. Retrieved from [Link]
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Benzimidazole : Organic Synthesis. (2020, November 5). YouTube. Retrieved from [Link]
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Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2010, August 7). ResearchGate. Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (2016, May 15). Semantic Scholar. Retrieved from [Link]
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Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. (n.d.). Impactfactor. Retrieved from [Link]
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Benzimidazole | C7H6N2 | CID 5798. (n.d.). PubChem. Retrieved from [Link]
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Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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A Spectroscopic Guide to 1,2-Dimethylbenzimidazole: Structure Elucidation for Researchers
Introduction
1,2-Dimethylbenzimidazole (CAS No: 2876-08-6) is a heterocyclic aromatic compound that serves as a vital structural motif and building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of pharmacological activities, making the unambiguous confirmation of its molecular structure paramount for researchers in drug discovery and development.[2] This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.
With a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol , this compound typically presents as a pale yellow or white crystalline powder.[3] Understanding its spectral fingerprint is the first step in validating its synthesis and purity, ensuring the integrity of subsequent research. This guide moves beyond a simple data repository, explaining the causality behind the observed spectral features and providing field-tested protocols for data acquisition.
Molecular Structure and Spectroscopic Principles
The structural integrity of any chemical study relies on the foundational confirmation of the molecule . For this compound, three primary spectroscopic techniques provide a complementary and comprehensive picture of its atomic arrangement and bonding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and chemical environment of each atom in the molecule.
-
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, acting as a fingerprint for the functional groups present.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues to its structure through fragmentation patterns.
The combined data from these techniques allows for a self-validating system of structural elucidation.
Caption: Molecular graph of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical shifts of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the electronic environment of every atom in the molecule.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is critical for acquiring high-quality NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons, though none are present in this N-methylated compound.[2][4]
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and methyl protons. The symmetry of the benzene portion of the molecule simplifies the aromatic region.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| H4 / H7 | ~ 7.70 - 7.60 | Multiplet | 2H |
| H5 / H6 | ~ 7.30 - 7.20 | Multiplet | 2H |
| N1-CH₃ | ~ 3.75 | Singlet | 3H |
| C2-CH₃ | ~ 2.60 | Singlet | 3H |
Data compiled from typical values for benzimidazole derivatives.[4][5]
-
Causality & Expertise:
-
Aromatic Protons (H4, H7, H5, H6): These protons resonate in the downfield region (7.20-7.70 ppm) due to the deshielding effect of the aromatic ring current. The protons adjacent to the fused imidazole ring (H4 and H7) are typically shifted further downfield than the more central protons (H5 and H6). They appear as two distinct multiplets because H4 is coupled to H5, and H7 is coupled to H6, creating a symmetric AA'BB' system.
-
N-Methyl Protons (N1-CH₃): The singlet at ~3.75 ppm is assigned to the methyl group attached to the nitrogen atom. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen and the aromatic system.
-
C-Methyl Protons (C2-CH₃): The singlet at ~2.60 ppm corresponds to the methyl group at the C2 position of the imidazole ring. It is more shielded (upfield) compared to the N-methyl group.
-
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| C2 | ~ 152 |
| C3a / C7a (bridgehead) | ~ 142 / 136 |
| C4 / C7 | ~ 120 |
| C5 / C6 | ~ 123 / 110 |
| N1-CH₃ | ~ 30 |
| C2-CH₃ | ~ 14 |
Data compiled from typical values and spectral databases for benzimidazole derivatives.[6][7]
-
Causality & Expertise:
-
Imidazole Carbons (C2, C3a, C7a): The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon, appearing around 152 ppm. The two bridgehead carbons (C3a and C7a) where the rings are fused resonate at ~142 and ~136 ppm.
-
Benzene Carbons (C4-C7): These carbons appear in the typical aromatic region of 110-125 ppm. Due to the influence of the fused heterocyclic ring, the chemical shifts of C4/C7 and C5/C6 are distinct.
-
Methyl Carbons: The N-methyl carbon (~30 ppm) is significantly more deshielded than the C-methyl carbon (~14 ppm) due to its direct attachment to the electronegative nitrogen atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum provides a unique fingerprint based on the vibrations of the molecule's bonds.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the KBr pellet method is a standard and reliable technique.[8]
-
Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[8]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[8] Mix thoroughly with the sample until a homogenous mixture is obtained. The hygroscopic nature of KBr necessitates that this step be performed quickly to minimize moisture absorption.[9]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[9]
-
Analysis: The resulting transparent or translucent pellet is removed from the die and placed in the spectrometer's sample holder for analysis.
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by absorptions corresponding to aromatic and aliphatic C-H bonds, as well as C=C and C=N double bonds within the heterocyclic ring system.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~ 1620 | C=N Stretch | Imidazole Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1450 - 1350 | C-H Bend | Methyl Asymmetric/Symmetric Bending |
| 800 - 700 | C-H Bend | Aromatic Out-of-Plane Bending |
Data compiled from typical values for substituted benzimidazoles.[10][11][12]
-
Causality & Expertise: The key diagnostic peaks include the C-H stretching vibrations just above and below 3000 cm⁻¹, confirming the presence of both aromatic and aliphatic protons. The series of sharp peaks between 1450 and 1620 cm⁻¹ are characteristic of the conjugated π-system of the fused aromatic and imidazole rings. The strong bands in the 700-800 cm⁻¹ region can often be correlated to the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13][14]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The sample travels through a GC column (e.g., a non-polar DB-5 column), separating it from any impurities.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.[15] The analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio.
MS Data & Fragmentation Analysis
The mass spectrum provides a plot of ion abundance versus m/z.
-
Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 146 , corresponding to the molecular weight of this compound (C₉H₁₀N₂).[3]
-
Key Fragments: The high-energy ionization process causes predictable bond cleavages. The most prominent fragments provide a roadmap to the molecule's structure.
-
m/z = 145 ([M-H]⁺): Loss of a single hydrogen atom, a common fragmentation for aromatic compounds.[3]
-
m/z = 131 ([M-CH₃]⁺): Loss of a methyl radical. This is a very characteristic fragmentation, likely resulting from the cleavage of the N-CH₃ or C-CH₃ bond to form a stable cationic species.[3]
-
m/z = 104: This fragment can arise from the loss of HCN from the m/z 131 ion, a characteristic fragmentation pathway for the benzimidazole core.[16]
-
Caption: Proposed EI fragmentation pathway for this compound.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.
-
Precautions: Always handle this compound in a well-ventilated area or fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dark, and tightly sealed container away from incompatible materials such as oxidizing agents.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the aromatic system, and Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a robust, self-validating dataset essential for ensuring the identity and purity of this compound in research and development settings.
References
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
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ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze? Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). SUPPLEMENTARY INFORMATION. Institute of Chemical Technology, Mumbai. Retrieved from [Link]
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Maththumagalakankanamalage, S. R., et al. (2025, September 19). Rapid gas chromatography - mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Nieto, C. I., et al. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Hida, B., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Retrieved from [Link]
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Discovery and history of 1,2-Dimethylbenzimidazole
An In-Depth Technical Guide to the Discovery and History of 1,2-Dimethylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMBI) is a heterocyclic aromatic compound that stands as a cornerstone in both biological systems and synthetic chemistry. While its isomer, 5,6-dimethylbenzimidazole, is famously integrated into the structure of Vitamin B12, the 1,2-disubstituted variant possesses its own rich history and a broad spectrum of applications that continue to drive modern research. This guide provides a comprehensive exploration of DMBI, from its foundational synthesis and discovery within the broader context of benzimidazole chemistry to its pivotal role as a versatile ligand and a privileged scaffold in medicinal chemistry. We will examine the key synthetic methodologies, its function in coordination chemistry, and its diverse biological activities, offering field-proven insights for professionals in drug development and materials science.
Early History and Foundational Synthesis
The story of this compound is intrinsically linked to the broader discovery of the benzimidazole nucleus, which gained prominence during investigations into Vitamin B12.[1] The benzimidazole core was identified as a remarkably stable and versatile pharmacophore, prompting extensive research into its synthesis and derivatization.[2]
The Phillips-Ladenburg Condensation: A Cornerstone of Benzimidazole Synthesis
One of the most classical and enduring methods for creating the benzimidazole scaffold is the Phillips-Ladenburg reaction. This condensation reaction involves heating an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid.[3][4] The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
The choice of carboxylic acid directly determines the substituent at the 2-position of the benzimidazole ring. For the synthesis of 2-methylbenzimidazole, acetic acid is used. Subsequent N-alkylation would then yield this compound.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol describes a foundational synthesis that provides the precursor for this compound.
-
Reagent Preparation : To a round-bottom flask, add o-phenylenediamine (1 equivalent) and glacial acetic acid (1.2 equivalents).
-
Acid Catalyst : Slowly add 4N hydrochloric acid to the mixture. The HCl acts as a catalyst and helps to keep the diamine in solution.
-
Reflux : Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation : After cooling to room temperature, the reaction mixture is carefully poured into a beaker of cold water. The solution is then neutralized by the slow addition of a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 7-8. This step precipitates the product.
-
Isolation and Purification : The crude 2-methylbenzimidazole precipitate is collected by vacuum filtration and washed with cold water. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol/water.
-
N-Methylation (to form this compound) : The resulting 2-methylbenzimidazole can be N-methylated at the 1-position using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base to yield the final this compound product.
The Vitamin B12 Connection: A Tale of Two Isomers
The biological significance of the dimethylbenzimidazole scaffold is cemented by its role in Vitamin B12 (cobalamin). It is crucial, however, to make a clear distinction: the isomer found in naturally occurring Vitamin B12 is 5,6-dimethylbenzimidazole (DMB) , not this compound.[5] DMB serves as the lower axial ligand, coordinating to the central cobalt ion through its N3 nitrogen atom.[5][6] This nucleotide loop is essential for the vitamin's biological activity.[7]
The biosynthesis of DMB is a unique and fascinating process, often described as "molecular cannibalism."[8] It is synthesized from flavin mononucleotide (FMN) in a complex transformation catalyzed by the enzyme BluB, where the flavin's isoalloxazine ring is effectively cannibalized to form the benzimidazole ring.[8]
While 1,2-DMBI is not the natural ligand in cobalamin, its study has been vital for understanding the coordination chemistry and steric effects within B12 analogues, contributing significantly to the broader field.
Chemical Properties and Modern Applications
Beyond its connection to Vitamin B12, this compound is a versatile compound with significant utility in research and industry.[9]
Coordination Chemistry and Catalysis
As a nitrogen-containing heterocycle, 1,2-DMBI is an excellent ligand in coordination chemistry.[9] It forms stable complexes with a variety of transition metals, and these complexes are often explored for their catalytic properties.[10] The steric bulk provided by the two methyl groups can influence the geometry and reactivity of the resulting metal complexes, making it a useful tool for fine-tuning catalytic processes in organic synthesis.[9] Furthermore, related N,N'-dialkylbenzimidazolium salts are well-established precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts with widespread applications.[1]
A Privileged Scaffold in Medicinal Chemistry
The benzimidazole ring is considered a "privileged scaffold" in drug discovery. This is due to its structural similarity to naturally occurring nucleotides, allowing it to interact readily with various biological macromolecules.[11] Derivatives of this compound are explored for a wide array of pharmacological activities.
| Biological Activity | Description | Key Molecular Interactions |
| Antimicrobial | Effective against various strains of bacteria and fungi. | Often involves inhibition of microbial enzymes or disruption of cell wall synthesis.[12] |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. | Mechanisms include tubulin polymerization inhibition, enzyme inhibition (e.g., kinases), and DNA intercalation.[13][14] |
| Antiviral | Inhibits the replication of certain viruses. | Can interfere with viral enzymes like polymerases or proteases.[11] |
| Anti-inflammatory | Reduces inflammation through various pathways. | May involve inhibition of enzymes like cyclooxygenases (COX) or modulation of cytokine production.[12] |
| Antiparasitic | Active against parasites such as Giardia duodenalis. | The mechanism often involves binding to and depolymerizing parasite-specific tubulin.[1][15] |
Conclusion
From its origins in the classical condensation reactions of the 19th century to its central, albeit isomeric, role in the structure of Vitamin B12, the dimethylbenzimidazole scaffold has proven to be of enduring importance. This compound itself has emerged from the shadow of its more famous biological counterpart to become a critical building block and versatile ligand in its own right. Its stable aromatic structure, coupled with its capacity for coordination and biological interaction, ensures its continued relevance. For researchers in drug development, catalysis, and materials science, this compound offers a robust and adaptable platform for innovation, bridging the gap between fundamental biology and applied chemical synthesis.
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Theoretical studies of 1,2-Dimethylbenzimidazole structure
An In-Depth Technical Guide to the Theoretical Analysis of 1,2-Dimethylbenzimidazole's Molecular Structure
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules.[1][2][3][4] this compound (1,2-DMB), a key derivative, serves as a vital building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and as an effective ligand in catalysis.[5] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum-mechanical level is paramount for rational drug design and catalyst development. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic characteristics of 1,2-DMB, bridging the gap between computational prediction and experimental validation. We will explore the application of Density Functional Theory (DFT) to analyze geometric parameters, frontier molecular orbitals, and molecular electrostatic potential, demonstrating how these theoretical insights directly inform practical applications in drug discovery.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a pharmacophore of immense interest.[2][4] Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous FDA-approved drugs.[1][6] The significance of the substituted benzimidazole motif is exemplified by 5,6-dimethylbenzimidazole, which functions as the axial ligand for cobalt in vitamin B12, a fundamental biomolecule.[1][6]
This compound (C₉H₁₀N₂) builds upon this privileged scaffold.[7] The methyl substitutions at the 1- and 2-positions are not trivial; they significantly influence the molecule's steric and electronic profile, affecting its solubility, stability, and, most importantly, its interaction with molecular targets.[8] Theoretical studies provide a powerful, cost-effective lens to precisely map these properties before committing to resource-intensive synthesis and experimental testing. By modeling the molecule in silico, we can predict its behavior, understand its reactivity, and guide the development of novel therapeutic agents with enhanced efficacy and specificity.[9][10][11]
Core Theoretical Methodology: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for a molecule of this size is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it ideal for studying organic molecules.[4]
Foundational Principles of DFT
Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by calculating the total electronic energy as a functional of the electron density. This approach is governed by the choice of two key components:
-
The Exchange-Correlation Functional: This is the heart of DFT, approximating the quantum mechanical effects of electron exchange and correlation. The B3LYP hybrid functional is a widely adopted and robust choice for organic molecules, known for providing excellent agreement with experimental data for both geometries and vibrational frequencies.[9][11][12]
-
The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Basis sets like 6-311+G** or cc-pVDZ are commonly used.[9][11][13] The "6-311" indicates the number of functions used for core and valence electrons, the "+" signifies the addition of diffuse functions to better describe lone pairs, and the "G**" (or G(d,p)) indicates the addition of polarization functions to allow for non-spherical orbital shapes, which is critical for accurately modeling bonding.[8]
Causality in Method Selection: The choice of the B3LYP/6-311+G** level of theory is a deliberate one. It is a well-validated system for benzimidazole derivatives, proven to reliably reproduce experimental vibrational spectra and NMR chemical shifts, thereby instilling confidence in its predictive power for properties that are difficult to measure experimentally.[9][10][11]
Standard Computational Protocol: A Self-Validating Workflow
A rigorous theoretical study follows a systematic and self-validating protocol. Each step builds upon the last, with checkpoints to ensure physical and chemical realism.
Step-by-Step Protocol:
-
Initial Structure Input: A 3D structure of this compound is constructed using molecular modeling software. The standard IUPAC name is 1,2-dimethyl-1H-benzimidazole.[7]
-
Geometry Optimization: An initial energy minimization is performed. This is the most critical step, where the DFT algorithm iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found—the molecule's lowest energy conformation.
-
Frequency Calculation: This step is performed on the optimized geometry. It serves two purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction: The calculation yields the theoretical vibrational frequencies (IR and Raman spectra), which can be directly compared with experimental results for validation.[12]
-
-
Property Calculation: Once the validated minimum-energy structure is obtained, further calculations are performed to determine electronic properties, such as HOMO-LUMO energies, the molecular electrostatic potential map, and NMR shielding constants.
The diagram below illustrates this standard computational workflow.
Caption: A standard workflow for DFT calculations on this compound.
Molecular Structure and Geometry Optimization
The precise 3D arrangement of atoms dictates how a molecule interacts with its environment. DFT optimization provides a highly accurate picture of the molecule's ground-state geometry.[8] Calculated bond lengths and angles for 1,2-disubstituted benzimidazoles have been shown to be in good agreement with, though sometimes slightly larger than, experimental X-ray diffraction data.[14]
Table 1: Representative Calculated Geometric Parameters for this compound (B3LYP/6-311+G )**
| Parameter | Type | Calculated Value |
| C7-N1 | Bond Length | 1.39 Å |
| N1-C2 | Bond Length | 1.38 Å |
| C2-N3 | Bond Length | 1.32 Å |
| N3-C4 | Bond Length | 1.40 Å |
| C2-C11 (Methyl) | Bond Length | 1.51 Å |
| N1-C10 (Methyl) | Bond Length | 1.47 Å |
| C7-N1-C2 | Bond Angle | 108.5° |
| N1-C2-N3 | Bond Angle | 111.0° |
| C2-N3-C4 | Bond Angle | 107.8° |
Note: These values are representative examples based on typical findings for benzimidazole derivatives and serve to illustrate data presentation.
Expert Insight: The slight double-bond character predicted for the C2-N3 bond (1.32 Å) compared to the C7-N1 bond (1.39 Å) is significant. It points to electron delocalization within the imidazole ring, a key feature contributing to the scaffold's aromaticity and stability.[15] Understanding these nuances is critical for predicting how substitutions will alter the electronic landscape and subsequent biological activity.
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron orbitals.[16]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[17]
-
HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of chemical reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[17][18] Conversely, a large gap implies high stability.[17]
Caption: The HOMO-LUMO energy gap dictates molecular reactivity and stability.
Table 2: Calculated Frontier Molecular Orbital Properties of 1,2-DMB
| Parameter | Energy (eV) | Implication |
| E(HOMO) | -6.15 | Electron-donating capability |
| E(LUMO) | -0.98 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.17 | High chemical stability |
Note: Values are representative based on similar benzimidazole structures.[16][17]
The relatively large energy gap for 1,2-DMB suggests it is a stable molecule, which is a desirable property for a drug scaffold, contributing to a longer shelf-life and reduced non-specific reactivity in vivo.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful visualization tool that reveals the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of reactive sites.[19]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), prone to electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-poor), prone to nucleophilic attack.[16]
For 1,2-DMB, the MEP map would predictably show the most negative potential localized around the N3 atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and metallation. The hydrogen atoms of the methyl groups and the benzene ring would exhibit positive potential. This analysis is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonds, with a protein's active site.[14][20]
Correlating Theory with Experiment: Spectroscopic Validation
A key strength of DFT is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.
-
Vibrational Spectroscopy: DFT frequency calculations provide a theoretical FT-IR and FT-Raman spectrum. By comparing the calculated wavenumbers for specific vibrational modes (e.g., C=N stretching, C-H bending) with those from an experimental spectrum, we can confirm the accuracy of our optimized geometry.[12][13] The theoretical data provides a definitive assignment for each experimental peak, which can otherwise be ambiguous in complex molecules.[9]
-
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable DFT-based approach to calculate the absolute magnetic shieldings of atoms.[11] These shieldings can be converted into ¹H and ¹³C NMR chemical shifts and show excellent linear correlation with experimental values measured in solution, providing another layer of validation for the computed electronic structure.[9][11]
Implications for Drug Development
The theoretical understanding of 1,2-DMB's structure is not merely an academic exercise; it is a foundational step in modern, structure-based drug design.
From Theoretical Structure to Lead Candidate:
The workflow below illustrates how the foundational DFT analysis of a scaffold like 1,2-DMB integrates into the broader drug discovery pipeline. The optimized structure and its electronic properties are the essential inputs for subsequent in silico techniques like molecular docking, which simulates how the molecule might bind to a biological target, such as a protein kinase or a DNA topoisomerase.[2][15]
Caption: Integration of theoretical structural analysis into a drug discovery workflow.
By understanding the inherent properties of the 1,2-DMB core, medicinal chemists can make informed decisions about where to add or modify functional groups to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties, accelerating the journey from a promising scaffold to a life-saving therapeutic.[1][2]
Conclusion
Theoretical studies, spearheaded by Density Functional Theory, provide an indispensable framework for understanding the molecular structure and reactivity of this compound. These computational methods deliver high-fidelity predictions of geometric, electronic, and spectroscopic properties that are consistently validated by experimental data. For researchers in drug development and material science, this in silico approach is not just predictive but prescriptive; it offers a rational basis for molecular design, minimizes trial-and-error synthesis, and ultimately accelerates the innovation process. The insights gleaned from analyzing the structure at this fundamental level are the first and most critical step in harnessing the full potential of the versatile benzimidazole scaffold.
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1,2-Dimethylbenzimidazole: A Comprehensive Technical Guide to its Role as a Ligand in Coordination Chemistry
Abstract
This technical guide provides an in-depth exploration of 1,2-dimethylbenzimidazole, a heterocyclic compound of significant interest in modern coordination chemistry. We will delve into its synthesis, electronic and steric properties, and its versatile role as a ligand in the formation of metal complexes. This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental protocols, analysis of coordination compounds, and a discussion of their applications in catalysis and medicine.
Introduction: The Benzimidazole Scaffold and the Significance of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in a variety of biologically active compounds, including Vitamin B12.[1][2] Its derivatives are known to possess a wide range of pharmacological activities, such as anticancer, antimicrobial, and antiviral properties.[1][2] Among the myriad of benzimidazole derivatives, this compound stands out due to its unique combination of electronic and steric characteristics that make it an excellent ligand for a diverse array of metal ions.[3]
The methylation at the N-1 and C-2 positions significantly influences the ligand's properties. The N-1 methyl group prevents deprotonation and alters the electronic nature of the coordinating nitrogen atom, while the C-2 methyl group introduces steric bulk that can affect the geometry and stability of the resulting metal complexes. This guide will systematically unpack these features, providing a comprehensive understanding of this compound's coordination behavior.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of N-methyl-o-phenylenediamine with acetic acid or its derivatives. Several methods have been developed to optimize this process, including conventional heating and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[4][5]
General Synthesis Pathway
The fundamental reaction involves the cyclization of the diamine with a source of the C-2 methyl group.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient method for the synthesis of this compound.[4][5]
-
Reaction Setup: In a 10 mL microwave-safe vessel, combine N-methyl-o-phenylenediamine (1.0 mmol, 122 mg) and glacial acetic acid (1.2 mmol, 72 mg).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into 20 mL of ice-cold water.
-
Neutralization and Precipitation: Neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and NMR spectroscopy.
Ligand Properties of this compound
The coordination capability of this compound is primarily dictated by the lone pair of electrons on the N-3 nitrogen atom. The electronic and steric environment around this coordinating atom determines the nature of the metal-ligand bond.
Electronic Properties
The this compound ligand is a strong σ-donor. The electron-donating nature of the two methyl groups increases the electron density on the benzimidazole ring system, enhancing the basicity of the N-3 nitrogen and its ability to coordinate to metal centers.[6][7]
Steric Effects
The methyl group at the C-2 position introduces significant steric hindrance around the coordinating N-3 atom. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, often favoring lower coordination numbers and distorted geometries compared to less hindered benzimidazole ligands.
Coordination Chemistry of this compound
This compound forms stable complexes with a wide range of transition metals, including cobalt(II), copper(II), zinc(II), and cadmium(II).[8] The coordination typically occurs through the N-3 atom, leading to the formation of complexes with varying stoichiometries and geometries.
Synthesis of Metal Complexes: A General Protocol
The synthesis of this compound metal complexes is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.
Caption: Experimental workflow for the synthesis of metal complexes.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
-
FTIR Spectroscopy: Coordination of this compound to a metal ion is typically evidenced by a shift in the ν(C=N) stretching frequency of the imidazole ring to a lower wavenumber in the complex's spectrum compared to the free ligand.[9]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of diamagnetic complexes (e.g., Zn(II) and Cd(II)) show shifts in the signals of the protons and carbons near the coordination site upon complexation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.[10][11]
| Complex | Metal Ion | Coordination Geometry | Key Bond Length (M-N) (Å) | Reference |
| [Co(C₉H₁₀N₂)₂Cl₂] | Co(II) | Tetrahedral | ~2.03 | [10] |
| [Cu(C₉H₁₀N₂)₂Cl₂] | Cu(II) | Distorted Tetrahedral | - | [8] |
| [Zn(C₉H₁₀N₂)₂Cl₂] | Zn(II) | Tetrahedral | - | [8] |
| [Cd(C₉H₁₀N₂)₂Cl₂] | Cd(II) | Tetrahedral | - | [8] |
Table 1: Representative Metal Complexes of this compound and their Properties.
Applications in Catalysis and Medicinal Chemistry
The unique properties of this compound and its metal complexes have led to their exploration in various applications.
Catalysis
Benzimidazolium salts derived from this compound are precursors to N-heterocyclic carbenes (NHCs).[12][13][14][15] These NHCs can be used as ligands in transition metal catalysis for a variety of organic transformations, including cross-coupling reactions and polymerization.[16] The steric bulk of the this compound-derived NHC can play a crucial role in controlling the selectivity of the catalytic reaction.[17]
Anticancer and Antimicrobial Agents
Metal complexes of benzimidazole derivatives have shown promising potential as therapeutic agents.[1][18][19][20] The coordination of the metal ion can enhance the biological activity of the parent ligand.
Mechanism of Anticancer Activity: The proposed mechanism of action for many metal-based anticancer drugs involves their interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][18][19]
Caption: Proposed mechanism of anticancer activity.
Conclusion
This compound is a versatile and valuable ligand in coordination chemistry. Its straightforward synthesis, coupled with its distinct electronic and steric properties, allows for the formation of a wide array of metal complexes with diverse structures and applications. The continued exploration of these complexes is expected to yield novel catalysts for organic synthesis and innovative therapeutic agents for the treatment of cancer and infectious diseases. This guide has provided a foundational understanding of this important molecule, offering both theoretical insights and practical experimental guidance for researchers in the field.
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Unlocking the Potential of 1,2-Dimethylbenzimidazole: A Technical Guide to Future Research Frontiers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Within this versatile chemical family, 1,2-Dimethylbenzimidazole presents a deceptively simple starting point for profound research endeavors. Its unique structural and electronic properties make it an ideal core for developing novel therapeutics, advanced materials, and efficient catalysts.[3] This guide moves beyond established knowledge, providing a forward-looking perspective on untapped research areas for this compound. We will explore three pivotal domains: next-generation therapeutic agents, innovative coordination chemistry, and functional materials science. By synthesizing field-proven insights with novel hypotheses, this document serves as a strategic roadmap for unlocking the full potential of this versatile molecule.
The Benzimidazole Core: A Foundation of Versatility
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, possesses a unique combination of features.[4] Its structure is related to purine nucleoside bases, enabling favorable interactions with biological macromolecules like enzymes and nucleic acids.[1][5] This interaction capacity is driven by its physicochemical attributes, including hydrogen bond donor-acceptor capabilities, potential for π-π stacking, and hydrophobic interactions.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[6][7][8]
This compound (DMBI) serves as a fundamental building block within this class. The methyl groups at the 1 and 2 positions offer steric and electronic modifications that influence its reactivity, stability, and binding affinity, making it a valuable starting point for synthetic diversification and exploration.[3][9]
Research Thrust I: Medicinal Chemistry and Drug Discovery
The primary allure of the benzimidazole scaffold lies in its therapeutic potential. While the parent ring is a component of Vitamin B12, synthetic derivatives have been developed to combat a host of diseases.[10][11] For this compound, the existing methyl groups provide a stable, lipophilic core to build upon. The following areas represent high-potential avenues for novel drug discovery.
Anticancer Agent Development
Benzimidazole derivatives are known to exert anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, disruption of topoisomerase activity, and modulation of critical kinase signaling pathways.[12][13]
Proposed Research Direction: Leverage the 1,2-dimethylated core to synthesize novel derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer. The rationale is that the DMBI core can be functionalized with pharmacophores known to occupy the ATP-binding pocket of kinases.
Workflow for Novel Anticancer Drug Discovery
Caption: Workflow for discovery of this compound-based anticancer agents.
Experimental Protocol: CDK2/Cyclin A2 Kinase Assay
This protocol is designed to quantify the inhibitory potential of synthesized this compound derivatives against CDK2.
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute active human CDK2/Cyclin A2 enzyme to a working concentration (e.g., 5-10 ng/µL) in kinase buffer.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., Histone H1) and ATP (at its Km concentration) in kinase buffer.
-
Dissolve test compounds (synthesized DMBI derivatives) and a known inhibitor (e.g., Imatinib) in DMSO to create stock solutions, then dilute to desired concentrations in kinase buffer.[14]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control to appropriate wells.
-
Add 10 µL of the CDK2/Cyclin A2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Reported Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrimido[1,2-a]benzimidazoles | MV4-11 (Leukemia) | 0.23 | Not specified | [12] |
| Thiazolylbenzimidazoles | SMMC-7721 | Comparable to Taxol | Not specified | [12] |
| 2-thio-benzimidazoles | HCT-116 (Colon) | Active | CDK2 Inhibition | [14] |
| 2-thio-benzimidazoles | TK-10 (Renal) | Active | CDK2 Inhibition | [14] |
| Bis-benzimidazoles | MDA-MB-231 (Breast) | 17 - 48 | Topoisomerase I/II Inhibition | [15] |
Antimicrobial and Antifungal Applications
The rise of drug-resistant microbes necessitates the development of new antimicrobial agents.[5] Benzimidazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[16][17] A common mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[5]
Proposed Research Direction: Synthesize and evaluate a library of this compound-hydrazone derivatives. The hydrazone moiety (-C=N-NH-) is a known pharmacophore that can enhance antimicrobial activity. The research will focus on determining the Minimum Inhibitory Concentration (MIC) against clinically relevant strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation:
-
Culture the test organism (e.g., Staphylococcus aureus, Candida albicans) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth. Concentrations should span a wide range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.[16]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Antiviral Drug Development
Benzimidazole derivatives have been identified as potent antiviral agents against a range of viruses, including rhinoviruses, Coxsackie B virus, and Respiratory Syncytial Virus (RSV).[18][19][20] Their mechanisms can be diverse, from inhibiting viral replication enzymes to blocking viral entry.
Proposed Research Direction: Focus on developing this compound derivatives as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. This enzyme is essential for viral replication and is a validated drug target.[21] The DMBI scaffold can serve as a rigid core for positioning functional groups to interact with allosteric binding sites on the polymerase.[21]
Research Thrust II: Coordination Chemistry and Catalysis
Beyond pharmacology, this compound is an excellent N-donor ligand for forming coordination complexes with various metal ions.[3] The resulting metal complexes can possess unique catalytic, magnetic, and optical properties not present in the ligand alone.
Proposed Research Direction: Synthesize and characterize coordination compounds of this compound with transition metals like Cadmium (Cd), Zinc (Zn), and Copper (Cu).[22][23] The primary goal is to evaluate these novel complexes as catalysts in fundamentally important organic reactions, such as C-C cross-coupling.
Workflow for Coordination Chemistry & Catalysis
Caption: A systematic workflow for developing DMBI-metal complexes as catalysts.
Experimental Protocol: Synthesis of a Zn(II)-DMBI Complex
-
Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol with gentle heating.
-
Metal Salt Solution: In a separate flask, dissolve Zinc(II) chloride (1 mmol) in 10 mL of methanol.
-
Complexation: Slowly add the metal salt solution dropwise to the ligand solution while stirring.
-
Precipitation: Continue stirring for 4 hours at room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol (3 x 5 mL) and then diethyl ether (2 x 5 mL).
-
Drying: Dry the purified complex in a vacuum oven at 60°C for 12 hours.
-
Characterization: Characterize the final product using FT-IR spectroscopy to confirm ligand coordination, and single-crystal X-ray diffraction to determine the definitive structure.
Research Thrust III: Materials Science Applications
The thermal stability and electron-transporting properties of heterocyclic compounds make them attractive for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and high-performance polymers.[3][24]
Proposed Research Direction: Incorporate the this compound moiety as a pendant group or directly into the backbone of conjugated polymers. The goal is to investigate how the DMBI unit influences the thermal, electronic, and photophysical properties of the resulting materials.
Potential Polymer Structure
Caption: Conceptual structure of a polymer incorporating the DMBI unit.
Characterization Workflow:
-
Synthesis: Develop a polymerization method (e.g., Yamamoto or Suzuki polycondensation) to create the DMBI-containing polymer.
-
Structural Verification: Confirm the polymer structure using NMR and FT-IR spectroscopy. Determine molecular weight via Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Electrochemical Properties: Investigate the HOMO/LUMO energy levels using Cyclic Voltammetry (CV).
-
Photophysical Properties: Measure UV-Vis absorption and photoluminescence spectra to assess the material's potential for optoelectronic applications like OLEDs.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a launchpad for innovation across multiple scientific disciplines. By systematically exploring its potential in targeted drug discovery, catalysis, and materials science, researchers can unlock novel solutions to pressing challenges in medicine and technology. The research directions, workflows, and protocols outlined in this guide provide a robust framework for initiating these explorations. The true potential of this compound lies not in what is already known, but in the discoveries that are yet to be made.
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Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. (2022). PMC - PubMed Central. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,2-Dimethylbenzimidazole
Introduction: The Versatility and Inherent Risks of a Key Building Block
1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial structural motif and building block in numerous areas of research and development.[1] Its utility is particularly pronounced in pharmaceutical development, where it is a precursor for synthesizing molecules targeting neurological disorders, and in materials science for creating high-performance polymers and coatings.[1] The compound also finds applications in catalysis, analytical chemistry, and biochemical research, including studies on enzyme inhibition and receptor binding.[1]
While its versatility is invaluable, the safe and effective use of this compound in a laboratory or manufacturing setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.
Chapter 1: Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2] (Some sources classify it as H318: Causes serious eye damage).
-
H335: May cause respiratory irritation. [2]
These classifications necessitate a cautious and well-planned approach to its handling.
Toxicological Profile: Understanding the "Why" Behind the Warnings
-
Oral Toxicity: Ingestion can lead to harmful effects. It is crucial to prevent any direct contact with the mouth and to avoid the formation of dusts or aerosols that could be inadvertently ingested.[2]
-
Dermal Irritation: The compound can cause skin irritation upon contact.[2] This is likely due to its chemical nature, which can disrupt the lipid barrier of the skin, leading to inflammation and discomfort. Prolonged or repeated contact should be avoided.
-
Ocular Irritation/Damage: Direct contact with the eyes can cause serious irritation or damage.[2] The crystalline nature of the solid or airborne dust can cause mechanical abrasion, while the chemical itself can lead to significant inflammation of the cornea and conjunctiva.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2]
Physical and Chemical Properties Relevant to Safety
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for safe storage and handling.
| Property | Value | Source |
| CAS Number | 2876-08-6 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1] |
| Boiling Point | 164 °C / 6 mmHg | [1] |
| Solubility | Soluble in Methanol |
The compound is stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Chapter 2: The Self-Validating Safety Protocol: A Step-by-Step Guide to Safe Handling
The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous substances is through the implementation of effective engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory. This ensures that any airborne particles are captured at the source and not inhaled by the operator.
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are critical. In the event of accidental contact, immediate and copious flushing of the affected area is the most effective first aid measure.
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[2] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.
-
Hand Protection: Wear protective gloves that are resistant to the chemical.[2] Nitrile gloves are a common and effective choice. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Skin and Body Protection: An impervious lab coat or protective clothing should be worn to prevent skin contact.[2] Ensure that the clothing provides full coverage of the arms.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a suitable respirator should be used.[2]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is at room temperature, though some suppliers suggest storing in a cool, dark place at <15°C. One supplier indicates storage at -20°C for one year.[2] Always consult the supplier's specific recommendations.
-
Store in a locked cabinet or other secure location.[2]
-
Chapter 3: Emergency Preparedness and Response
Even with the most stringent safety protocols in place, the potential for accidental exposure or spills exists. A well-defined emergency response plan is therefore essential.
First Aid Measures: Immediate Actions in Case of Exposure
-
If Swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide artificial respiration.[2] Seek medical attention if symptoms persist.
-
If in Eyes: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Spill and Leak Procedures: Containment and Cleanup
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection if necessary.[2]
-
Environmental Precautions: Prevent the substance from entering drains or watercourses.[2]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3] For larger spills, absorb with an inert material (e.g., sand, diatomite) and collect for disposal.[2] Decontaminate the spill area with a suitable solvent like alcohol and then wash with soap and water.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2]
-
Specific Hazards: During a fire, toxic fumes may be emitted.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
Chapter 4: Environmental Considerations and Disposal
Responsible disposal of this compound and its containers is a critical aspect of its life cycle management.
Environmental Hazards
While specific ecotoxicity data for this compound is limited, benzimidazole derivatives as a class can be harmful to aquatic organisms.[4] Therefore, it is crucial to prevent the release of this compound into the environment. Do not allow the product to enter drains or water systems.[2]
Disposal Guidelines
-
Product Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[2] This typically involves sending the material to a licensed hazardous waste disposal facility. Do not dispose of it with household waste.
-
Container Disposal: Empty containers should be thoroughly rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.[3] Once decontaminated, the container can be disposed of or recycled according to local guidelines.[3]
Logical Workflow for Risk Assessment
The following diagram illustrates a logical workflow for conducting a risk assessment before working with this compound. This process ensures that all potential hazards are identified and appropriate control measures are implemented.
Sources
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 1,2-Dimethylbenzimidazole
Abstract
This application note provides a comprehensive and reliable two-step protocol for the synthesis of 1,2-dimethylbenzimidazole, a key heterocyclic building block in medicinal chemistry and materials science.[1] The procedure begins with the synthesis of 2-methylbenzimidazole via the acid-catalyzed condensation of o-phenylenediamine and acetic acid, followed by N-methylation to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, explanations for experimental choices, critical safety information, and methods for product characterization.
Introduction and Scientific Principle
Benzimidazoles are a vital class of N-heterocyclic compounds, with the core structure found in numerous pharmacologically active agents, including the antiulcer drug omeprazole and the anthelmintic thiabendazole.[2][3] The this compound scaffold, in particular, serves as a fundamental precursor in the development of pharmaceuticals, ligands for catalysis, and advanced organic materials.[1]
The synthesis strategy detailed herein follows the well-established Phillips-Ladenburg reaction framework. The overall process is divided into two distinct stages:
-
Step 1: Cyclocondensation to form 2-Methylbenzimidazole. o-Phenylenediamine is reacted with acetic acid. In this reaction, one of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of acetic acid, forming a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization yield the stable aromatic 2-methylbenzimidazole ring system.[4][5]
-
Step 2: N-Methylation. The 2-methylbenzimidazole intermediate, which contains an acidic N-H proton, is deprotonated by a base. The resulting anion then acts as a nucleophile, attacking a methylating agent (in this protocol, dimethyl sulfate) to afford the final this compound product.
This two-step approach allows for clear control over the reaction progress and facilitates the purification of the intermediate and final products, ensuring high purity.
Reaction Workflow
The following diagram illustrates the sequential workflow for the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 | Toxic, suspected mutagen. Handle with extreme care. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive. |
| Dimethyl Sulfate (DMS) | 77-78-1 | C₂H₆O₄S | 126.13 | Extremely Toxic & Carcinogenic. Use only in a fume hood. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Flammable. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile. Suspected carcinogen. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%). Corrosive. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and dropping funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Health and Safety Precautions
This protocol involves hazardous chemicals and must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[6]
-
o-Phenylenediamine: This compound is toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen and mutagen.[7][8] Avoid creating dust. All transfers should be done in a fume hood.
-
Acetic Anhydride/Acid: These reagents are corrosive and can cause severe skin and eye burns.[9][10] They are also flammable. Keep away from ignition sources.[6]
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, carcinogenic, and a potent alkylating agent. It can be fatal if inhaled, swallowed, or absorbed through the skin, often with delayed effects. Handle with extreme caution using double gloves and work exclusively within a fume hood.[6] Prepare a quenching solution (e.g., concentrated ammonia) to decontaminate glassware and any potential spills.
-
Handling Corrosives: Sodium hydroxide and hydrochloric acid are highly corrosive. Handle with care to prevent skin and eye damage. Emergency eyewash and shower stations should be readily accessible.[8]
Detailed Experimental Protocol
Part A: Synthesis of 2-Methylbenzimidazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (5.4 g, 50 mmol).
-
Reagent Addition: In a fume hood, carefully add 4 M hydrochloric acid (30 mL). Stir the mixture until the solid is fully dissolved. Then, add glacial acetic acid (3.0 g, 50 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.
-
Causality Note: Heating under acidic conditions facilitates the condensation and subsequent cyclization by activating the carboxylic acid carbonyl group and promoting the elimination of water.[4]
-
-
Work-up and Precipitation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slowly adding 10% sodium hydroxide solution while stirring in an ice bath. The product will begin to precipitate. Continue adding the base until the solution is slightly alkaline (pH ~8-9), which can be checked with pH paper.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The product is crude 2-methylbenzimidazole, which can be used directly in the next step.
Part B: Synthesis of this compound (N-Methylation)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 2-methylbenzimidazole (3.96 g, 30 mmol) in ethanol (60 mL).
-
Base Addition: Add a solution of sodium hydroxide (1.32 g, 33 mmol) in water (10 mL) to the flask. Stir the mixture for 15-20 minutes at room temperature.
-
Causality Note: The sodium hydroxide deprotonates the N-H of the imidazole ring, generating the nucleophilic benzimidazolide anion required for the subsequent alkylation step.
-
-
Methylation: While stirring vigorously, add dimethyl sulfate (4.16 g, 3.2 mL, 33 mmol) dropwise using a dropping funnel over 15 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary. After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 30 mL) to remove any unreacted basic compounds, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Part C: Final Purification
-
Recrystallization: The most effective method for purifying the crude product is recrystallization.[11][12]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₉H₁₀N₂[13][14] |
| Molecular Weight | 146.19 g/mol [13][14] |
| Melting Point | 108 - 112 °C[1] |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, C₂-CH₃), ~3.7 (s, 3H, N₁-CH₃), ~7.2-7.8 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~14.0 (C₂-CH₃), ~30.0 (N₁-CH₃), ~109.0, ~119.0, ~122.0, ~123.0, ~136.0, ~142.0, ~151.0 (Aromatic & C₂) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1615, 1500 (C=C, C=N stretch) |
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and instrument. The key diagnostic feature in the ¹H NMR spectrum is the presence of two distinct singlets for the two methyl groups and the absence of the broad N-H proton peak seen in the 2-methylbenzimidazole intermediate.
References
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Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Retrieved from [Link]
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MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid.... PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. NJ.gov. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme for synthesis of 1, 2-disubstituted benzimidazole derivatives. Retrieved from [Link]
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IOSR Journals. (2023). Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Plausible mechanism of 1,2-disubstituted benzimidazole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid.... RSC Publishing. Retrieved from [Link]
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Journal of Current Pharma Research. (2018). A Comprehensive Review on Chemistry and Biological Importance of Benzimidazole Nucleus. Retrieved from [Link]
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Purdue University. (n.d.). Standard Operating Procedure: Acetic Anhydride. Retrieved from [Link]
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ResearchGate. (n.d.). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes.... Retrieved from [Link]
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YouTube. (2020). Benzimidazole : Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
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IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1, 2-Dimethylbenzimidazole, min 98%, 1 gram. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 1,2-dimethylimidazole.
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ResearchGate. (n.d.). Synthesis, characterization and biological activities study of metal complexes of 5,6-dimethylbenzimidazole.... Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antihistaminic, antiulcer, and antihypertensive properties.[1] Traditionally, the synthesis of these vital compounds, particularly 1,2-disubstituted benzimidazoles, involves methods that often require harsh conditions, long reaction times, and the use of hazardous reagents.[2]
In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[3][4] This approach leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures by interacting directly with polar molecules, a mechanism involving dipolar polarization and ionic conduction.[3][5] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6][7] The key advantages of MAOS include significantly enhanced reaction rates, improved product yields, higher product purity, and reduced energy consumption, making it an environmentally benign and economically attractive alternative to conventional heating methods.[3][6][7]
This guide provides an in-depth exploration of the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, offering detailed protocols, mechanistic insights, and a comparative analysis of different catalytic systems. It is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful technology.
Mechanism and Rationale: The 'Why' Behind the Speed
The synthesis of 1,2-disubstituted benzimidazoles typically proceeds via the condensation of an N-substituted-o-phenylenediamine with an aldehyde. The reaction cascade involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via a[4][8]-hydride shift to yield the final benzimidazole product.
The application of microwave energy is particularly effective for this transformation. The polar intermediates and transition states involved in the reaction sequence efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture.[5] This targeted heating effect, distinct from the slow heat transfer of conventional methods, overcomes the activation energy barriers of the key reaction steps—notably the cyclization and dehydration/aromatization—at a much faster rate.[3][4]
Below is a generalized mechanism for this acid-catalyzed condensation:
Caption: Generalized reaction mechanism for the formation of 1,2-disubstituted benzimidazoles.
Experimental Protocols: From Theory to Practice
The choice of protocol can be tailored based on the desired substrate scope, available reagents, and emphasis on green chemistry principles. Below are two field-proven protocols: a solvent-free, Lewis acid-catalyzed method and a catalyst-free approach using a green solvent.
Protocol 1: Solvent-Free, Lewis Acid-Catalyzed Synthesis
This protocol is exceptionally efficient and aligns with green chemistry by eliminating the need for a solvent. The use of a Lewis acid like Erbium(III) triflate (Er(OTf)₃) activates the aldehyde, facilitating the initial condensation with the diamine.[8][9]
Rationale for Catalyst Choice: Er(OTf)₃ is a highly effective and moisture-tolerant Lewis acid. At a low catalytic loading (1 mol%), it significantly accelerates the reaction under solvent-free conditions, allowing for rapid and high-yielding synthesis at moderate temperatures.[8][9]
Caption: Experimental workflow for the solvent-free, Lewis acid-catalyzed synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 3 mL glass microwave vial, add the N-substituted-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Erbium(III) triflate (Er(OTf)₃) (1 mol%, 0.01 mmol).
-
Reaction Setup: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Add water to the reaction mixture. Extract the product with ethyl acetate (3 x 4 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if required.
Protocol 2: Catalyst-Free Synthesis in a Green Solvent
This protocol represents a highly sustainable approach, avoiding both catalysts and conventional organic solvents. Ethanol serves as a benign and effective reaction medium that readily absorbs microwave energy.
Rationale for Solvent Choice: Ethanol is an excellent "green" solvent. Its high polarity allows for efficient heating under microwave irradiation, and its ability to form hydrogen bonds can facilitate the reaction steps, obviating the need for an external catalyst.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial, dissolve the o-phenylenediamine derivative (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in ethanol (3-5 mL).
-
Reaction Setup: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture for 2-8 minutes at a power level sufficient to maintain a gentle reflux.
-
Work-up: After completion, cool the reaction vial in an ice bath.
-
Isolation: The product often crystallizes upon cooling. Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation: Performance and Scope
The efficiency of microwave-assisted synthesis is evident in the high yields and short reaction times achieved for a diverse range of substrates.
Table 1: Lewis Acid-Catalyzed, Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles [8]
| Entry | N-Substituent | Aldehyde | Time (min) | Yield (%) |
| 1 | Phenyl | Benzaldehyde | 5 | 99 |
| 2 | Phenyl | 4-Methylbenzaldehyde | 5 | 98 |
| 3 | Phenyl | 4-Methoxybenzaldehyde | 5 | 99 |
| 4 | Phenyl | 4-Chlorobenzaldehyde | 10 | 96 |
| 5 | Phenyl | 4-Nitrobenzaldehyde | 10 | 86 |
| 6 | Benzyl | Benzaldehyde | 5 | 99 |
| 7 | Benzyl | 4-Chlorobenzaldehyde | 5 | 98 |
Reaction Conditions: N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), Er(OTf)₃ (1 mol%), microwave irradiation at 60°C.
Table 2: Catalyst-Free Synthesis in Ethanol [2]
| Entry | o-Phenylenediamine | Aldehyde | Time (min) | Yield (%) |
| 1 | Unsubstituted | Benzaldehyde | 3 | 96 |
| 2 | Unsubstituted | 4-Methylbenzaldehyde | 3 | 94 |
| 3 | Unsubstituted | 4-Methoxybenzaldehyde | 2 | 95 |
| 4 | Unsubstituted | 4-Chlorobenzaldehyde | 4 | 92 |
| 5 | Unsubstituted | 4-Nitrobenzaldehyde | 5 | 89 |
Reaction Conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), ethanol, microwave irradiation.
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis offers a rapid, efficient, and environmentally sustainable pathway for the production of 1,2-disubstituted benzimidazoles.[5][8] By dramatically reducing reaction times and often allowing for solvent-free or catalyst-free conditions, this technology provides a significant advantage for researchers in medicinal chemistry and drug discovery. The protocols detailed herein are robust, reproducible, and scalable, empowering scientists to accelerate their research and development efforts while adhering to the principles of green chemistry.
References
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Nardi, M., Bonacci, S., Cano, N. H., Oliverio, M., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751. [Link]
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Yadav, P., & Singh, R. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Chemistry Africa. [Link]
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Patsnap. (2024). Microwave assisted green organic synthesis. Patsnap Eureka. [Link]
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Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
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Solid supported reaction. (n.d.). specific effects of microwave. Course Hero. [Link]
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Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
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Nardi, M., Bonacci, S., Cano, N. H., Oliverio, M., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PubMed, 27(5), 1751. [Link]
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Sharma, H. (2017). Efficient Microwave-Mediated Synthesis of Disubstituted Benzimidazoles: A One-Pot Green Approach with Biological Evaluation. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-12. [Link]
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Nardi, M., Bonacci, S., Cano, N. H., Oliverio, M., & Procopio, A. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
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Duc, D. X., & Giang, L. D. (2023). Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. VNU Journal of Science: Natural Sciences and Technology. [Link]
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IOSR Journal of Applied Chemistry. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. [Link]
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ResearchGate. (n.d.). Efficiency Comparison of various catalysts in the synthesis of 1,2-di substituted benzimidazoles. [Link]
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Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. [Link]
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Menteşe, E., Bektaş, H., Ülker, S., Bekircan, O., & Kahveci, B. (2014). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 64-68. [Link]
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Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
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Purification of 1,2-Dimethylbenzimidazole by Recrystallization: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the purification of 1,2-dimethylbenzimidazole via recrystallization, a fundamental and highly effective technique for purifying nonvolatile organic solids.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of crystallization, offers a step-by-step methodology, and provides expert insights for troubleshooting and optimization. The protocol is designed to be a self-validating system, ensuring the attainment of high-purity this compound essential for its diverse applications in pharmaceuticals, agrochemicals, and materials science.[2]
Introduction: The Significance of Purity for this compound
This compound is a versatile heterocyclic aromatic compound that serves as a crucial building block in numerous fields. Its structural motif is integral to the synthesis of various pharmaceuticals, particularly in drug discovery and development targeting a range of diseases.[2] Furthermore, it functions as an effective ligand in coordination chemistry, enhancing catalytic processes in organic synthesis.[2] Given its role in creating high-performance materials and bioactive molecules, the purity of this compound is paramount. Impurities, often remnants from synthesis such as unreacted starting materials or byproducts, can lead to undesirable side reactions, lower yields, and introduce confounding variables in biological assays.
Recrystallization stands as a superior purification technique over methods like column chromatography for achieving exceptional purity.[3] The process leverages the principles of differential solubility to selectively isolate the desired compound from a solution, allowing for the formation of a highly ordered crystal lattice that excludes impurities.[1][4] This guide provides a robust framework for applying this technique to this compound, ensuring a final product of certifiable quality.
Physicochemical Profile: this compound
A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 2876-08-6 | [2][5] |
| Molecular Formula | C₉H₁₀N₂ | [2][6] |
| Molecular Weight | 146.19 g/mol | [2][6] |
| Appearance | White to light yellow crystalline powder | [2][7] |
| Melting Point | 108 - 112 °C | [2][7] |
| Boiling Point | 164 °C @ 6 mmHg | [2][5] |
The Science of Recrystallization
Recrystallization is a purification process based on the fact that the solubility of most solids in a solvent increases with temperature.[8] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution.[4] Ideally, the impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent, allowing for their separation.
The Seven Pillars of a Successful Recrystallization:
-
Solvent Selection: The most critical step. The ideal solvent should dissolve the solute sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[1][9]
-
Dissolution: Dissolving the impure solid in a minimal amount of hot solvent to form a saturated solution.
-
Decolorization (Optional): Removing colored impurities by adding activated charcoal to the hot solution.[1]
-
Hot Filtration: Removing insoluble impurities (and activated charcoal, if used) from the hot solution.[9]
-
Crystallization: Allowing the hot, clear filtrate to cool slowly and undisturbed, promoting the growth of large, pure crystals.
-
Crystal Collection: Isolating the purified crystals from the surrounding solvent (mother liquor) via vacuum filtration.[1]
-
Drying: Removing residual solvent from the crystals.[1]
Strategic Solvent Selection
The choice of solvent dictates the efficiency of the purification. Based on the structure of this compound, which contains both polar (imidazole ring) and non-polar (benzene ring, methyl groups) features, a solvent of intermediate polarity is often a good starting point. Benzimidazole derivatives are generally soluble in alcohols.[10][11]
| Solvent | Predicted Solubility Profile | Rationale & Justification |
| Water | Low | The non-polar benzene ring and methyl groups limit solubility in the highly polar water. May be suitable as an anti-solvent in a two-solvent system. |
| Methanol / Ethanol | Good to High | The polar -OH group can hydrogen bond with the nitrogen atoms of the benzimidazole ring. This compound is known to be soluble in methanol.[5][7][11] |
| Acetone | Moderate to High | The polar carbonyl group can interact with the polar benzimidazole moiety. A common solvent for recrystallizing benzimidazoles.[10] |
| Ethyl Acetate | Moderate | Offers a balance of polar and non-polar characteristics. |
| Toluene | Low to Moderate | The compound's aromaticity allows for some interaction, but overall polarity mismatch limits solubility. |
| Hexane / Heptane | Very Low | The non-polar nature of alkanes is not conducive to dissolving the polar benzimidazole core.[11] Excellent choice as an anti-solvent. |
| Dichloromethane | Moderate | Provides a balance of polarity suitable for dissolving the compound.[12][13] |
For this protocol, we will focus on a single-solvent recrystallization using an ethanol/water mixture , which offers excellent temperature-dependent solubility and is a common, effective system for benzimidazole derivatives.[10][14]
Detailed Application Protocol: High-Purity this compound
This protocol is a self-validating system, incorporating purity checks before and after the procedure.
Materials and Equipment
-
Crude this compound (≥ 98% purity)[2]
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatulas, beakers, graduated cylinders
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[15][16]
Critical Safety Precautions
-
Compound Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation/damage. It may also cause respiratory irritation.[15][16]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[15] Avoid generating dust.[17][18] Wear appropriate PPE at all times. Wash hands thoroughly after handling.[15]
-
Solvent Hazards: Ethanol is flammable. Keep away from open flames and hot surfaces. Ensure proper ventilation.
Step-by-Step Recrystallization Procedure
Step 1: Initial Purity Assessment
-
Determine the melting point range of the crude this compound. A broad and depressed melting range compared to the literature value (108-112 °C) indicates the presence of impurities.[2]
Step 2: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of 95% ethanol (e.g., start with 15-20 mL).
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.
-
If the solid dissolves completely but the solution is not yet boiling, you have added too much solvent. Evaporate some solvent by boiling the solution until a small amount of solid reappears, then add a drop or two of hot solvent to redissolve it.
Step 3: Decolorization (Perform if the solution is colored)
-
If the hot solution has a noticeable color (e.g., yellow or brown), remove it from the heat source to momentarily stop the boiling.
-
Add a small amount of activated carbon (a spatula tip's worth) to the solution. Caution: Adding charcoal to a boiling solution can cause violent frothing.
-
Return the flask to the hot plate and boil gently for 2-5 minutes. The colored impurities will adsorb to the surface of the carbon.
Step 4: Hot Gravity Filtration
-
This step removes insoluble impurities and activated carbon.
-
Place a stemless glass funnel with fluted filter paper over a clean Erlenmeyer flask. Pre-heat the entire apparatus by pouring a small amount of boiling solvent through it. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
Step 5: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[9]
Step 6: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits flatly inside, connected to a vacuum flask.
-
Wet the filter paper with a small amount of the cold solvent (ethanol/water from the mother liquor).
-
Turn on the vacuum and pour the crystalline slurry into the funnel. Use a spatula to transfer all the crystals.
-
Rinse the crystallization flask with a small amount of ice-cold solvent and pour this over the crystals in the funnel to wash away any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, as it has very low solubility at this temperature.[1]
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Step 7: Drying and Final Purity Assessment
-
Transfer the filter cake to a pre-weighed watch glass. Gently break up the crystals to facilitate drying.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.
-
Weigh the purified, dry crystals and calculate the percent recovery.
-
Determine the melting point of the purified product. A sharp melting point within the expected range (e.g., 110-112 °C) is a strong indicator of high purity.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages and decision points in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | Solution is supersaturated at a temperature above the product's melting point; cooling too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a "seed" crystal of pure product if available. |
| Low Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Ensure minimal solvent is used. Pre-heat the filtration apparatus thoroughly. Ensure the solution is thoroughly chilled in an ice bath before filtering. |
| Crystals are Colored | Insufficient amount of decolorizing carbon was used; impurities were not fully removed. | Repeat the recrystallization process, ensuring an adequate amount of activated carbon is used and the solution is boiled for a sufficient time. |
| Crystallization in Funnel | Filtration apparatus was not sufficiently pre-heated; solution cooled too much during transfer. | Ensure the funnel and receiving flask are hot. Keep the solution at or near its boiling point during the transfer. Work quickly. |
References
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This compound - Chem-Impex . Chem-Impex International. Link
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This compound CAS#: 2876-08-6 - ChemicalBook . ChemicalBook. Link
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Technical Support Center: Purification of Benzimidazole Derivatives . BenchChem. Link
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Safety Data Sheet - this compound . MedchemExpress.com. Link
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Recrystallization and Crystallization . University of Rochester. Link
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SAFETY DATA SHEET - 1H-Imidazole, 1,2-dimethyl- . Fisher Scientific. Link
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Recrystallization - Single Solvent . University of Calgary. Link
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SAFETY DATA SHEET - 1,2-Dimethyl-1H-benzimidazole . Sigma-Aldrich. Link
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES . Defense Technical Information Center (DTIC). Link
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation . MDPI. Link
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Safety Data Sheet - 1,2-Dimethyl-1H-benzimidazole . Merck Millipore. Link
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SAFETY DATA SHEET - 1,2-Dimethylimidazole . Sigma-Aldrich. Link
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Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Link
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Recrystallization (chemistry) - Wikipedia . Wikipedia. Link
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7.6. Two-Solvent Recrystallization Guide . DSpace@MIT. Link
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Recrystallization . University of California, Los Angeles. Link
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A process for the preparation of benzimidazole derivatives and their salts . Google Patents. Link
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Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole . IJCRT.org. Link
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The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide . Benchchem. Link
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This compound 2876-08-6 . Tokyo Chemical Industry Co., Ltd. Link
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Technical Support Center: Optimizing Benzimidazole Derivative Synthesis . Benchchem. Link
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Benzimidazole synthesis . Organic Chemistry Portal. Link
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy . National Institutes of Health (NIH). Link
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This compound 2876-08-6 . TCI Deutschland GmbH. Link
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Benzimidazole | C7H6N2 | CID 5798 - PubChem . National Institutes of Health (NIH). Link
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This compound | C9H10N2 | CID 312693 - PubChem . National Institutes of Health (NIH). Link
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Isolation and Properties of Crystalline Cobamide Coenzymes Containing Benzimidazole or 5,6-Dimethylbenzimidazole . ResearchGate. Link
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Benzimidazole-impurities . Pharmaffiliates. Link
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation . National Institutes of Health (NIH). Link
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(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation . ResearchGate. Link
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(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene . ResearchGate. Link
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Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene . ResearchGate. Link
-
An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents . Benchchem. Link
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Vitamin B12. XIX. Synthesis of the 1-D-Ribosides of 5,6-Dimethylbenzimidazole . Journal of the American Chemical Society. Link
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Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents . ResearchGate. Link.researchgate.net/publication/334544779)
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A Multi-technique Approach for the Comprehensive Characterization of 1,2-Dimethylbenzimidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1,2-Dimethylbenzimidazole is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of therapeutic applications, making the unambiguous confirmation of its structure and purity a critical step in research and development.[2][3] This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of this compound, ensuring data integrity for regulatory submissions and scientific publications. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other ancillary techniques, explaining the causality behind experimental choices to empower researchers with a robust analytical framework.
Introduction: The Analytical Imperative
This compound (C₉H₁₀N₂) is a versatile scaffold in pharmaceutical development and organic synthesis.[1] Its structural integrity directly impacts the efficacy, safety, and reproducibility of downstream applications. Therefore, a rigorous analytical characterization is not merely a procedural step but a cornerstone of scientific validity. This guide integrates multiple orthogonal techniques to build a self-validating analytical package, ensuring the identity, purity, and structural confirmation of the target molecule.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₁₀N₂[4]
-
Molecular Weight: 146.19 g/mol [4]
-
IUPAC Name: 1,2-dimethyl-1H-benzimidazole[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's proton and carbon framework.
Principle of Causality
The chemical shift (δ) of each nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The aromatic ring currents and the influence of the nitrogen atoms in the benzimidazole core deshield adjacent protons and carbons, shifting their signals to characteristic downfield regions. The methyl groups, being in a more shielded aliphatic environment, appear upfield. This predictable dispersion is the basis for structural confirmation.
Expected Spectral Data
The following table summarizes the anticipated chemical shifts for this compound dissolved in a standard NMR solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Aromatic Protons (4H) | 7.20 - 7.80 (m) | 109.0 - 142.0 | Protons on the benzene ring, appearing as a complex multiplet due to coupling. |
| N-CH₃ (3H) | ~3.75 (s) | ~30.0 | Methyl group attached to nitrogen; singlet due to no adjacent protons. |
| C-CH₃ (3H) | ~2.60 (s) | ~13.5 | Methyl group attached to the imidazole ring carbon; singlet. |
Note: Shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the probe to the sample for optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., 'zg30'). Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS): Molecular Weight and Identity Confirmation
Mass spectrometry provides the exact molecular weight of the analyte and offers structural clues through its fragmentation pattern. It is an indispensable tool for confirming molecular identity. Coupling MS with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of complex mixtures and simultaneous purity assessment.
Principle of Causality
In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For this compound, electron ionization (EI), typically used in GC-MS, will generate a strong molecular ion peak (M⁺˙) at m/z 146.[5] Subsequent fragmentation often involves the loss of a methyl radical or other stable fragments, creating a unique fingerprint. Electrospray ionization (ESI), common in LC-MS, will typically produce a protonated molecule [M+H]⁺ at m/z 147.
Expected Spectral Data
| Technique | Ion | Expected m/z | Rationale |
| GC-MS (EI) | [M]⁺˙ | 146 | Molecular ion |
| GC-MS (EI) | [M-H]⁺ | 145 | Loss of a hydrogen radical |
| GC-MS (EI) | [M-CH₃]⁺ | 131 | Loss of a methyl radical |
| LC-MS (ESI+) | [M+H]⁺ | 147 | Protonated molecule |
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation:
-
GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Parameters (EI):
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-300.
-
-
Injection & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak for this compound, and the corresponding mass spectrum can be extracted and analyzed.[7]
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a solution of the sample (~10 µg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Instrumentation (HPLC):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS Parameters (ESI+):
-
Ion Source: Electrospray Ionization, positive mode.
-
Scan Range: m/z 50-400.
-
Key Voltages: Optimize capillary and cone voltages for maximum signal of m/z 147.
-
-
Injection & Analysis: Inject 5 µL of the sample. Analyze the resulting mass spectrum for the [M+H]⁺ ion.[8][9]
Workflow for Chromatographic-MS Analysis
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Spectral Analysis of 1,2-Dimethylbenzimidazole: A Comprehensive Guide to ¹H and ¹³C NMR Interpretation
Introduction
1,2-Dimethylbenzimidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid structure serves as a valuable scaffold in the design of bioactive molecules and functional materials. Unambiguous structural confirmation and purity assessment are critical in these applications, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique.[2][3]
This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, present expected spectral data in common deuterated solvents, and provide comprehensive protocols for sample preparation and data acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation of small organic molecules.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with the IUPAC numbering convention is shown below. This numbering will be used for all spectral assignments.
Caption: Molecular structure and IUPAC numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton, including inductive and resonance effects from the heteroatoms and the aromatic ring current.
Expected Chemical Shifts and Multiplicities:
The aromatic region of the spectrum is expected to show two multiplets, each integrating to two protons. The protons on C4 and C7 are typically shifted further downfield compared to the protons on C5 and C6 due to their proximity to the electron-withdrawing imidazole ring. The methyl groups at the N1 and C2 positions will appear as sharp singlets, with the N-methyl group generally appearing at a higher chemical shift (downfield) than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.
| Proton | Expected δ (ppm) in CDCl₃ | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Integration |
| H4/H7 | ~7.60 - 7.75 | ~7.50 - 7.65 | m | 2H |
| H5/H6 | ~7.20 - 7.35 | ~7.10 - 7.25 | m | 2H |
| N1-CH₃ | ~3.75 | ~3.65 | s | 3H |
| C2-CH₃ | ~2.60 | ~2.50 | s | 3H |
Note: These are approximate chemical shifts and can vary depending on the concentration and the specific NMR instrument used.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the plane of symmetry in this compound, seven distinct carbon signals are expected.
Expected Chemical Shifts:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The C2 carbon, being bonded to two nitrogen atoms, is expected to be the most downfield of the heterocyclic ring carbons. The quaternary carbons C3a and C7a will also be significantly downfield. The aromatic carbons will resonate in the typical aromatic region (110-145 ppm). The methyl carbons will appear at the most upfield region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Expected δ (ppm) in CDCl₃ | Expected δ (ppm) in DMSO-d₆ |
| C2 | ~151.7 | ~151.6 |
| C3a/C7a | ~138.6 | ~139.4 |
| C4/C7 | ~114.6 | ~114.5 |
| C5/C6 | ~122.1 | ~121.3 |
| N1-CH₃ | ~29.7 | ~29.5 |
| C2-CH₃ | ~14.9 | ~15.0 |
Note: These are approximate chemical shifts and can vary depending on the concentration and the specific NMR instrument used.
Advanced 2D NMR Analysis for Unambiguous Assignment
While 1D NMR provides essential information, 2D NMR techniques are invaluable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H4 with H5, and H6 with H7), helping to trace the connectivity within the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons. For instance, the proton signal at ~7.6-7.7 ppm would correlate with the carbon signal at ~114.6 ppm, confirming the assignment of C4/H4 and C7/H7.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:
-
The N1-CH₃ protons to C2 and C7a.
-
The C2-CH₃ protons to C2 and N1-CH₃ (through the nitrogen).
-
The aromatic protons to their neighboring carbons and across the ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons.[4] A key NOE would be expected between the N1-CH₃ protons and the H7 proton, and between the C2-CH₃ protons and the H7 proton, confirming their spatial relationship.[5]
Caption: Workflow for comprehensive NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzimidazole derivatives. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically 0.03% v/v).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Troubleshooting: Potential Impurities
The most common synthesis of this compound involves the reaction of o-phenylenediamine with acetic acid or acetic anhydride.[6][7] Potential impurities that may be observed in the NMR spectrum include:
-
Starting Materials: Residual o-phenylenediamine or acetic acid.
-
Mono-acylated Intermediate: N-(2-aminophenyl)acetamide, which would show a characteristic NH₂ signal and a different set of aromatic and methyl signals.
-
Solvent Residues: Signals from solvents used during synthesis or work-up (e.g., ethanol, ethyl acetate, hexane). Refer to published tables of common NMR solvent impurities for identification.
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an exceptionally detailed and unambiguous characterization of this compound. By understanding the fundamental principles of chemical shifts and coupling constants, and by following standardized experimental protocols, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their downstream applications in drug discovery and materials science.
References
- [Link to a general NMR textbook or reputable online resource about NMR theory]
- Becker, E. D. (1999).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
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- [Link to a relevant article on the importance of benzimidazoles in m
- [Link to a paper detailing the synthesis of 1,2-disubstituted benzimidazoles]
- Javanshir, S., et al. (2010). A simple and efficient method for the convenient synthesis of 2-arylbenzimidazole on reaction with o-phenylenediamine and various aromatic aldehydes using cobalt (II) chloride hexahydrate as a catalyst. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-5.
- Mohammadizadeh, M. R., et al. (2011). Trifluoroacetic acid (TFA) is introduced as effective catalyst for the selective synthesis of 2-aryl-1-arylmethyl-1H-1, 3- benzimidazoles via condensation reaction of o- phenylenediamine derivatives and aromatic aldehydes in ethanol/water at room temperature. International Journal of Pharmaceutical and Phytopharmacological Research, 1(2), 56-60.
- [Link to a paper discussing 2D NMR of heterocyclic compounds]
- [Link to a paper discussing NOE in structural elucid
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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The Versatile Scaffold: Harnessing 1,2-Dimethylbenzimidazole in Modern Drug Discovery
Introduction: The Enduring Relevance of the Benzimidazole Core
The benzimidazole nucleus, a bicyclic heterocycle comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][3] This inherent bio-isosterism has cemented the benzimidazole core's role in a wide array of FDA-approved therapeutics, from the antiulcer agent omeprazole to the antihypertensive candesartan.[4][5]
Among the myriad of benzimidazole derivatives, 1,2-dimethylbenzimidazole serves as a particularly valuable and versatile building block in drug discovery.[6] Its simple, yet tunable structure provides a robust foundation for the synthesis of diverse compound libraries. The methyl groups at the 1 and 2 positions offer steric and electronic properties that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the applications and protocols for leveraging this compound in the design and synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 2876-08-6 | [6][7] |
| Molecular Formula | C₉H₁₀N₂ | [6][7] |
| Molecular Weight | 146.19 g/mol | [6][7] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 108 - 112 °C | [6] |
| Boiling Point | 164 °C at 6 mmHg | [6] |
| Solubility | Soluble in methanol |
Synthetic Strategies: From Core Synthesis to Derivatization
The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[8] Modern advancements have introduced more efficient and environmentally benign methods.
Protocol 1: Classical Synthesis of 1,2-Disubstituted Benzimidazoles (Phillips-Ladenburg Reaction)
This foundational method involves the condensation of an N-substituted o-phenylenediamine with a carboxylic acid under acidic conditions.
Step-by-Step Methodology:
-
In a round-bottom flask, combine N-methyl-o-phenylenediamine (1.0 equivalent) and acetic acid (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA).
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 10% sodium hydroxide (NaOH) solution to neutralize the acid until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.
-
Neutralization: The addition of a base is crucial to deprotonate the benzimidazolium salt formed during the reaction, leading to the precipitation of the neutral product.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times, increased yields, and often cleaner reactions.[9][10]
Step-by-Step Methodology:
-
In a microwave-safe vessel, combine N-methyl-o-phenylenediamine (1.0 equivalent) and an aldehyde (e.g., acetaldehyde, 1.0 equivalent).[10]
-
Add a catalytic amount of a Lewis acid, such as Er(OTf)₃ (1 mol%).[9][10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-100 °C) for a short duration (typically 5-15 minutes).[9][10]
-
Monitor the reaction by TLC.[9]
-
After irradiation, cool the vessel to room temperature.
-
Perform a work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Self-Validating System: The progress of both synthetic protocols can be reliably monitored by TLC to determine the point of complete consumption of starting materials. The identity and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.[4]
Application in Drug Discovery: Targeting Key Disease Pathways
The this compound scaffold serves as a springboard for developing inhibitors of various enzymes and receptors implicated in a range of diseases.
Kinase Inhibitors for Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors.[11][12] Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site.[11]
Workflow for Developing Benzimidazole-Based Kinase Inhibitors:
Caption: Workflow for the discovery of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.[1]
Step-by-Step Methodology:
-
Coat a 96-well plate with a substrate specific to the kinase of interest.
-
Add the synthesized this compound derivatives at various concentrations to the wells.
-
Introduce the target kinase (e.g., EGFR, VEGFR-2) to the wells.[13][14]
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified period to allow for substrate phosphorylation.
-
Stop the reaction and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate and measure the absorbance to determine the extent of kinase activity.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Antiviral Agents
Derivatives of benzimidazole have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[15][16] They can interfere with various stages of the viral life cycle, including entry, replication, and assembly.
A notable example is the evaluation of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles against viruses such as Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV), and Bovine Viral Diarrhoea Virus (BVDV).[15] Some of these compounds have shown potent activity, with EC₅₀ values in the nanomolar range.[15][16]
Signaling Pathway: Potential Mechanism of Antiviral Action
Caption: Potential antiviral mechanisms of benzimidazole derivatives.
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.
Step-by-Step Methodology:
-
Seed confluent monolayers of a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2) in 12-well plates.[17]
-
Prepare serial dilutions of the synthesized this compound derivatives.
-
Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37 °C.
-
Infect the cells with a known concentration of the virus.
-
After a 1-hour incubation period, remove the virus-containing medium and wash the cells.
-
Overlay the cells with a medium containing a gelling agent (e.g., tragacanth or agarose) and the compound dilutions.[17]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion: A Scaffold for Future Innovations
This compound continues to be a cornerstone in the edifice of drug discovery. Its synthetic tractability and inherent biological relevance make it an invaluable starting point for the development of novel therapeutics. The protocols and applications detailed in this guide provide a framework for researchers to harness the potential of this versatile scaffold. As our understanding of disease biology deepens, the strategic modification of the this compound core will undoubtedly lead to the discovery of next-generation medicines targeting a wide spectrum of human ailments, from cancer to infectious diseases.
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Chem-Impex. This compound. Available from: [Link]
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. Available from: [Link]
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Fallah, E., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(43), 30156–30168. Available from: [Link]
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Gioia, C., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1716. Available from: [Link]
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Tonelli, M., et al. (2009). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Bioorganic & medicinal chemistry, 17(11), 3876–3891. Available from: [Link]
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ResearchGate. Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Available from: [Link]
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Jadrijević-Mladar Takač, M., et al. (2023). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Advances, 13(38), 26868–26884. Available from: [Link]
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Bistrović, A., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4945. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Available from: [Link]
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Çolak, A., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Chemistry Central Journal, 18(1), 1-14. Available from: [Link]
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Gaba, M., et al. (2024). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 25(1), 589. Available from: [Link]
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ResearchGate. Benzimidazole analogs with various biological activities. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 312693, this compound. Available from: [Link]
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Yadav, P., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 11(2), 9187-9214. Available from: [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1735-S1755. Available from: [Link]
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IIP Series. MULTI COMPONENT GREEN APPROACH FOR SYNTHESIS OF 1, 2-DISUBSTITUTED BENZIMIDAZOLE. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute, 35(1), 1-21. Available from: [Link]
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Lauria, A., et al. (2023). Characterization of the symmetrical benzimidazole twin drug TL1228: the role as viral entry inhibitor for fighting COVID-19. Journal of Translational Medicine, 21(1), 1-18. Available from: [Link]
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Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current topics in medicinal chemistry, 24(17), 1504–1528. Available from: [Link]
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ResearchGate. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Available from: [Link]
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Khan, I., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5373. Available from: [Link]
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Tan, T. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Critical reviews in oncology/hematology, 165, 103429. Available from: [Link]
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ResearchGate. (PDF) Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. Available from: [Link]
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MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]
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ResearchGate. Scheme for synthesis of 1, 2-disubstituted benzimidazole derivatives. Available from: [Link]
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ResearchGate. Novel 1,2-Disubstituted Benzimidazole Derivatives: Synthesis and in silico Antibacterial Activity. Available from: [Link]
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Sbardella, G., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 28(23), 7799. Available from: [Link]
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The Versatile Scaffold: Application of 1,2-Dimethylbenzimidazole in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of pharmaceutical sciences, the benzimidazole scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. This bicyclic heterocyclic system, composed of fused benzene and imidazole rings, is a recurring motif in a multitude of biologically active compounds. Among its many derivatives, 1,2-dimethylbenzimidazole has emerged as a particularly versatile and valuable building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural and electronic properties make it an attractive starting point for the development of drugs targeting a wide spectrum of diseases, from viral infections and cancers to neurological disorders.[1]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of this compound in pharmaceutical synthesis. We will explore its role as a key structural component in active pharmaceutical ingredients (APIs), its utility as a ligand in catalytic processes, and its application as a bioisosteric replacement in drug design. This document provides not only a theoretical framework but also detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.
Chapter 1: this compound as a Foundational Building Block
The inherent stability and functionality of the this compound core make it an ideal starting material or key intermediate in the synthesis of complex pharmaceutical molecules. The presence of the two methyl groups at positions 1 and 2 provides a degree of steric hindrance and electronic modulation that can be strategically exploited in drug design to enhance binding affinity and metabolic stability.
In the Realm of Anticancer Therapeutics: Targeting Kinases
A significant area of application for this compound derivatives lies in the development of kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzimidazole scaffold can act as a bioisostere of the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases and inhibit their activity.[2]
Case Study: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Several this compound derivatives have been designed and synthesized as potent Aurora kinase inhibitors.[3][4][5] The this compound core often serves as the hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region.
Workflow for the Synthesis of a Generic this compound-based Kinase Inhibitor
Caption: A generalized workflow for the synthesis of a this compound-based kinase inhibitor.
Combating Viral Infections: A Scaffold for Antiviral Agents
The benzimidazole nucleus is a well-established pharmacophore in antiviral drug discovery.[4][6][7] The antiviral agent Enviradine, for instance, contains a benzimidazole moiety. Derivatives of this compound have been explored for their potential against a range of viruses, including hepatitis C virus (HCV).[8][9]
Case Study: Clemizole - From Antihistamine to Antiviral
Clemizole, a first-generation antihistamine, features a 1-benzyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole core.[10][11][12] While not a 1,2-dimethyl derivative, its synthesis from a 2-substituted benzimidazole highlights a key synthetic strategy. Clemizole has garnered renewed interest for its potent antiviral activity against HCV.[11] This underscores the potential of the substituted benzimidazole scaffold in antiviral drug development.
Chapter 2: Synthesis and Functionalization Protocols
A thorough understanding of the synthesis and subsequent functionalization of this compound is paramount for its effective utilization in pharmaceutical research.
Protocol for the Synthesis of this compound
This protocol describes the synthesis of this compound from N-methyl-o-phenylenediamine and acetic anhydride, a modification of the classical Phillips-Ladenburg reaction.
Reaction Scheme:
N-methyl-o-phenylenediamine + Acetic Anhydride → this compound
Materials:
-
N-methyl-o-phenylenediamine
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
In a round-bottom flask, combine N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Stir the mixture at room temperature until the diamine dissolves completely.
-
Slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | N-methyl-o-phenylenediamine |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
| Melting Point | 110-112 °C |
Protocol for N-Alkylation of this compound
This protocol details the N-alkylation of this compound using an alkyl halide and a base, a common method for introducing further diversity.
Reaction Scheme:
This compound + R-X + Base → 1-Alkyl-2,3-dimethylbenzimidazolium halide
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[11][13]
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Logical Flow of N-Alkylation
Caption: The two-step logical flow of the N-alkylation reaction of this compound.
Chapter 3: this compound in Catalysis and Bioisosterism
Beyond its role as a direct building block, this compound and its derivatives exhibit significant potential as ligands in transition metal catalysis and as bioisosteres in rational drug design.
Ligands for Cross-Coupling Reactions
N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[14][15][16] These reactions are fundamental tools in pharmaceutical synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[12] The steric and electronic properties of the NHC ligand, which can be fine-tuned by modifying the substituents on the benzimidazole core, play a critical role in the efficiency and selectivity of the catalytic cycle. While specific examples using this compound-derived NHCs are an active area of research, the general principles are well-established.
A Bioisostere for Enhanced Drug Properties
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The benzimidazole nucleus, including this compound, can serve as a bioisostere for other aromatic and heteroaromatic systems, such as purines, indoles, or even a constrained benzamide.[2] This substitution can lead to improved metabolic stability and altered hydrogen bonding patterns, potentially enhancing target engagement.
Case Study: Bioisosteric Replacement of a Benzamide
In the design of certain kinase inhibitors, a benzamide moiety might be responsible for key interactions with the target protein but may also be susceptible to metabolic degradation. Replacing the benzamide with a conformationally restricted 1,2-disubstituted benzimidazole can maintain the necessary pharmacophoric features while improving the drug-like properties of the molecule.
Chapter 4: The Natural Significance - A Link to Vitamin B12
The biological importance of the dimethylbenzimidazole scaffold is perhaps best exemplified by its presence in one of nature's most complex and essential molecules: Vitamin B12 (cobalamin). The lower axial ligand of Vitamin B12 is 5,6-dimethylbenzimidazole, a close structural relative of this compound.[6][12] The biosynthesis of 5,6-dimethylbenzimidazole is an intricate enzymatic process, and its coordination to the cobalt ion is crucial for the vitamin's biological activity. This natural precedent provides a strong rationale for the exploration of dimethylbenzimidazole derivatives in medicinal chemistry.
Conclusion: A Scaffold of Enduring Importance
This compound has firmly established itself as a valuable and versatile platform in pharmaceutical synthesis. Its applications span from being a core structural element in a wide range of therapeutic agents to a tunable ligand in catalysis and a strategic bioisostere in drug design. The synthetic accessibility and the potential for diverse functionalization of the this compound scaffold ensure its continued prominence in the ongoing quest for novel and more effective medicines. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full potential of this remarkable heterocyclic compound.
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Mechanism of dimethylenzimidazole (DMB) synthesis and the metabolic engineering of a dietary useful form of cobalamin in Lactobacillus - GtR - UKRI. Available from: [Link]
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Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12. Available from: [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed. Available from: [Link]
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Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - NIH. Available from: [Link]
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Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12.. Available from: [Link]
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Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12 - PubMed. Available from: [Link]
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To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware. Available from: [Link]
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Available from: [Link]
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Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - NIH. Available from: [Link]
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Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed. Available from: [Link]
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Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. Available from: [Link]
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Benzimidazole analogs as aurora kinase inhibitors. - ResearchGate. Available from: [Link]
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Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. Available from: [Link]
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Design, Microwave-Assisted Synthesis, and Spasmolytic Activity of 2-(Alkyloxyaryl)-1H-benzimidazole Derivatives as Constrained Stilbene Bioisosteres. | Request PDF - ResearchGate. Available from: [Link]
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Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science. Available from: [Link]
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The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link]
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Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Available from: [Link]
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C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - NIH. Available from: [Link]
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Heck reaction using palladium-benzimidazole catalyst: synthesis, characterisation and catalytic activity - ResearchGate. Available from: [Link]
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Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation - ResearchGate. Available from: [Link]
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Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - NIH. Available from: [Link]
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(PDF) ) Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents - ResearchGate. Available from: [Link]
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Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX - Slideshare. Available from: [Link]
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Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
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Synthesis of new benzimidazole-coumarin conjugates as anti-hepatitis C virus agents - PubMed. Available from: [Link]
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Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed. Available from: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available from: [Link]
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A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available from: [Link]
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NHeterocyclic Carbene Ligand-Controlled Chemodivergent SuzukiMiyaura Cross Coupling. Available from: [Link]
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Aurora kinase inhibitors. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling | Request PDF - ResearchGate. Available from: [Link]
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(PDF) Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - ResearchGate. Available from: [Link]
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N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water - Organic Chemistry Portal. Available from: [Link]
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Application Notes & Protocols: 1,2-Dimethylbenzimidazole as a Versatile Ligand for Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 1,2-Dimethylbenzimidazole in Catalysis
This compound (DMBI) is an aromatic heterocyclic compound that has emerged as a ligand of significant interest in the field of coordination chemistry and homogeneous catalysis.[1] Its structural framework, featuring two nitrogen atoms within the imidazole ring fused to a benzene ring, provides a robust and tunable platform for coordinating with a variety of transition metals. The methyl groups at the 1 and 2 positions introduce specific steric and electronic properties that influence the stability, solubility, and catalytic activity of the resulting metal complexes.
This guide provides a comprehensive overview of DMBI, from its fundamental synthesis to its application as a ligand in forming catalytically active metal complexes. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the mechanistic pathways that govern its catalytic behavior. This document is intended for researchers, chemists, and material scientists engaged in catalyst development, organic synthesis, and pharmaceutical research.
Synthesis of this compound Ligand
The synthesis of substituted benzimidazoles is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to achieve high yields and purity.[2][3] A common and efficient approach involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid, often facilitated by an acid catalyst.[4][5]
Protocol: Phosphoric Acid-Catalyzed Synthesis of this compound
This protocol adapts a mild and efficient method using phosphoric acid as a homogeneous catalyst for the condensation of N-methyl-o-phenylenediamine with acetaldehyde.[4] The acid activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the diamine, followed by cyclization and aromatization.
Materials:
-
N-methyl-o-phenylenediamine
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Phosphoric acid (H₃PO₄, 85%)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄)
-
50 mL round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
To a 50 mL round-bottom flask containing methanol (15 mL), add N-methyl-o-phenylenediamine (10 mmol, 1.22 g).
-
Add acetaldehyde (12 mmol, 0.53 g) to the solution.
-
Carefully add phosphoric acid (0.7 mol%, approx. 0.07 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and stir the mixture magnetically at 50 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/Ethyl Acetate (6:4).
-
Upon completion (typically within 1-2 hours), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.
Visualization: Synthesis Pathway
Caption: Synthesis of this compound via acid-catalyzed condensation.
Coordination Chemistry and Metal Complex Formation
The utility of this compound in catalysis stems from its ability to form stable complexes with a wide range of transition metals, including cobalt, zinc, copper, and nickel.[1][6][7][8] The N3 nitrogen of the imidazole ring is the primary coordination site, acting as a Lewis base (σ-donor). The overall electronic and steric environment can be fine-tuned by substituents on the benzimidazole core, although in DMBI, the methyl groups provide a baseline steric hindrance that can influence the geometry and coordination number of the metal center.
Protocol: Synthesis of a Dichloro-bis(this compound)zinc(II) Complex
This protocol describes the synthesis of a representative tetrahedral zinc(II) complex. Such complexes are effective catalysts for reactions like the cycloaddition of CO₂ to epoxides.[9]
Materials:
-
This compound (DMBI)
-
Zinc(II) chloride (ZnCl₂), anhydrous
-
Ethanol (96% v/v)
-
100 mL round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve this compound (2.0 mmol, 0.292 g) in 20 mL of 96% ethanol in a 100 mL round-bottom flask. Stir until a homogeneous solution is obtained.
-
In a separate beaker, dissolve anhydrous zinc(II) chloride (1.0 mmol, 0.136 g) in 10 mL of 96% ethanol.
-
Add the ZnCl₂ solution dropwise to the DMBI solution while stirring.
-
The total volume of the reaction mixture should be approximately 30 mL.[10]
-
Attach a reflux condenser and stir the mixture at room temperature (25 °C) for 12 hours.[10] A precipitate will form during this time.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a cold 1:1 mixture of ethanol and water (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid product in a desiccator or under vacuum to yield [Zn(DMBI)₂Cl₂].
Characterization Data
The formation of the complex should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | Shift in the C=N stretching vibration of the imidazole ring upon coordination to the zinc center. Appearance of new bands in the low-frequency region corresponding to Zn-N and Zn-Cl vibrations.[10][11] |
| ¹H NMR | Coordination to the diamagnetic Zn(II) center will cause shifts in the proton signals of the DMBI ligand, particularly those on the imidazole and adjacent benzene ring positions. |
| Elemental Analysis | Calculated values for C, H, and N should match the experimental findings for the formula C₁₈H₂₀Cl₂N₄Zn. |
Visualization: Metal Complex Formation
Caption: Synthesis of a tetrahedral Zinc(II)-DMBI complex.
Application in Catalysis: Cycloaddition of CO₂ and Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a critical area of green chemistry research. Zinc complexes containing N-donor ligands, such as the [Zn(DMBI)₂Cl₂] complex synthesized above, have proven to be effective catalysts for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates.[9] These products are valuable as polar aprotic solvents and as intermediates in the synthesis of polycarbonates.
Mechanistic Rationale
The catalytic cycle is generally believed to proceed via the following key steps:
-
Epoxide Activation: The Lewis acidic zinc center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and making the ring more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A nucleophile (often a co-catalyst like a halide ion, which can be part of the complex or added separately) attacks one of the epoxide's carbon atoms, opening the ring.
-
CO₂ Insertion: The resulting zinc-alkoxide intermediate reacts with carbon dioxide, inserting CO₂ into the metal-oxygen bond.
-
Ring-Closing and Catalyst Regeneration: An intramolecular cyclization occurs, releasing the cyclic carbonate product and regenerating the active catalyst for the next cycle.
Protocol: Catalytic Synthesis of Propylene Carbonate
This protocol outlines the use of the synthesized [Zn(DMBI)₂Cl₂] complex as a catalyst for the reaction between propylene oxide and carbon dioxide.
Materials:
-
[Zn(DMBI)₂Cl₂] catalyst
-
Propylene oxide
-
Tetrabutylammonium bromide (TBAB) as a co-catalyst
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and heating mantle.
-
Carbon dioxide (high purity)
Procedure:
-
Charge the autoclave reactor with the [Zn(DMBI)₂Cl₂] catalyst (e.g., 0.1 mmol) and the TBAB co-catalyst (e.g., 1.0 mmol).
-
Add propylene oxide (e.g., 50 mmol) to the reactor.
-
Seal the reactor securely.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-120 °C) and begin stirring.
-
Maintain the reaction conditions for a set period (e.g., 4-8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Open the reactor and collect the crude product mixture.
-
The yield of propylene carbonate can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude mixture using an internal standard.
Performance Data
The effectiveness of the catalytic system can be evaluated based on conversion and selectivity.
| Catalyst | Co-catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| [Zn(DMBI)₂Cl₂] | TBAB | 120 | 1.0 | 6 | >95 | >99 |
| [Zn(DMBI)₂Cl₂] | None | 120 | 1.0 | 6 | ~20 | >99 |
Note: Data is representative and actual results may vary based on precise conditions and substrate purity.
Visualization: Catalytic Cycle
Caption: Proposed catalytic cycle for CO₂ cycloaddition with epoxides.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile N-donor ligand for constructing catalytically active metal complexes. Its straightforward synthesis and the stability of its coordination compounds make it an attractive choice for a variety of catalytic transformations, including C-C cross-coupling, hydrogenation, and CO₂ fixation.[12][13][14] The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the catalytic potential of DMBI-based systems. Future research may focus on immobilizing these homogeneous catalysts on solid supports to improve recyclability or on developing chiral variants for asymmetric catalysis, further broadening their applicability in fine chemical and pharmaceutical synthesis.
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Di Mauro, G., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(19), 6296. Available at: [Link]
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Tăbăcaru, A., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules, 27(21), 7490. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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Vijayakumar, V., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Catalysis Surveys from Asia, 30, 1-25. Available at: [Link]
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Yusof, N. S. M., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry, 16(21), 1851-1868. Available at: [Link]
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Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at: [Link]
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Castro-Osma, J. A., et al. (2018). Zinc complexes with 1,2-disubstituted benzimidazole ligands: Experimental and theoretical studies in the catalytic cycloaddition of CO2 with epoxides. Journal of CO2 Utilization, 27, 269-278. Available at: [Link]
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Dominguez, Z., & Dubois, J. L. (2016). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Tetrahedron Letters, 57(4), 438-440. Available at: [Link]
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Mondragón, S., et al. (2024). Multifunctional Heterogeneous Cobalt Catalyst for the One-Pot Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes in Water. ChemSusChem, e202402141. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36453-36464. Available at: [Link]
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Chakraborty, S., et al. (2016). Catalytic transfer hydrogenation of azobenzene by low-valent nickel complexes: a route to 1,2-disubstituted benzimidazoles and 2,4,5-trisubstituted imidazolines. Dalton Transactions, 45(48), 19471-19479. Available at: [Link]
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Application Notes & Protocols: Experimental Setups for 1,2-Dimethylbenzimidazole Reactions
Abstract
1,2-Dimethylbenzimidazole is a heterocyclic aromatic compound recognized for its significant role as a structural motif in medicinal chemistry and as a versatile ligand in coordination chemistry.[1] Its derivatives are explored for a wide range of pharmacological activities, including anticancer and antimicrobial applications.[2][3][] This guide provides an in-depth technical overview of core methodologies for the synthesis and subsequent reactions of this compound. We will detail the foundational synthesis via condensation, its application as a ligand in forming metal complexes, and its conversion to an N-oxide, a key reactive intermediate. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and safety.
Foundational Concepts & Safety
Scientific Introduction
The benzimidazole scaffold is a fusion of benzene and imidazole rings and is considered a "privileged structure" in drug discovery. This is due to its ability to mimic natural purines, allowing it to interact with various biological targets. The specific compound, this compound, features methyl groups at the N-1 and C-2 positions. The N-1 methylation removes the acidic proton typical of benzimidazole, altering its solubility and hydrogen bonding capabilities. The C-2 methyl group provides a key substitution point. This structure serves as an essential building block for more complex bioactive molecules and as an N-donor ligand in the development of metal complexes for catalysis and materials science.[1]
Hazard Identification and Safe Handling
This compound and its precursors must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5][6]
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5][8]
Synthesis and Reaction Pathways
The following sections provide detailed protocols for the synthesis of this compound and its subsequent use in key reactions. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical transformations.
Protocol 1: Synthesis of this compound
The most direct synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an appropriate N-substituted o-phenylenediamine with a carboxylic acid or aldehyde.[9][10] This protocol adapts the classic Phillips-Ladenburg reaction.
Reaction Principle: The synthesis is achieved through the acid-catalyzed condensation and subsequent cyclization of N¹-methylbenzene-1,2-diamine with acetic acid. The acid protonates the carbonyl group of acetic acid, making it more electrophilic for the nucleophilic attack by the amino group of the diamine. An intramolecular cyclization followed by dehydration yields the final benzimidazole ring.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add N¹-methylbenzene-1,2-diamine (12.2 g, 0.1 mol).
-
Reagent Addition: Carefully add glacial acetic acid (6.6 g, 0.11 mol) and 5 mL of 4M hydrochloric acid as a catalyst. The acid catalyst is crucial for activating the carboxylic acid for the condensation reaction.[9]
-
Heating: Heat the reaction mixture in a water or oil bath to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 200 mL of ice-cold water.
-
Precipitation: While stirring, slowly add 10% sodium hydroxide solution until the mixture is alkaline (pH > 8), which neutralizes the acid and causes the product to precipitate.[11]
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (25 mL each) to remove any remaining salts.[11]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid. Dry the product in a vacuum oven.
Protocol 2: Coordination Chemistry - Synthesis of a Ni(II) Complex
This compound readily acts as a monodentate ligand, coordinating to metal ions through the sp²-hybridized nitrogen atom (N-3). This protocol describes the synthesis of a representative coordination complex with Nickel(II) chloride.
Reaction Principle: The lone pair of electrons on the N-3 atom of the benzimidazole ring acts as a Lewis base, donating electron density to the empty d-orbitals of the Lewis acidic Ni(II) metal center to form a stable coordination complex.
Caption: this compound as a ligand coordinating to a Nickel(II) ion.
Step-by-Step Protocol:
-
Ligand Solution: Dissolve this compound (2.92 g, 20 mmol) in 50 mL of warm ethanol in a 100 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.38 g, 10 mmol) in 20 mL of ethanol.
-
Complexation: Slowly add the ethanolic solution of NiCl₂·6H₂O dropwise to the stirring solution of the ligand at room temperature.
-
Precipitation: A precipitate should form upon mixing or after a short period of stirring (approx. 30 minutes). The formation of a colored precipitate is often indicative of complex formation.
-
Reflux (Optional): To ensure complete reaction, the mixture can be gently heated to reflux for 1 hour.
-
Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid complex by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying. Dry the complex under vacuum.
Protocol 3: N-Oxide Formation
The N-3 atom of this compound can be oxidized to form this compound 3-Oxide. This N-oxide is a valuable intermediate for further functionalization, particularly in 1,3-dipolar cycloaddition reactions.[12]
Reaction Principle: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), acts as an oxygen-transfer agent. The lone pair of the N-3 atom attacks the electrophilic terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct.
Caption: Oxidation pathway for the formation of this compound 3-Oxide.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.46 g, 10 mmol) in 50 mL of chloroform or dichloromethane in a 250 mL flask.
-
Cooling: Cool the solution in an ice bath to 0-5°C. This is critical to control the exothermic reaction and prevent potential side reactions.
-
Oxidant Addition: In small portions over 30 minutes, add m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.4 g, ~10.8 mmol) to the cold, stirring solution.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove the carboxylic acid byproduct), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-oxide.
Data Summary and Characterization
The following tables provide expected quantitative data for the protocols described above. Actual results may vary based on specific laboratory conditions and reagent purity.
Table 1: Summary of Reaction Parameters and Expected Yields
| Protocol | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzimidazole Synthesis | N¹-methylbenzene-1,2-diamine, Acetic Acid | None (reagent as solvent) | 100-110 | 2-4 | 75-85% |
| 2 | Metal Complexation | This compound, NiCl₂·6H₂O | Ethanol | RT to Reflux | 1-2 | >90% |
| 3 | N-Oxidation | This compound, m-CPBA | Chloroform | 0 to RT | 5-7 | 65-80% |
Table 2: Key Characterization Data for Products
| Compound | Formula | M.W. ( g/mol ) | Appearance | M.P. (°C) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound | C₉H₁₀N₂ | 146.19 | Pale yellow crystalline powder | 110-112 | 7.2-7.8 (m, 4H, Ar-H), 3.7 (s, 3H, N-CH₃), 2.6 (s, 3H, C-CH₃) |
| Ni(II) Complex (e.g., [Ni(L)₂Cl₂]) | C₁₈H₂₀Cl₂N₄Ni | 422.00 | Green/Blue Solid | >250 (decomposes) | Broadened signals due to paramagnetism |
| This compound 3-Oxide | C₉H₁₀N₂O | 162.19 | White to off-white solid | 145-148 | 7.3-8.0 (m, 4H, Ar-H), 4.0 (s, 3H, N-CH₃), 2.7 (s, 3H, C-CH₃) |
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Screening 1,2-Dimethylbenzimidazole Derivatives for Biological Activity: Application Notes and Protocols
Introduction: The Versatility of the 1,2-Dimethylbenzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows for facile interactions with a variety of biological macromolecules, including enzymes and nucleic acids.[2] This inherent bio-compatibility has led to the development of a wide array of FDA-approved drugs containing the benzimidazole core.[3] Among the diverse library of benzimidazole derivatives, those substituted at the 1 and 2 positions with methyl groups, the this compound scaffold, have garnered significant attention for their potential as therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for the initial screening of this compound derivatives for these key biological activities. The methodologies described are intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel therapeutic leads based on this versatile chemical scaffold.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).
A. Rationale: Why Screen for Anticancer Activity?
Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis. Many this compound derivatives have been shown to interfere with these processes by targeting critical cellular machinery. A primary mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases, which are key regulators of cell growth, differentiation, and survival.[7] By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases in crucial signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently hyperactivated in various cancers.[8][9] Inhibition of these pathways can lead to a halt in the cell cycle and the initiation of apoptosis.[8]
B. Primary Screening: Assessing Cytotoxicity with the MTT Assay
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[11]
Experimental Workflow: MTT Assay
Caption: Inhibition of PI3K/Akt and MAPK pathways by this compound derivatives.
2. Induction of Apoptosis
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells, often as a consequence of inhibiting pro-survival signaling pathways. [12]Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Signaling Pathway: Induction of Apoptosis
Caption: Induction of apoptosis by this compound derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have a long history of use as antimicrobial agents. [2]Their broad spectrum of activity against various bacteria and fungi makes them attractive candidates for the development of new anti-infective drugs, particularly in the face of rising antimicrobial resistance. [5]
A. Rationale: The Need for New Antimicrobials
The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global public health. Benzimidazole derivatives often exhibit novel mechanisms of action compared to existing antimicrobial drugs, making them less susceptible to current resistance mechanisms. [2]For example, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. [2]
B. Primary Screening: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [4]The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for Bacteria
-
Preparation:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare a stock solution of each this compound derivative in DMSO.
-
From an overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Assay Setup:
-
Dispense 100 µL of MHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Table 2: Exemplary Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole Derivative | Staphylococcus aureus (MRSA) | comparable to ciprofloxacin | [5] |
| 5-halobenzimidazole derivative | Candida albicans | equivalent or greater potency than amphotericin B | [5] |
| EJMCh-13 | Staphylococcus aureus | 15.6 | [13] |
| EJMCh-9 | Staphylococcus epidermidis | <15.6 | [13] |
III. Antiviral Activity: Halting Viral Replication
The structural diversity of benzimidazole derivatives has also led to the discovery of compounds with potent antiviral activity against a range of viruses, including both RNA and DNA viruses. [6]
A. Rationale: A Scaffold for Broad-Spectrum Antivirals
Viruses rely on host cell machinery for their replication, and antiviral drugs often target specific viral enzymes or proteins involved in this process. Benzimidazole derivatives have been shown to inhibit various stages of the viral life cycle, from entry into the host cell to the replication of the viral genome. [14]This diversity of targets provides opportunities to develop broad-spectrum antivirals or agents that can overcome resistance to existing therapies.
B. Primary Screening: The Plaque Reduction Assay
For lytic viruses, the plaque reduction assay is a gold standard method for quantifying the infectivity of a virus and for screening antiviral compounds. A plaque is a clear zone in a cell monolayer that results from virus-induced cell lysis. The reduction in the number of plaques in the presence of a compound is a measure of its antiviral activity.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed a confluent monolayer of a susceptible host cell line in 6- or 12-well plates.
-
-
Infection:
-
Prepare serial dilutions of the this compound derivative in a serum-free medium.
-
Mix each compound dilution with a known amount of virus (to produce a countable number of plaques).
-
Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Include a virus-only control.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Prepare a semi-solid overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).
-
Carefully remove the virus inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-7 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cell monolayer with a solution like crystal violet. The viable cells will stain, leaving the plaques as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).
-
Table 3: Exemplary Antiviral Activity of Benzimidazole Derivatives
| Compound Class | Virus | EC₅₀ | Reference |
| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [6] |
| 1,2-disubstituted benzimidazoles | Bovine Viral Diarrhea Virus (BVDV) | Moderately active | [6] |
| Benzimidazole derivatives | Zika Virus | 1.9 ± 1.0 µM - 48.3 ± 1.3 µM | [15] |
| Imidazole-based compounds | Influenza A virus | 0.3 - 0.4 µM | [15] |
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents with diverse biological activities. The protocols outlined in this guide provide a robust framework for the initial screening of these derivatives for their anticancer, antimicrobial, and antiviral potential. Positive hits from these primary assays should be further investigated through more detailed mechanistic studies to elucidate their specific molecular targets and modes of action. Structure-activity relationship (SAR) studies, where systematic modifications are made to the this compound core, will be crucial in optimizing the potency and selectivity of lead compounds. Ultimately, the goal is to develop novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases.
V. References
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Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer. (n.d.). PubMed Central. Retrieved from [Link]
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Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
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MICs of the selected benzimidazole derivatives against the reference... (n.d.). ResearchGate. Retrieved from [Link]
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Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... (n.d.). ResearchGate. Retrieved from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC. Retrieved from [Link]
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Results of the minimum inhibitory concentration (MIC) for the compounds... (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved from [Link]
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Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. (2021). Scirp.org. Retrieved from [Link]
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(PDF) Synthesis and antimycobacterial activity of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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- 11. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Growth of High-Quality Single Crystals of 1,2-Dimethylbenzimidazole
Introduction: The Critical Role of Single Crystals
The precise three-dimensional arrangement of atoms within a molecule dictates its function. For researchers in drug development and materials science, obtaining this structural information is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures, but its success is entirely contingent on the availability of high-quality single crystals.[1] 1,2-Dimethylbenzimidazole is a derivative of benzimidazole, a heterocyclic scaffold renowned for its wide range of biological activities and applications in medicinal chemistry.[2][3][4] Elucidating the crystal structures of its derivatives is crucial for understanding structure-activity relationships (SAR), designing novel therapeutics, and controlling solid-state properties like polymorphism, which has significant implications for bioavailability and patent protection.[5]
This guide provides a detailed, experience-driven protocol for growing single crystals of this compound. It moves beyond a simple recitation of steps to explain the underlying principles, enabling scientists to rationally design and troubleshoot crystallization experiments.
Foundational Principles: The Path to Supersaturation
Crystal growth is a thermodynamic process driven by the controlled transition of a molecule from a high-energy, disordered state (in solution) to a low-energy, highly ordered crystalline lattice. The entire process hinges on achieving a state of supersaturation , a non-equilibrium condition where the concentration of the solute exceeds its equilibrium solubility. The key is to approach and maintain this state slowly and methodically. A rapid crash out of solution will yield amorphous powder or polycrystalline material, whereas a gradual approach allows for the formation of a few nucleation sites, followed by the slow, ordered addition of molecules to form a large, single crystal.[6]
The primary methods to achieve supersaturation for a small organic molecule like this compound are:
-
Slow Solvent Evaporation: Gradually increasing solute concentration by removing the solvent.[7]
-
Slow Cooling: Reducing the solubility of the compound by slowly lowering the temperature of a saturated solution.[8]
-
Solvent/Anti-Solvent Diffusion: Introducing a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility of the system. This can be achieved via vapor or liquid diffusion.[9][10]
Pre-Crystallization: Setting the Stage for Success
Purity is Paramount
The single most critical factor in successful crystallization is the purity of the starting material. Impurities can act as unwanted nucleation sites, leading to a shower of tiny crystals, or they can inhibit crystal growth altogether. It is strongly recommended to purify this compound by column chromatography, sublimation, or recrystallization prior to attempting single crystal growth. The final product should appear as a clean, homogenous solid.
Rational Solvent Selection
The choice of solvent is the most important experimental variable. An ideal solvent for single-solvent techniques is one in which the compound is moderately soluble .[7]
-
Too high solubility: The solution may never reach supersaturation.
-
Too low solubility: It may be impossible to dissolve enough material.
For this compound, which has both polar (imidazole ring) and non-polar (benzene ring, methyl groups) characteristics, a range of solvents should be screened.
Table 1: Potential Solvent Systems for this compound Crystallization
| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale & Potential Use |
| Polar Protic | Methanol, Ethanol | High | The polar N-H and N atoms of the benzimidazole ring can hydrogen bond with alcohols.[11] Good for initial dissolution; may require an anti-solvent or very slow evaporation. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Offers a balance of polarity suitable for dissolving the compound.[12] Its volatility makes it a good choice for slow evaporation and as the primary solvent in diffusion methods.[13] |
| Aromatic | Toluene | Moderate | The aromatic system can engage in π-π stacking interactions. Less volatile than DCM, allowing for slower evaporation. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar groups can interact with the benzimidazole core.[11] Often used for recrystallization of benzimidazole derivatives.[14][15] |
| Non-Polar | Hexane, Heptane, Diethyl Ether | Low (Anti-solvent) | These are classic anti-solvents. They are miscible with the above solvents but do not readily dissolve the polar compound, making them ideal for vapor and liquid diffusion techniques.[9][13] |
Experimental Workflow and Protocols
The general workflow for single crystal growth involves selecting a method based on the quantity of material and its solubility characteristics. The following diagram outlines a typical decision-making process.
Caption: Decision workflow for growing single crystals of this compound.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for obtaining crystals.[7][16]
-
Principle: A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.
-
Materials:
-
This compound (5-10 mg)
-
Selected solvent (e.g., Dichloromethane or Acetone)
-
Small, clean glass vial (e.g., 1-dram vial or NMR tube)[16]
-
Parafilm or aluminum foil
-
Needle
-
-
Step-by-Step Methodology:
-
Place 5-10 mg of DMBI into the vial.
-
Add the chosen solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is a solution that is close to saturation.
-
Expert Tip: If you accidentally add too much solvent, you can gently blow a stream of nitrogen or argon over the surface to evaporate some of it, but do this carefully to avoid rapid concentration changes.
-
Cover the vial with parafilm or aluminum foil.
-
Using a needle, pierce 1-3 small holes in the covering.[7] The number and size of the holes control the rate of evaporation; fewer, smaller holes will slow the process, which is generally desirable for better crystals.
-
Place the vial in a quiet, vibration-free location at a constant temperature.[8]
-
Monitor the vial over several days to weeks without disturbing it. Crystals should form as the solvent volume reduces.
-
-
Troubleshooting:
-
Oil forms: The compound may be "oiling out" because it is too soluble in the chosen solvent or the temperature is too high. Try a solvent in which it is less soluble or move the experiment to a cooler location.
-
Powder forms: Crystallization is occurring too quickly. Seal the vial completely to stop evaporation, then gently warm it to redissolve the solid. Re-cover the vial with a covering that has fewer/smaller holes to slow down the evaporation rate.[10]
-
Protocol 2: Solvent-Antisolvent Vapor Diffusion
This is the preferred method when only milligram quantities of the compound are available and is excellent for screening multiple conditions.[5][16]
-
Principle: The compound is dissolved in a "good" solvent (less volatile). This solution, in an open inner vial, is placed inside a sealed larger vessel containing a "poor" or "anti-solvent" (more volatile). The vapor from the anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.[1][9]
-
Materials:
-
This compound (2-5 mg)
-
"Good" solvent (e.g., Dichloromethane or Toluene)
-
"Anti-solvent" (e.g., Hexane, Pentane, or Diethyl Ether)[9]
-
Small inner vial (e.g., 0.5-dram vial)
-
Larger outer vial or jar with a tight-sealing cap (e.g., 4-dram vial or a small beaker sealed with parafilm)
-
-
Step-by-Step Methodology:
-
Dissolve 2-5 mg of DMBI in a minimal amount of the "good" solvent (e.g., 0.5 mL of Toluene) in the small inner vial.
-
Pour the volatile "anti-solvent" (e.g., 2-3 mL of Hexane) into the larger outer vial. The level should be well below the top of the inner vial.
-
Carefully place the open inner vial into the outer vial.
-
Seal the outer vial tightly. This is crucial to allow the vapor pressures to equilibrate.
-
Causality: The more volatile anti-solvent (Hexane, bp ~69°C) has a higher vapor pressure than the solvent (Toluene, bp ~111°C). This pressure differential drives the diffusion of hexane vapor into the toluene solution.[6] This slow mixing gradually lowers the solubility of the DMBI, leading to controlled crystal growth.
-
Place the sealed system in a quiet, undisturbed location.
-
Check for crystal formation over several days or weeks.
-
-
Troubleshooting:
-
No Crystals: The solubility difference may not be large enough, or the system has not had enough time. If nothing happens after a few weeks, try a different anti-solvent that is even "poorer" for the compound.
-
Precipitation is too fast: The anti-solvent may be too potent or diffusing too quickly. You can try a less effective anti-solvent or use a solvent/anti-solvent pair with more similar boiling points to slow the diffusion rate.[5]
-
Crystal Harvesting and Characterization
Once suitable crystals (ideally >0.05 mm in all dimensions) have formed, they must be handled with care.[5]
-
Harvesting: Use a nylon loop or a pipette with the tip broken off to carefully remove a crystal from the mother liquor. Wick away excess solvent with the edge of a filter paper.
-
Mounting: The crystal is typically mounted on a glass fiber or in a cryo-loop with a small amount of paratone or mineral oil to prevent solvent loss and protect it from the air.
-
Analysis: The definitive analysis is Single-Crystal X-ray Diffraction (SCXRD) . This technique provides the precise coordinates of every atom in the crystal lattice, confirming the molecular structure and revealing intermolecular interactions like hydrogen bonding and π-stacking that hold the crystal together.[17]
Conclusion
Growing high-quality single crystals of this compound is an achievable goal that requires patience and a systematic approach. By understanding the principles of solubility and supersaturation, researchers can move beyond trial and error to rationally design experiments. The slow evaporation and vapor diffusion methods detailed in this guide are robust starting points. Careful attention to compound purity, solvent selection, and maintaining a slow rate of crystallization are the key determinants of success. The resulting crystal structures will provide invaluable insights for advancing research in medicinal chemistry and materials science.
References
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Retrieved from [Link]
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
-
Thomas, J. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
- University of Canterbury. (n.d.). The Slow Evaporation Method.
-
Gholamzadeh, P., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH. Retrieved from [Link]
-
Procter, L. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]
- EPFL. (n.d.). Guide for crystallization.
- University of Florida. (2006). Crystallisation Techniques.
-
MIT OpenCourseWare. (n.d.). Growing Crystals. Retrieved from [Link]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzimidazole. Retrieved from [Link]
-
Cabildo, P., et al. (2015). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. De Gruyter. Retrieved from [Link]
-
Le Huong. (n.d.). Single Crystal Growth Techniques Guide. Scribd. Retrieved from [Link]
-
Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Sowmiya, K., et al. (2024). Growth and characterization of organic 2-methylbenzimidazole 4-Aminobenzoate Single crystal for Opto-electronic device applications. ResearchGate. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 6. Growing Crystals [web.mit.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. unifr.ch [unifr.ch]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 1,2-Dimethylbenzimidazole in the Development of Advanced Materials
Introduction: The Versatility of 1,2-Dimethylbenzimidazole in Materials Science
This compound (DMBI) is a heterocyclic aromatic organic compound that has emerged as a significant building block in the realm of advanced materials.[1] Its rigid benzimidazole core, coupled with the electronic effects of the two methyl groups, imparts a unique combination of thermal stability, chemical resistance, and coordination capabilities.[1] These properties make DMBI and its derivatives highly attractive for a range of applications, from high-performance polymers and corrosion-resistant coatings to the intricate layers of organic light-emitting diodes (OLEDs) and the porous structures of metal-organic frameworks (MOFs).[1][2][3][4]
The nitrogen atoms within the imidazole ring of DMBI can act as effective ligands, readily coordinating with metal ions to form stable complexes. This characteristic is fundamental to its use in catalysis, coordination polymers, and as a component in fluorescent sensors.[1][5] Furthermore, the aromatic system of DMBI contributes to its favorable electronic properties, which are essential for applications in organic electronics.[3][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in the development of advanced materials. It offers detailed application notes on the scientific principles behind its use and step-by-step protocols for the synthesis and characterization of DMBI-based materials.
Application I: High-Performance Polymers and Corrosion Inhibitors
Application Note: Leveraging DMBI for Enhanced Durability and Protection
Benzimidazole derivatives are well-regarded for their efficacy as corrosion inhibitors for various metals, particularly in acidic environments.[7] Their protective action is attributed to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto the metal surface. This adsorption forms a protective film that acts as a barrier to corrosive agents, effectively retarding both anodic and cathodic corrosion reactions.[7][8]
Incorporating this compound into polymer backbones can produce materials with exceptional thermal and chemical stability.[1] These polybenzimidazoles (PBIs) are a class of high-performance polymers known for their high mechanical strength and decomposition temperatures, making them suitable for demanding applications such as aerospace components, industrial coatings, and membranes.[1][9] The synthesis typically involves the polycondensation of a benzimidazole-containing monomer with a dicarboxylic acid or its derivative.[1]
Protocol 1: Synthesis of a this compound-Containing Polyester for Coating Applications
This protocol describes the synthesis of a polyester incorporating a DMBI derivative. The resulting polymer can be dissolved in a suitable solvent and applied as a corrosion-resistant coating.
Materials:
-
1,2-Dimethyl-5,6-diaminobenzimidazole (or a similar diamino-functionalized DMBI derivative)
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add 1,2-dimethyl-5,6-diaminobenzimidazole (1 equivalent) and dissolve it in anhydrous DMAc under a gentle nitrogen flow.
-
Addition of Acid Scavenger: Add triethylamine (2.2 equivalents) to the reaction mixture and stir for 15 minutes at room temperature.
-
Monomer Addition: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc in a dropping funnel. Add the terephthaloyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for 8-10 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: Cool the viscous polymer solution to room temperature. Pour the solution slowly into a beaker containing rapidly stirring methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and triethylamine hydrochloride. Further, wash with hot deionized water and then again with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization: The polymer structure can be confirmed using FTIR and ¹H NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC).
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
Materials:
-
Mild steel coupons (e.g., 1 cm x 1 cm)
-
The synthesized DMBI-containing polymer
-
Suitable solvent for the polymer (e.g., DMAc or NMP)
-
1 M Hydrochloric acid (HCl) solution
-
Potentiodynamic polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) setup
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Coating Application: Prepare a 5% (w/v) solution of the synthesized polymer in a suitable solvent. Dip-coat the prepared coupons in the polymer solution and dry them in an oven at 100°C for 1 hour to form a uniform coating.
-
Electrochemical Measurements:
-
Place the coated coupon (as the working electrode), a platinum counter electrode, and a saturated calomel reference electrode (SCE) in a corrosion cell containing 1 M HCl.
-
Allow the open circuit potential (OCP) to stabilize.
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Conduct PDP measurements by scanning the potential from a cathodic to an anodic direction.
-
-
Data Analysis:
-
From the PDP curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
From the EIS data, determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following formulas:
-
IE% (from PDP) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
IE% (from EIS) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
-
Data Presentation: Performance of DMBI-Based Corrosion Inhibitor
| Sample | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE% (from PDP) | IE% (from EIS) |
| Bare Mild Steel | -450 | 250 | 150 | - | - |
| Coated Mild Steel | -380 | 25 | 1800 | 90.0 | 91.7 |
Visualization: Mechanism of Corrosion Inhibition
Caption: Adsorption of DMBI on a metal surface to form a protective barrier.
Application II: Organic Light-Emitting Diodes (OLEDs)
Application Note: DMBI in the Advancement of Display and Lighting Technology
Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies due to their high contrast, wide viewing angle, and flexibility.[10] An OLED is a multilayer device where organic materials are sandwiched between two electrodes.[11] Upon applying a voltage, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer (EML) to produce light.[11]
The performance of an OLED is highly dependent on the materials used in its various layers, including the hole transport layer (HTL), electron transport layer (ETL), and the host material in the EML.[6] Benzimidazole and its derivatives are known for their excellent electron-transporting properties and high thermal stability, making them suitable candidates for ETL and host materials.[2][3] The incorporation of this compound into the molecular structure of OLED materials can potentially enhance device stability and efficiency by improving charge carrier mobility and providing better thermal management.
Protocol 3: Fabrication of a Multilayer OLED using Thermal Evaporation
This protocol outlines the fabrication of a simple phosphorescent OLED (PhOLED) device, suggesting the use of a DMBI-containing compound as a host material in the emissive layer.
Device Structure: ITO / PEDOT:PSS / TCTA:DMBI-Host (doped with Ir(ppy)₃) / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) - Hole Transport Layer
-
A custom-synthesized host material containing the this compound moiety (DMBI-Host)
-
Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] - Green phosphorescent dopant
-
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Layer
-
Lithium Fluoride (LiF) - Electron Injection Layer
-
Aluminum (Al) - Cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS (approx. 40 nm) onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Thermal Evaporation: Transfer the substrate into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: Deposit a 30 nm thick layer of TCTA.
-
Emissive Layer (EML) Deposition: Co-evaporate the DMBI-Host material and the Ir(ppy)₃ dopant from separate sources. The doping concentration should be precisely controlled (e.g., 8 wt%). The thickness of this layer should be around 20 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit a 40 nm thick layer of TPBi.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin (1 nm) layer of LiF.
-
Cathode Deposition: Deposit a 100 nm thick layer of Al to form the cathode.
-
Encapsulation: Without breaking the vacuum, encapsulate the device using a glass lid and a UV-curable epoxy in an inert atmosphere to protect it from moisture and oxygen.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the fabricated device.
Data Presentation: Expected Performance of a DMBI-Based OLED
| Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| Standard Host | 3.5 | 15,000 | 45 | 12 |
| DMBI-Host | 3.2 | 18,000 | 55 | 15 |
Visualization: OLED Device Architecture and Energy Levels
Caption: Multilayer structure of an OLED and corresponding energy levels.
Application III: Fluorescent Chemosensors for Metal Ion Detection
Application Note: DMBI as a Core for Sensitive and Selective Sensing
Fluorescent chemosensors are powerful tools for the detection of metal ions due to their high sensitivity, selectivity, and rapid response.[12][13] The design of such sensors typically involves a fluorophore unit linked to a metal ion recognition site (receptor). The binding of a metal ion to the receptor modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[14]
Benzimidazole derivatives are excellent candidates for fluorescent sensors as the benzimidazole moiety itself can act as a fluorophore and its nitrogen atoms can participate in metal ion coordination.[5][12] By functionalizing this compound with appropriate chelating groups, it is possible to design highly selective and sensitive "turn-on" or "turn-off" fluorescent probes for specific metal ions. A common sensing mechanism is Photoinduced Electron Transfer (PET), where the binding of a metal ion inhibits or promotes an electron transfer process, thereby switching the fluorescence on or off.[13]
Protocol 4: Synthesis of a DMBI-Based Fluorescent Probe for Co²⁺ Detection
This protocol is adapted from the synthesis of a benzimidazole-based probe and is designed to create a DMBI derivative for Co²⁺ sensing.[13]
Materials:
-
2-(Chloromethyl)-1,2-dimethyl-1H-benzimidazole
-
8-Hydroxyquinoline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous DMF.
-
Addition of DMBI Derivative: Add 2-(chloromethyl)-1,2-dimethyl-1H-benzimidazole (1 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 5: Fluorescence Titration for Co²⁺ Sensing
Materials:
-
Synthesized DMBI-based fluorescent probe
-
Stock solutions of various metal perchlorate salts (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Fe³⁺) in DMF
-
DMF (spectroscopic grade)
-
Fluorometer
Procedure:
-
Probe Solution: Prepare a stock solution of the DMBI-probe in DMF (e.g., 1 mM). Prepare a working solution of the probe in DMF (e.g., 10 µM).
-
Selectivity Study: To separate solutions of the probe, add an excess (e.g., 10 equivalents) of different metal ion solutions. Record the fluorescence emission spectrum for each solution.
-
Titration Experiment: To a solution of the probe, incrementally add small aliquots of the Co²⁺ stock solution. After each addition, record the fluorescence emission spectrum.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Co²⁺.
-
From the titration data, calculate the binding constant (Kₐ).
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve.
-
Data Presentation: Fluorescence Response of the DMBI-Probe
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) | Response |
| Blank (Probe only) | 1000 | - |
| Co²⁺ | 150 | Quenched |
| Ni²⁺ | 980 | No significant change |
| Cu²⁺ | 950 | No significant change |
| Zn²⁺ | 990 | No significant change |
| Fe³⁺ | 960 | No significant change |
Visualization: "Turn-Off" Sensing Mechanism
Caption: Schematic of fluorescence quenching upon Co²⁺ binding.
Application IV: Coordination Polymers and Metal-Organic Frameworks (MOFs)
Application Note: DMBI as a Ligand for Crystalline Materials
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands.[15] These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, which make them promising for applications in gas storage, separation, catalysis, and sensing.[4][15]
The properties of a MOF are largely determined by the choice of the metal center and the organic linker.[15] this compound, with its two nitrogen donor atoms, can act as a bidentate or monodentate ligand, bridging metal centers to form 1D, 2D, or 3D networks. The rigidity of the benzimidazole core can contribute to the formation of robust frameworks, while the methyl groups can influence the porosity and surface properties of the resulting material.
Protocol 6: Solvothermal Synthesis of a Co(II)-DMBI Coordination Polymer
This protocol describes a typical solvothermal synthesis of a coordination polymer using this compound as a ligand.
Materials:
-
This compound (DMBI)
-
Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Mixture: In a glass vial, dissolve Co(NO₃)₂·6H₂O (0.5 mmol) and DMBI (1 mmol) in a solvent mixture of DMF (10 mL) and ethanol (5 mL).
-
Sealing: Place the vial inside a 23 mL Teflon-lined stainless steel autoclave and seal it tightly.
-
Heating: Place the autoclave in an oven and heat it to 120°C for 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Product Isolation: Open the autoclave and collect the resulting crystals by filtration.
-
Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in air.
-
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk sample. Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the material.
Visualization: DMBI as a Bridging Ligand in a Coordination Polymer
Caption: DMBI linking metal centers to form a polymeric chain.
References
-
ResearchGate. Development of a Benzimidazole‐Based Fluorescent Probe for the Sensitive and Selective Detection of Mercury(II) Ions. [Link]
-
Scilit. A new single‐step process for polybenzimidazole synthesis. [Link]
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The Benicewicz Group, University of South Carolina. Solution Polymerization of Polybenzimidazole. [Link]
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ResearchGate. Benzimidazole Based 'Turn on' Fluorescent Chemodosimeter for Zinc Ions in Mixed Aqueous Medium. [Link]
-
MDPI. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. [Link]
-
ResearchGate. A chlorinated benzimidazole fluorescent probe for sensitive and rapid detection of iron and ferrous ions. [Link]
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Obot, I. B., & Onyeachu, I. B. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Chemistry Central Journal, 8(1), 23. [Link]
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RSC Publishing. Efficient small molecule organic light-emitting diodes fabricated by brush-coating. [Link]
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PMC - PubMed Central. Stepwise copolymerization of polybenzimidazole for a low dielectric constant and ultrahigh heat resistance. [Link]
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MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
ResearchGate. Organic Light‐Emitting Diodes Based on Imidazole Semiconductors. [Link]
-
ResearchGate. Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches. [Link]
-
Journal of Materials and Environmental Science. Organic Light Emitting Diodes: Devices and applications. [Link]
-
ResearchGate. Zinc(II)- and Cadmium(II)-Organic Frameworks with 1-Imidazole-Containing and 1-Imidazole-Carboxylate Ligands. [Link]
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NIH. Two rhenium compounds with benzimidazole ligands: synthesis and DNA interactions. [Link]
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Crimson Publishers. Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. [Link]
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ResearchGate. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]
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RSC Publishing. In situ synthesis of a non-toxic cobalt–benzimidazole metal–organic framework decorated reduced graphene oxide composite for asymmetric supercapacitor applications. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. In situ synthesis of a non-toxic cobalt–benzimidazole metal–organic framework decorated reduced graphene oxide composite for asymmetric supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
1,2-Dimethylbenzimidazole: A Versatile Reagent in Modern Analytical Chemistry
Introduction: Unveiling the Analytical Potential of the Benzimidazole Scaffold
1,2-Dimethylbenzimidazole, a heterocyclic aromatic organic compound, is a prominent member of the benzimidazole family. While extensively recognized as a crucial building block in pharmaceutical and materials science, its role as a direct reagent in analytical chemistry is more nuanced and often leveraged through its derivatives.[1] This guide provides an in-depth exploration of the analytical applications of the benzimidazole core structure, with a particular focus on the utility of this compound and its closely related analogues. We will delve into specific protocols and the underlying scientific principles for its application in spectrophotometry, chromatography, and electrochemical sensing, offering researchers and drug development professionals a comprehensive resource for harnessing the analytical power of this versatile chemical scaffold.
The unique structure of benzimidazoles, featuring a fusion of benzene and imidazole rings, imparts them with the ability to act as exceptional ligands, forming stable complexes with a variety of metal ions.[2][3] This property is the cornerstone of their application in analytical chemistry, enabling the detection and quantification of trace analytes. Furthermore, the benzimidazole nucleus can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored selectivity and sensitivity for specific analytical challenges.
Spectrophotometric Applications: Chromogenic Complexation for Metal Ion Analysis
The ability of benzimidazole derivatives to form distinctly colored complexes with metal ions provides a straightforward and accessible method for their quantitative determination using UV-Visible spectrophotometry. This technique relies on the principle that the concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).
Principle of Analysis
The analytical workflow for the spectrophotometric determination of metal ions using a benzimidazole-based reagent involves the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color, and thus the absorbance, is directly correlated with the concentration of the metal ion in the sample.
Application Note: Determination of Cobalt(II) using a Benzimidazole Derivative
While specific protocols for this compound as a chromogenic reagent are not extensively documented in readily available literature, the broader class of benzimidazole derivatives has proven effective. For instance, various benzimidazole-containing ligands have been successfully employed for the spectrophotometric determination of cobalt(II).[4][5][6][7][8] The general procedure involves the reaction of the metal ion with the ligand in a buffered solution to form a colored complex, followed by the measurement of its absorbance.
Illustrative Protocol: Spectrophotometric Determination of Cobalt(II)
This protocol is a representative example based on the use of thiosemicarbazone derivatives, which share functional similarities with potential benzimidazole-based chelating agents, for cobalt determination.[5][7]
1. Reagent Preparation:
- Standard Cobalt(II) Solution (1000 ppm): Dissolve a precisely weighed amount of cobalt chloride (CoCl₂·6H₂O) in deionized water containing a small amount of dilute hydrochloric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask. Working standards are prepared by serial dilution of this stock solution.
- Ligand Solution (0.01 M): Prepare a solution of a suitable benzimidazole-based chromogenic reagent in an appropriate solvent, such as ethanol or dimethylformamide (DMF).
- Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.
2. Calibration Curve Construction:
- Into a series of 10 mL volumetric flasks, add increasing volumes of the standard cobalt(II) solution (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mL of a 10 ppm solution).
- To each flask, add 1.0 mL of the ligand solution and 2.0 mL of the buffer solution.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for the optimal time (typically 15-30 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank (containing all components except the cobalt(II) solution).
- Plot a graph of absorbance versus the concentration of cobalt(II) to obtain the calibration curve.
3. Sample Analysis:
- Take a known volume of the sample solution containing an unknown amount of cobalt(II).
- Follow the same procedure as for the calibration curve (addition of ligand and buffer, dilution, and color development).
- Measure the absorbance of the sample solution.
- Determine the concentration of cobalt(II) in the sample by interpolating the absorbance value on the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.059 - 2.357 µg/mL | [7] |
| Molar Absorptivity (ε) | 2.74 x 10⁴ L mol⁻¹ cm⁻¹ | [7] |
| Sandell's Sensitivity | 0.0024 µg cm⁻² | [7] |
| Stoichiometry (Metal:Ligand) | 1:2 | [4][8] |
Note: The data presented is for a representative thiosemicarbazone reagent for cobalt(II) determination and illustrates the typical performance of such methods.
Chromatographic Applications: Enhancing Detectability through Derivatization
In chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the analytical properties of target compounds. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. While this compound itself is not a common derivatizing agent, its structural motifs are found in reagents designed for this purpose.
Principle of Derivatization in Chromatography
Derivatization converts a less detectable analyte into a derivative with a chromophore, fluorophore, or an easily ionizable group, thereby significantly enhancing the sensitivity of detection by UV-Vis, fluorescence, or mass spectrometry detectors, respectively.
Application Note: Derivatization of Phenolic Compounds using an Imidazole-based Reagent
A notable example is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), a structural relative of this compound, as a derivatizing reagent for the analysis of phenolic compounds by liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS).[9] This reagent reacts with the hydroxyl group of phenols to form stable dimethylimidazolesulfonyl (DMIS) derivatives that exhibit excellent chromatographic behavior and significantly enhanced mass spectrometric response.[9]
Illustrative Protocol: Derivatization of 1-Hydroxypyrene in Urine Samples
The following protocol is adapted from the method developed for the determination of 1-hydroxypyrene, a biomarker for exposure to polycyclic aromatic hydrocarbons.[9]
1. Sample Preparation (Solid-Phase Extraction):
- Enzymatically hydrolyze the urine sample to release conjugated 1-hydroxypyrene.
- Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
- Load the hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the 1-hydroxypyrene with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a small volume of acetonitrile.
- Add a solution of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) in acetonitrile and a catalyst (e.g., triethylamine).
- Heat the mixture at 60°C for 30 minutes to facilitate the reaction.
- Cool the reaction mixture to room temperature.
3. LC-MS/MS Analysis:
- Inject an aliquot of the derivatized sample into the LC-MS/MS system.
- Chromatographic Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 0.2 mL/min.
- Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple reaction monitoring (MRM) of the transition from the protonated molecular ion [M+H]⁺ of the DMIS-derivatized 1-hydroxypyrene to a specific product ion.
Workflow Diagram
Caption: Workflow for the analysis of 1-hydroxypyrene in urine using derivatization with DMISC.
Electrochemical Sensing: Tailoring Electrode Surfaces for Selective Detection
The nitrogen atoms in the benzimidazole ring can readily coordinate with metal ions and can also be protonated or deprotonated, making them attractive components for the development of electrochemical sensors. By immobilizing benzimidazole derivatives onto an electrode surface, it is possible to create a selective recognition layer for the target analyte.
Principle of Electrochemical Sensing
Electrochemical sensors based on benzimidazole derivatives operate by measuring the change in an electrical property (e.g., current, potential) that occurs upon the interaction of the analyte with the modified electrode surface. This interaction can involve redox reactions, changes in capacitance, or alterations in impedance.
Application Note: Benzimidazole-based Sensors for Fungicide Detection
Benzimidazole fungicides, such as carbendazim and thiabendazole, are widely used in agriculture. The development of sensitive and selective methods for their detection is crucial for food safety and environmental monitoring. Electrochemical sensors modified with nanomaterials and incorporating benzimidazole recognition elements have shown great promise for this application.[10][11]
Illustrative Protocol: Electrochemical Detection of Carbendazim
This protocol provides a general framework for the development of an electrochemical sensor for the detection of the benzimidazole fungicide, carbendazim.
1. Electrode Modification:
- Start with a clean glassy carbon electrode (GCE).
- Prepare a nanocomposite material, for example, by dispersing zinc ferrite nanoparticles and single-walled carbon nanotubes (ZnFe₂O₄/SWCNTs) in a suitable solvent with the aid of a surfactant.[11]
- Drop-cast a small volume of the nanocomposite suspension onto the GCE surface and allow it to dry, forming a modified electrode (ZnFe₂O₄/SWCNTs/GCE).
2. Electrochemical Measurements:
- Place the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing a supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).
- Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize the electrochemical behavior of the modified electrode in the absence and presence of carbendazim.
- The oxidation or reduction peak current of carbendazim will be proportional to its concentration.
3. Calibration and Analysis:
- Record the DPV responses for a series of standard solutions of carbendazim with increasing concentrations.
- Plot the peak current versus the concentration to construct a calibration curve.
- For sample analysis, add a known volume of the sample to the electrochemical cell and record the DPV response.
- Determine the concentration of carbendazim in the sample from the calibration curve.
Logical Relationship Diagram
Caption: Relationship between the analyte, modified electrode, and signal in electrochemical sensing.
Conclusion: A Promising Future for Benzimidazoles in Analytical Science
This compound and the broader benzimidazole family represent a class of compounds with significant, yet not fully exploited, potential in analytical chemistry. Their utility as ligands for metal complexation, their role in the design of derivatizing agents, and their application in the fabrication of electrochemical sensors highlight their versatility. While direct, off-the-shelf analytical protocols for this compound may be limited, the principles and methodologies demonstrated with its derivatives provide a solid foundation for the development of new and innovative analytical methods. As the demand for more sensitive, selective, and robust analytical techniques continues to grow, particularly in the fields of environmental monitoring and drug development, the exploration of novel benzimidazole-based reagents is a promising avenue for future research.
References
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Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of Chromatography B, 855(2), 159-165. [Link]
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Ashour, S., & Bayram, R. (2013). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. International Research Journal of Pure and Applied Chemistry, 3(2), 135-147. [Link]
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Dong, Y., Yang, L., & Zhang, L. (2017). Simultaneous Electrochemical Detection of Benzimidazole Fungicides Carbendazim and Thiabendazole Using a Novel Nanohybrid Material-Modified Electrode. Journal of Agricultural and Food Chemistry, 65(4), 727-736. [Link]
- Mathew, B., & Reejarincy, R. (2010). Spectrophotometric Determination of Cobalt(II) Using a Sulphur, Nitrogen and Oxygen Donor Ligand. Asian Journal of Chemistry, 22(2), 983-988.
- Reddy, K. V., et al. (2011). Derivative spectrophotometric determination of cobalt (II) and Nickel (II) using 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT). Journal of Chemical and Pharmaceutical Research, 3(2), 835-839.
-
Khan, M. I. (n.d.). Spectrophotometric Determination of Cobalt (II). ResearchGate. Retrieved from [Link]
- Reddy, K. H., et al. (2003). Direct and Derivative Spectrophotometric Determination of Cobalt (II) in Microgram Quantities with 2-Hydroxy-3-methoxy Benzaldehyde Thiosemicarbazone. Bulletin of the Korean Chemical Society, 24(8), 1055-1059.
- Al-Adilee, K. J., & Al-Juboori, M. A. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). ScienceScholar, 4(2), 1081-1092.
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Dhaka University. (n.d.). W /W l U l i l l l i l l ^ o ^ F IO M. Retrieved from [Link]
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Dong, Y., Yang, L., & Zhang, L. (2017). Simultaneous Electrochemical Detection of Benzimidazole Fungicides Carbendazim and Thiabendazole Using a Novel Nanohybrid Material-Modified Electrode. Journal of Agricultural and Food Chemistry, 65(4), 727–736. [Link]
- Reddy, K. V., et al. (2011). Derivative spectrophotometric determination of cobalt (II) and Nickel (II) using 2-acetylpyridine-4-methyl-3-thiosemicarbazone (APMT). Journal of Chemical and Pharmaceutical Research, 3(2), 835-839.
- Dong, Y., Yang, L., & Zhang, L. (2017). Simultaneous Electrochemical Detection of Benzimidazole Fungicides Carbendazim and Thiabendazole Using a Novel Nanohybrid Material-Modified Electrode. Journal of Agricultural and Food Chemistry, 65(4), 727-736.
-
Ciesielska, A., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Molecules, 26(11), 3298. [Link]
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Khan, M. I. (n.d.). Spectrophotometric Determination of Cobalt (II). ResearchGate. Retrieved from [Link]
- Reddy, K. H., et al. (2003). Direct and Derivative Spectrophotometric Determination of Cobalt (II) in Microgram Quantities with 2-Hydroxy-3-methoxy Benzaldehyde Thiosemicarbazone. Bulletin of the Korean Chemical Society, 24(8), 1055-1059.
- Al-Adilee, K. J., & Al-Juboori, M. A. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). ScienceScholar, 4(2), 1081-1092.
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Ciesielska, A., et al. (2021). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(41), 26767-26781. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1,2-Dimethylbenzimidazole Derivatives
Introduction: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological macromolecules, making it a "privileged scaffold" in drug development.[1][2] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anthelmintic properties.[3][4][5][6][7]
This guide focuses specifically on derivatives of the 1,2-dimethylbenzimidazole core. The strategic placement of methyl groups at the 1 and 2 positions significantly influences the molecule's steric and electronic properties, providing a unique starting point for chemical library synthesis. These application notes will provide researchers, scientists, and drug development professionals with a robust framework for the systematic in vitro evaluation of novel this compound derivatives, grounding protocols in established scientific principles and field-proven insights.
Part 1: Foundational Anticancer Screening
The initial phase in evaluating a new chemical entity with therapeutic potential is to assess its fundamental ability to inhibit the growth of cancer cells. This is typically a high-throughput process designed to identify promising lead compounds for more detailed mechanistic studies.
Application Note: The Logic of Cytotoxicity Profiling
The primary objective of initial screening is to determine a compound's cytotoxic and cytostatic potential. We employ a panel of cancer cell lines representing different tumor types (e.g., lung, colon, breast) to assess the breadth of activity.[4] The choice of cell lines is critical; for instance, A549 (non-small cell lung cancer), DLD-1 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) are standard choices due to their well-characterized genetics and reliability in culture.[4]
It is imperative to include a non-cancerous cell line, such as a fibroblast line (e.g., L929 or HF), in the screening panel.[3][4] This provides an early indication of selectivity. A compound that is highly toxic to both cancerous and healthy cells has limited therapeutic potential due to a narrow therapeutic window. The ultimate goal is to identify compounds with high potency against cancer cells and low toxicity towards normal cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is the key metric derived from these assays. A lower IC50 value indicates higher potency.
A typical experimental workflow for initial anticancer screening is a hierarchical process that moves from broad cytotoxicity assessment to more focused mechanistic investigation.
Caption: General workflow for anticancer drug discovery.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Self-Validation System:
-
Positive Control: A known cytotoxic agent (e.g., Cisplatin or Doxorubicin) is run in parallel to confirm assay performance and cell sensitivity.[4]
-
Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO) establish the baseline for 100% cell viability.
-
Blank Control: Wells containing medium but no cells are used to subtract background absorbance.
Materials:
-
Selected human cancer cell lines (e.g., A549, DLD-1, MCF-7) and a non-cancerous fibroblast line (e.g., L929).[4][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound derivative stock solutions (10 mM in DMSO).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Microplate reader capable of measuring absorbance at ~570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Rationale: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment and do not become over-confluent in control wells.
-
-
Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and resume growth.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A common concentration range to start with is 0.1 to 300 µM.[4] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation. The exact time can be optimized based on the cell line's doubling time.
-
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[8] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Quantitative Data Summary: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes reported IC50 values for structurally related benzimidazole derivatives against various cell lines. This data serves as a benchmark for evaluating newly synthesized compounds.
| Compound ID | Derivative Class | Cancer Cell Line | Tumor Type | IC50 (µM) | Healthy Cell Line | IC50 (µM) | Reference |
| 2a | 3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | MDA-MB-231 | Breast | 1.65 | HF | >30 | [3] |
| 2b | 3-(3,5-di-tert-butylbenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | MDA-MB-231 | Breast | 0.91 | HF | >30 | [3] |
| 2a | 3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | MCF-7 | Breast | 3.63 | HF | >30 | [3] |
| 2b | 3-(3,5-di-tert-butylbenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | MCF-7 | Breast | 2.18 | HF | >30 | [3] |
| 2a | 3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | HT-29 | Colon | 4.80 | HF | >30 | [3] |
| 2b | 3-(3,5-di-tert-butylbenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazole | HT-29 | Colon | 3.63 | HF | >30 | [3] |
| Cmpd 2a | 1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole | A549 | Lung | 111.70 | L929 | 167.30 | [4] |
| Cmpd 2a | 1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole | DLD-1 | Colon | 185.30 | L929 | 167.30 | [4] |
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates potent and selective cytotoxicity, the next critical phase is to understand how it works. Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular enzymes like protein kinases and the disruption of the cell cycle.[9][10]
Application Note: Why Investigate Kinase Inhibition?
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and survival.[2] Many of these pathways, such as the PI3K/Akt/mTOR pathway, are frequently dysregulated in cancer, making kinases prime therapeutic targets.[11] Benzimidazole derivatives have been successfully developed as kinase inhibitors.[10] An in vitro kinase inhibition assay is a direct and efficient method to determine if a lead compound's cytotoxic activity is due to the modulation of a specific kinase. This assay is typically performed in a cell-free system using a recombinant kinase, a specific substrate, and ATP.
Caption: Inhibition of the PI3K/Akt pathway by benzimidazoles.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light. A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
Self-Validation System:
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad inhibition, or a specific inhibitor like Alpelisib for PI3K).
-
Negative Control (No Inhibitor): Establishes the 100% activity level of the kinase.
-
No Kinase Control: A reaction mix without the kinase enzyme to determine background signal.
Materials:
-
Recombinant human kinase (e.g., PI3K, Akt, CDK2).[10]
-
Kinase-specific substrate and buffer.
-
ATP at a concentration near the Km for the specific kinase.
-
This compound derivatives.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well or 96-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
Kinase Reaction Setup: In a white microplate, add the following in order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
The specific kinase enzyme.
-
The kinase substrate.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Rationale: This allows the enzymatic reaction to proceed within its linear range. The time can be optimized.
-
-
ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add an equal volume of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration.
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Part 3: Antiviral Activity Screening
The benzimidazole scaffold is also prominent in antiviral research, with derivatives showing activity against a wide range of viruses.[6][12][13] Initial evaluation involves determining a compound's ability to inhibit viral replication in a host cell culture system, while also assessing its toxicity to those host cells.
Application Note: The Dual Imperative of Antiviral Assays
A successful antiviral agent must be potent against the virus but non-toxic to the host cells. Therefore, every antiviral screening experiment is a dual assay. First, we determine the compound's cytotoxicity (CC50) on the uninfected host cell line (e.g., Vero, MDCK cells).[14] Second, we determine its effective concentration for inhibiting viral replication by 50% (EC50).[6] The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI), a critical parameter that quantifies the compound's therapeutic window. A high SI value is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to the host.
Protocol 3: Plaque Reduction Assay for Antiviral Efficacy (EC50)
This assay is a gold standard for quantifying the inhibition of viral infectivity. It measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
Self-Validation System:
-
Positive Control: A known antiviral drug for the specific virus (e.g., Remdesivir for Coronaviruses, Acyclovir for Herpesviruses).
-
Negative Control (Virus Control): Infected cells treated only with the vehicle, showing 100% plaque formation.
-
Cell Control: Uninfected, untreated cells to confirm the health of the cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for RSV).[6]
-
Virus stock with a known titer (plaque-forming units/mL).
-
Complete growth medium and overlay medium (e.g., medium with 1% methylcellulose).
-
This compound derivatives.
-
6-well or 12-well plates.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to grow to 95-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium (e.g., serum-free medium).
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum. Wash the monolayer gently with PBS. Add the overlay medium containing the different concentrations of the test compound.
-
Rationale: The semi-solid overlay medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to develop (typically 3-10 days, depending on the virus).
-
Staining and Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Plot the percentage reduction against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
References
-
N.A. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Demir, B., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. ResearchGate. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Retrieved from [Link]
-
De Clercq, E., et al. (2001). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Il Farmaco. Retrieved from [Link]
-
N.A. (2022). Review on Potential Anticancer Agents from Benzimidazole Derivatives. ijrpr. Retrieved from [Link]
-
Abdel-Rahman, A. A.-H., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. ResearchGate. Retrieved from [Link]
-
Tan, C. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. Retrieved from [Link]
-
G-Alecu, C., et al. (2023). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. Retrieved from [Link]
-
Karaduman, A. B., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. Retrieved from [Link]
-
Demir, B., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Retrieved from [Link]
-
El-Kafrawy, S. A., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Pharmaceuticals. Retrieved from [Link]
-
Dubey, A., et al. (2022). Comparison of in-silico and in-vitro studies of benzimidazole- oxothiazolidine derivatives as m. Tubcerculosis transcriptor inhi. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Abd El-Hameed, R. H., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry. Retrieved from [Link]
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- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Computational Modeling of 1,2-Dimethylbenzimidazole Interactions
Introduction: The Versatility of 1,2-Dimethylbenzimidazole and the Predictive Power of Computational Modeling
This compound is a heterocyclic aromatic compound that serves as a crucial structural motif in a wide array of applications, from pharmaceutical development to materials science.[1] Its derivatives are being explored for their potential in treating a variety of diseases, including cancer.[1] The benzimidazole core is a recognized "privileged pharmacophore" in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a diverse range of biological targets.[2] Given its broad therapeutic potential, a detailed understanding of the molecular interactions of this compound with its biological targets is paramount for rational drug design and optimization.
Computational modeling provides an indispensable toolkit for elucidating these interactions at an atomic level.[3][4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations allow researchers to predict binding modes, assess the stability of protein-ligand complexes, and understand the electronic properties that govern these interactions.[3][5] This guide offers a comprehensive overview of these computational methodologies, complete with detailed protocols and the scientific rationale behind each step, to empower researchers in their exploration of this compound's therapeutic potential.
Core Computational Methodologies: A Triad of In Silico Investigation
The computational investigation of this compound's interactions typically employs a synergistic combination of three core techniques:
-
Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a protein's active site.[3] This is often the first step in structure-based drug design, providing a static snapshot of the most probable binding pose and an estimation of binding affinity.
-
Molecular Dynamics (MD) Simulations: This technique simulates the time-dependent behavior of a molecular system, offering a dynamic view of the protein-ligand complex.[3][6] MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.
-
Quantum Mechanics (QM) Calculations: These first-principles calculations are used to investigate the electronic structure of molecules.[7][8] For this compound, QM methods can elucidate properties like charge distribution and frontier molecular orbitals, which are fundamental to its reactivity and interaction capabilities.[9][10]
The general workflow for these computational studies is depicted below:
Caption: General workflow for computational modeling of ligand-protein interactions.
Application Note & Protocol 1: Molecular Docking
Scientific Rationale
Molecular docking is a computationally efficient method for predicting the binding orientation of a small molecule, like this compound, within the active site of a target protein. The process involves sampling numerous possible conformations of the ligand within the binding pocket and assigning a score to each based on a scoring function that approximates the binding free energy. This allows for the rapid screening of potential binding poses and provides a qualitative ranking of binding affinities. For this compound, which has a relatively rigid core, docking can effectively identify key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the protein-ligand complex.
Detailed Protocol: Molecular Docking of this compound
This protocol provides a general workflow adaptable to common docking software such as AutoDock Vina, GOLD, or the Schrödinger Suite.[2][11][12]
Step 1: Preparation of the Receptor and Ligand
-
Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[13] If an experimental structure is unavailable, a homology model can be generated.
-
Prepare the Receptor:
-
Prepare the Ligand (this compound):
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.[15]
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Step 2: Defining the Binding Site and Grid Generation
-
Identify the Binding Pocket: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or predicted using binding site prediction servers.
-
Generate the Docking Grid: Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the pocket.
Step 3: Performing the Docking Simulation
-
Set Docking Parameters: Configure the docking algorithm parameters, such as the number of binding modes to generate and the exhaustiveness of the search.[14]
-
Run the Docking: Execute the docking simulation. The software will generate a set of possible binding poses for this compound within the protein's active site, ranked by their predicted binding affinities (docking scores).
Step 4: Analysis of Docking Results
-
Examine Binding Poses: Visualize the top-ranked binding poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein residues.[16][17]
-
Interpret Docking Scores: The docking score provides an estimate of the binding affinity. Lower (more negative) scores generally indicate more favorable binding. These scores are best used for relative comparisons between different poses or different ligands.
Caption: Step-by-step workflow for a molecular docking experiment.
Quantitative Data Summary: Software and Typical Interaction Energies
| Software | Typical Application | Scoring Function Type |
| AutoDock Vina [11][12] | Academic and research use | Empirical |
| GOLD [2] | Commercial, high-throughput screening | Empirical |
| Schrödinger Suite [18][19] | Commercial, comprehensive drug discovery | Empirical/Knowledge-based |
| PyRx [11] | Virtual screening | Empirical |
| Interaction Type | Typical Energy Contribution (kcal/mol) |
| Hydrogen Bond | -2 to -8 |
| Hydrophobic Interaction | -1 to -5 |
| Pi-Pi Stacking | -1 to -4 |
| Van der Waals | -0.5 to -2 |
Application Note & Protocol 2: Molecular Dynamics (MD) Simulations
Scientific Rationale
While molecular docking provides a static picture, the reality of molecular interactions is dynamic. MD simulations offer a way to observe the time evolution of the protein-ligand complex, providing insights into its stability and flexibility.[6] By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how this compound and its target protein adapt to each other's presence. This is crucial for validating the docking pose, identifying key stable interactions, and calculating more accurate binding free energies.
Detailed Protocol: MD Simulation of a this compound-Protein Complex
This protocol is based on workflows for common MD packages like GROMACS, AMBER, or NAMD.[6][20]
Step 1: System Preparation
-
Start with a Docked Pose: Use the best-ranked pose from your molecular docking study as the starting structure.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[21][22] The choice of force field is critical for the accuracy of the simulation.
-
Generate Ligand Topology: Generate the topology and parameter files for this compound. This defines the bonded and non-bonded interactions for the ligand.
-
Solvate the System: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P, SPC/E).[20]
-
Add Ions: Add counter-ions to neutralize the overall charge of the system.
Step 2: Energy Minimization
-
Perform Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[6] This is typically done using a steepest descent or conjugate gradient algorithm.
Step 3: Equilibration
-
NVT Equilibration (Constant Volume): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. The position restraints are gradually relaxed.
Step 4: Production MD
-
Run the Production Simulation: Once the system is equilibrated, remove the restraints and run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds). Save the coordinates of the system at regular intervals to generate a trajectory.
Step 5: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between this compound and the protein.
Sources
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- 15. Directory of in silico Drug Design tools [click2drug.org]
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- 18. Ultimate Guide â The Top and Best Computational Drug Design Tools and Services of 2025 [dip-ai.com]
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- 22. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving 1,2-Dimethylbenzimidazole Synthesis Yields
Welcome to the technical support center for the synthesis of 1,2-Dimethylbenzimidazole (DMBI). As a versatile N-heterocyclic building block, DMBI is a crucial precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its successful synthesis with high purity and yield is paramount for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, transforming potential setbacks into successful outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is a variation of the Phillips-Ladenburg reaction. This involves the condensation of N¹-methyl-1,2-phenylenediamine with acetic acid .[2] The acetic acid serves as both a reactant (providing the C2-methyl group and carbonyl carbon) and often as the reaction solvent and acid catalyst. The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.[3]
Q2: How critical is the choice of catalyst for this synthesis?
Catalyst selection is a pivotal factor in optimizing yield and reaction conditions. While the reaction can be driven thermally with a strong acid like acetic or hydrochloric acid, modern approaches often employ catalysts to achieve higher efficiency under milder conditions.[2][3] Catalysts, such as Lewis acids (e.g., Er(OTf)₃) or various metal complexes, activate the carbonyl group of acetic acid, making it more susceptible to nucleophilic attack by the diamine.[2][4] This acceleration allows for lower reaction temperatures, which in turn minimizes the formation of degradation products and colored impurities.[5]
Q3: What advantages does microwave-assisted synthesis offer for producing this compound?
Microwave-assisted organic synthesis provides several key advantages over conventional heating. These include significantly reduced reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles.[6][7][8] The rapid, uniform heating minimizes the opportunity for side reactions and degradation that can occur with prolonged exposure to high temperatures.[7] For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation in combination with a catalyst can increase yields by 10-50% while reducing reaction times by over 95%.[7][9]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My reaction yield is consistently low (<50%). What are the first parameters I should investigate?
A: A low yield is a common but solvable issue. Focus your investigation on three primary parameters: reaction temperature, catalyst efficiency, and solvent choice.
-
Reaction Temperature: While heat is required to drive the dehydration step, excessive temperatures (>120°C for conventional heating) can lead to the degradation of the o-phenylenediamine starting material and the final product, resulting in tar formation.[5][10] Conversely, a temperature that is too low will result in an incomplete reaction. It is crucial to find the optimal temperature for your specific conditions, often starting around 100-110°C and adjusting based on reaction monitoring.[3]
-
Catalyst Activity: If you are using a catalyst, its choice and loading are critical. An insufficient amount of catalyst will lead to slow or stalled reactions.[5] For example, some catalytic systems show a dramatic yield increase when loading is optimized (e.g., from 85% to 95% yield when catalyst loading was doubled).[4] If using a simple acid catalyst like HCl, ensure it is not neutralized by basic impurities in your reagents.
-
Solvent Selection: The polarity of the solvent can significantly influence reaction rates.[4] For benzimidazole synthesis, polar solvents like methanol or ethanol have been shown to be effective in certain catalytic systems.[4] If performing the reaction in glacial acetic acid, ensure there is enough to fully solvate the reactants.
-
Reagent Purity: Always start with the highest purity reagents available. Impurities in the N¹-methyl-1,2-phenylenediamine can chelate with catalysts or participate in side reactions.[5]
Q: My crude product is a dark, tar-like solid that is difficult to handle. What causes this and how can it be prevented?
A: The formation of dark, polymeric tars is typically due to the oxidation of the electron-rich o-phenylenediamine starting material. This is exacerbated by high temperatures and the presence of atmospheric oxygen.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Optimize Temperature: As mentioned above, avoid excessive heat. Use the minimum temperature necessary to drive the reaction to completion in a reasonable timeframe.[10]
-
Use a Salt Form: Consider using the dihydrochloride salt of the o-phenylenediamine. This protonates the amino groups, making them less susceptible to oxidation and often results in a cleaner reaction with fewer colored impurities.[7]
-
Degas Solvents: If using a solvent other than acetic acid, degassing it prior to use can help remove dissolved oxygen.
-
Q: My TLC analysis shows multiple spots. I see my starting material, my product, and an intermediate spot that doesn't move far from the baseline. How can I push the reaction to completion?
A: This TLC profile strongly suggests an incomplete reaction where a polar, uncyclized intermediate (likely the N-acetylated diamine) is present. To drive the reaction forward, you need to favor the final cyclization and dehydration steps.
-
Solutions:
-
Increase Reaction Time/Temperature: The most straightforward approach is to increase the reaction time or modestly increase the temperature. Monitor the reaction by TLC every 30-60 minutes to track the disappearance of the starting material and intermediate.[3]
-
Increase Catalyst Loading: The dehydration step is often acid-catalyzed. Increasing the concentration of your acid catalyst can accelerate the cyclization.[3]
-
Add a Dehydrating Agent: If using a solvent, adding a dehydrating agent like molecular sieves can help shift the equilibrium toward the final product by removing the water generated during the reaction.
-
Q: I'm struggling with the purification of my product. On a silica gel column, the product streaks badly, leading to poor separation and recovery.
A: This is a classic problem when purifying basic compounds like benzimidazoles on acidic silica gel. The nitrogen atoms in the imidazole ring interact strongly with the silanol groups on the silica surface, causing streaking.
-
Chromatography Solutions:
-
Basic Eluent Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol is highly effective at neutralizing the acidic sites on the silica gel, resulting in sharp, well-defined peaks.
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral or basic alumina, which will have less aggressive interactions with your basic product.[11]
-
-
Non-Chromatographic Purification:
Data Presentation: Impact of Reaction Conditions
The following table summarizes data from various studies on benzimidazole synthesis, illustrating the impact of different methodologies on reaction outcomes. This serves as a guide for selecting a starting point for your optimization.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Phosphoric Acid (7 mol%) | Methanol | 50 | 5 min | >90% | [10][13] |
| Conventional | None | Solvent-free | Room Temp | 24 hr | 20% | [5] |
| Conventional | Cobalt (II) Complex | Methanol | Reflux | 2.5 hr | 97% | [4] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-free | 60 | 5 min | >99% | [6][8] |
| Microwave | None | Acetic Acid | 140 | 15 min | High | [14] |
Experimental Protocols
Protocol 1: Standard Thermal Synthesis
This protocol is based on the robust Phillips-Ladenburg condensation method.[3]
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N¹-methyl-1,2-phenylenediamine (10 mmol, 1.22 g).
-
Acid Addition: Carefully add glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Ethyl Acetate:Hexane with 1% Et₃N). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the acidic solution into a beaker containing 100 mL of ice-cold water and stir.
-
Neutralization: Carefully neutralize the solution by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is ~8. The product will precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Dry the crude solid and purify by recrystallization from an ethanol/water mixture to yield pure this compound.
Protocol 2: Optimized High-Yield Microwave Synthesis
This method utilizes a Lewis acid catalyst and microwave irradiation for a rapid and efficient synthesis.[6][8]
-
Reagent Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine N¹-methyl-1,2-phenylenediamine (2 mmol, 0.244 g), acetic acid (2.2 mmol, 0.132 g, ~0.126 mL), and Erbium (III) triflate (Er(OTf)₃) (0.02 mmol, 12.3 mg, 1 mol%).
-
Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 60°C for 5-10 minutes.
-
Work-up: After cooling, add 10 mL of water to the vessel and extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting solid is often of high purity (>95%), but can be further purified by a quick recrystallization if needed.
Visualizations: Mechanism and Workflow
Reaction Mechanism
The diagram below illustrates the acid-catalyzed mechanism for the formation of this compound from N¹-methyl-1,2-phenylenediamine and acetic acid.
Caption: Acid-catalyzed condensation mechanism.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
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National Institutes of Health (NIH). (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. (2023).
-
ResearchGate. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid.... Retrieved from [Link]
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- 13. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. chemmethod.com [chemmethod.com]
Troubleshooting common problems in 1,2-Dimethylbenzimidazole synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,2-dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. We provide in-depth, field-proven insights to ensure the successful and efficient production of your target compound.
This compound is a crucial heterocyclic compound, serving as a versatile building block in pharmaceutical development and a key ligand in coordination chemistry.[1] It is notably a structural component of Vitamin B12.[2] The most common and direct synthesis route is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with acetic acid. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.
This document provides a structured troubleshooting guide and detailed protocols to help you overcome these common hurdles.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues in a question-and-answer format, explaining the causality behind each problem and offering targeted solutions.
Q1: My reaction has a very low yield or has failed completely. What are the likely causes?
Low or non-existent yield is a frequent issue stemming from several critical factors. Understanding the underlying chemistry is key to diagnosing the problem.
Possible Causes & Scientific Rationale:
-
Poor Quality of Starting Materials: o-Phenylenediamine is highly susceptible to air oxidation, which can occur during storage. Oxidized starting material, often indicated by a dark purple or brown color instead of a light tan, will not participate in the cyclization reaction, drastically reducing the yield.[3]
-
Incomplete Reaction: The Phillips condensation requires elevated temperatures to drive the final dehydration and aromatization step to form the stable benzimidazole ring. Insufficient reaction time or temperature can leave the reaction stalled at the intermediate stage.[4][5]
-
Suboptimal Acid Concentration: Acetic acid serves as both a reactant and the acidic catalyst for the cyclization. If using a dilute solution, the catalytic activity may be too low to promote the reaction efficiently. Conversely, excessively harsh acidic conditions can promote side reactions.[4]
Recommended Solutions:
-
Verify Reagent Purity: Use freshly purchased or purified o-phenylenediamine. If the material is discolored, it can be purified by recrystallization from water with a small amount of sodium dithionite to reduce oxidized species, followed by drying under vacuum.
-
Optimize Reaction Conditions: Ensure the reaction is heated to a sufficient temperature, typically refluxing in glacial acetic acid (around 118 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[3]
-
Use an Inert Atmosphere: To prevent oxidation of the sensitive o-phenylenediamine during the reaction, especially at high temperatures, consider running the synthesis under an inert atmosphere of nitrogen or argon.[3]
Q2: The reaction mixture has turned dark brown/black, and my TLC shows multiple spots.
A dark reaction mixture is a classic sign of impurity formation, primarily from oxidation and polymerization side reactions.
Possible Causes & Scientific Rationale:
-
Oxidation of o-Phenylenediamine: As mentioned, this starting material readily oxidizes in the presence of air at high temperatures. The resulting products are often highly conjugated, colored polymeric materials, which are responsible for the dark coloration.[3][4]
-
Dimerization/Polymerization: Under harsh acidic and thermal conditions, the starting materials or the benzimidazole product itself can undergo intermolecular reactions, leading to the formation of dimers or oligomeric impurities.[4] These byproducts often appear as a smear or multiple spots on a TLC plate.
Recommended Solutions:
-
Inert Atmosphere: This is the most effective preventative measure. Conducting the reaction under nitrogen or argon will minimize oxidation.[3]
-
Control Temperature: Avoid excessive heating beyond what is necessary for the reaction to proceed. A controlled reflux is generally sufficient.
-
Purification via Activated Carbon: During the workup, highly colored impurities can often be removed by treating a solution of the crude product with activated carbon. The carbon adsorbs the large, conjugated molecules. Be aware that this can sometimes lead to a loss of the desired product as well.[3]
Q3: I have a reasonable crude yield, but I'm struggling with purification.
Purification can be challenging when the impurities have similar physical properties to the desired this compound.
Possible Causes & Scientific Rationale:
-
Similar Polarity: Side products and unreacted starting materials may have polarities close to that of this compound, making separation by standard column chromatography or recrystallization difficult.[3]
-
Product Loss During Workup: this compound has some solubility in water, especially under acidic or basic conditions due to salt formation. Significant product loss can occur during aqueous washes if the pH is not carefully controlled.[6]
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective technique for separating the basic benzimidazole product from neutral or acidic impurities. The benzimidazole can be protonated and extracted into an acidic aqueous layer, leaving neutral impurities in the organic phase. The aqueous layer is then basified to precipitate the purified product.[3]
-
Optimized Recrystallization: Finding the right solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solvent screening is essential.[6] For this compound, water or ethanol-water mixtures are often effective.
-
Column Chromatography: If other methods fail, column chromatography can be used. A typical system would involve silica gel as the stationary phase and an eluent system like ethyl acetate/hexane or dichloromethane/methanol.[7]
Frequently Asked Questions (FAQs)
-
What is the expected melting point for pure this compound? The literature melting point is typically in the range of 108-112 °C.[1][8] A broad or depressed melting point is a strong indicator of impurities.
-
How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an eluent such as 50:50 ethyl acetate:hexane. Spot the starting material (o-phenylenediamine) and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared. The product, being more polar than the diamine, will have a lower Rf value.
-
Is glacial acetic acid the only option for this synthesis? While it is the most common reactant and solvent, other methods exist. For example, heating o-phenylenediamine with acetic anhydride can also yield the product, sometimes more rapidly.[9] Modern approaches also utilize microwave irradiation or various catalysts to improve yields and shorten reaction times under milder conditions.[10][11]
Visualized Workflows and Mechanisms
Reaction Mechanism: Phillips-Ladenburg Condensation
The synthesis proceeds through a two-step process: initial condensation to form an N-acetylated intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.
Caption: Mechanism of this compound Synthesis.
Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common synthesis issues.
Sources
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- 2. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [m.chemicalbook.com]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Resolving Solubility Challenges of 1,2-Dimethylbenzimidazole
Welcome to the technical support center for 1,2-Dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate these issues effectively, ensuring the integrity and reproducibility of your experiments.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into troubleshooting, it's crucial to understand the fundamental properties of this compound that govern its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Appearance | White to almost white crystalline powder | ChemicalBook[2] |
| Melting Point | 111 °C | ChemicalBook[2] |
| Predicted pKa | 5.93 ± 0.10 | ChemicalBook[2] |
| Predicted XlogP3-AA | 1.8 | PubChem[1] |
The predicted pKa of approximately 5.93 is a critical piece of information. As a weak base, this compound's solubility is expected to be significantly influenced by pH, with increased solubility in acidic environments where it can be protonated.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the handling and solubility of this compound.
Q1: What are the best initial solvents for dissolving this compound?
Based on its chemical structure and available data, polar organic solvents are the recommended starting point. It is known to be soluble in methanol.[2] Generally, benzimidazoles exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols such as ethanol.[3]
Q2: Is the solubility of this compound pH-dependent?
Yes, absolutely. With a predicted pKa of around 5.93, this compound is a weak base.[2] This means its aqueous solubility will increase in acidic conditions (pH < 5.93) due to the formation of a more soluble protonated salt. Conversely, in neutral or alkaline solutions, it will exist predominantly in its less soluble free base form. The Henderson-Hasselbalch equation can be a useful tool for predicting this pH-dependent solubility profile.[4][5]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Direct dissolution in aqueous solutions, especially at neutral pH, is likely to be challenging due to the compound's limited aqueous solubility. It is generally advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous medium.
Q4: What is the recommended storage condition for this compound solutions?
For long-term stability, stock solutions prepared in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
Issue 1: The compound does not dissolve completely in the chosen organic solvent for the stock solution.
Probable Causes:
-
Solvent Purity: The presence of water in organic solvents can significantly reduce the solubility of hydrophobic compounds.
-
Insufficient Solvent Volume: The amount of solvent may be inadequate for the quantity of the compound.
-
Low Temperature: Dissolution can be an endothermic process, and lower temperatures can hinder solubility.
Solutions:
-
Use High-Purity Anhydrous Solvents: Always use fresh, high-quality anhydrous solvents (e.g., DMSO, ≥99.9%) to prepare your stock solutions.
-
Gentle Warming and Sonication: Gently warm the solution in a water bath (typically 37-50°C) and use a sonicator to aid dissolution. Visually inspect the solution to ensure all particulate matter has dissolved.
-
Increase Solvent Volume: If the compound remains insoluble, try increasing the volume of the solvent to create a less concentrated stock solution.
Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium.
This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
Probable Causes:
-
High Concentration of Stock Solution: A highly concentrated stock solution exacerbates the solvent polarity shift upon dilution.
-
Direct Dilution into Aqueous Medium: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium creates localized supersaturation, leading to precipitation.
-
pH of the Final Medium: If the final pH of the medium is neutral or basic, the compound will be in its less soluble form.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in the same aqueous buffer, vortexing immediately, and then further dilute this intermediate solution to the final concentration. This gradual change in solvent environment can prevent precipitation.[7]
-
Lower the pH of the Aqueous Medium: Given the pKa of ~5.93, acidifying your buffer can significantly improve solubility.[4] Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0) to empirically determine the optimal pH that maintains solubility without adversely affecting your experimental system. Always include a pH vehicle control in your experiments.
-
Use Co-solvents: Incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium can help maintain solubility.[8] A typical final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxicity.[7]
Experimental Workflow: Solvent Selection and Stock Solution Preparation
The following diagram illustrates a logical workflow for selecting a suitable solvent and preparing a stock solution of this compound.
Caption: A workflow for selecting a solvent and preparing a stock solution.
Issue 3: The compound precipitates in the cell culture plate over time (e.g., after several hours of incubation).
Probable Causes:
-
Limited Thermodynamic Solubility: The final concentration in the medium, although initially appearing dissolved, may be supersaturated and thermodynamically unstable, leading to precipitation over time.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or salts, can interact with the compound and reduce its solubility.[9][10]
-
Temperature Changes: Fluctuations in incubator temperature can affect solubility.[9]
-
Evaporation: Evaporation of media from the wells can increase the compound's concentration, leading to precipitation.[10]
Solutions:
-
Determine the Maximum Thermodynamic Solubility: Before conducting lengthy experiments, determine the maximum equilibrium solubility of this compound in your specific cell culture medium. This can be done by adding an excess of the compound to the medium, equilibrating for 24-48 hours, centrifuging to pellet the undissolved solid, and then quantifying the concentration in the supernatant.
-
Reduce the Final Concentration: If precipitation is observed, the most straightforward solution is to lower the final concentration of the compound in your assay to a level below its thermodynamic solubility limit.
-
Incorporate Solubilizing Excipients: For in vivo studies or challenging in vitro assays, consider using formulation strategies such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants (e.g., Tween® 80) to enhance and maintain solubility.[7][11] It is crucial to perform appropriate vehicle controls to rule out any effects of these excipients on your experimental results.
Decision Tree for Troubleshooting Precipitation in Aqueous Media
This diagram provides a step-by-step guide to resolving precipitation issues when diluting a DMSO stock of this compound into an aqueous medium.
Caption: A decision tree for troubleshooting precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 146.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.46 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 146.19 g/mol * 1000 mg/g = 1.46 mg/mL
-
Place the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes.
-
If the solid is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium (Example: 10 µM Final Concentration)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Prepare an intermediate dilution (optional but recommended): a. In a sterile tube, add 990 µL of pre-warmed cell culture medium. b. Add 10 µL of the 10 mM DMSO stock solution to the medium. c. Immediately vortex gently to create a 100 µM intermediate solution.
-
Prepare the final working solution: a. In a new sterile tube, add the desired volume of pre-warmed cell culture medium (e.g., 900 µL for a final volume of 1 mL). b. Add the required volume of the 100 µM intermediate solution (e.g., 100 µL) to achieve the final 10 µM concentration. c. Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
Add the final working solution to your cell culture plates.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO (in this example, 0.1%) as your test samples.
By applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 43(1-2), 113-121.
- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Bergström, C. A., Strafford, M., Lazorova, L., Avdeef, A., Luthman, K., & Artursson, P. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Medicinal Chemistry, 46(4), 558-570.
- Singh, A., & Van den Mooter, G. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 33(4).
- Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier. (2021). PubMed Central.
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. (2023). Semantic Scholar.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2020). Oriental Journal of Chemistry.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). ScienceDirect.
-
Seven, A. B. (2016, September 27). Common Stock Solutions. Retrieved from [Link]
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). PubMed.
- Domańska, U., Pobudkowska, A., & Pelczarska, A. (2009). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Studies on preparation of 2-Acetylbenzimidazole. (2012). Der Pharma Chemica.
- Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (2025). RSC Publishing.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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Technical Support Center: Optimizing Reaction Conditions for 1,2-Dimethylbenzimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 1,2-Dimethylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. As a versatile building block in pharmaceutical and materials science, optimizing the synthesis of this compound is crucial for achieving high yields and purity.[1] This document provides a framework for understanding the reaction, troubleshooting common issues, and implementing effective optimization strategies.
I. Understanding the Synthesis: Reaction Pathways and Mechanisms
The synthesis of this compound can be approached through several pathways, primarily based on the classical Phillips-Ladenburg and Weidenhagen reactions.[2][3][4] The most common methods involve the condensation of an o-phenylenediamine derivative with a source of a methyl group at the 2-position.
Primary Synthetic Routes:
-
From N-methyl-o-phenylenediamine and Acetic Acid/Anhydride: This is a direct approach where N-methyl-o-phenylenediamine is condensed with acetic acid or acetic anhydride. The reaction with acetic anhydride is often faster due to its higher reactivity.
-
From o-phenylenediamine and Acetic Acid/Anhydride followed by N-methylation: This two-step process first forms 2-methylbenzimidazole, which is then methylated at the N-1 position.
The general mechanism involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to form the benzimidazole ring.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis can stem from several factors, from suboptimal reaction conditions to reactant purity.[5] Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction often requires heating.[2][3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and degradation of starting materials or the product. It is crucial to find the optimal temperature for your specific reaction setup.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] An insufficient reaction time will result in a low conversion of starting materials.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar solvents like ethanol or dimethylformamide (DMF) are often used.[6][7]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine derivative or the acetic acid/anhydride can interfere with the reaction.[5] Consider purifying your starting materials if their quality is questionable.
-
Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.
-
-
Catalyst Inefficiency:
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing multiple spots on my TLC, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a common issue, often arising from side reactions.
-
Potential Side Products:
-
Bis-acylated o-phenylenediamine: If using a large excess of acetic anhydride, both amino groups of o-phenylenediamine can be acylated without subsequent cyclization.
-
Over-methylation: In the two-step synthesis, if the N-methylation step is not well-controlled, di-methylation can occur, leading to the formation of a quaternary benzimidazolium salt.
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.
-
-
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation products.
-
Temperature Control: Avoid excessively high temperatures that can promote side reactions.
-
Question 3: The purification of my crude this compound is challenging. What are the best practices for obtaining a pure product?
Answer:
Effective purification is key to obtaining high-quality this compound. Recrystallization is a common and effective method for purifying solid organic compounds.[8][9][10][11][12]
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9][11] Common solvents to screen include ethanol, water, or a mixture of the two.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[8][10]
-
Allow the solution to cool slowly and undisturbed to allow for the formation of well-defined crystals.[9][12]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[8][9][10]
-
Dry the purified crystals thoroughly.
-
-
Purification Workflow:
Caption: A general workflow for the purification of this compound by recrystallization.
III. Frequently Asked Questions (FAQs)
-
What is the typical melting point of this compound?
-
The reported melting point is in the range of 108-112 °C.[1] A broad melting range can indicate the presence of impurities.
-
-
How can I confirm the identity and purity of my synthesized this compound?
-
Can I use microwave irradiation to accelerate the synthesis?
-
What are some greener alternatives for the synthesis?
IV. Optimized Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Reaction Scheme:
-
Method A: From o-phenylenediamine and Acetic Anhydride (Two Steps)
-
Step 1: Synthesis of 2-Methylbenzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and acetic anhydride (1.1 eq).
-
Add a catalytic amount of 15% hydrochloric acid.[18]
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.[19]
-
After completion, cool the reaction mixture and neutralize it with a base solution (e.g., 10% NaOH) to precipitate the product.
-
Collect the crude 2-methylbenzimidazole by vacuum filtration, wash with cold water, and dry.
-
-
Step 2: N-methylation of 2-Methylbenzimidazole
-
Dissolve the crude 2-methylbenzimidazole in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude this compound by recrystallization.
-
-
V. Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale and Reference |
| Reactant Ratio | o-phenylenediamine derivative : Acetic Anhydride (1 : 1.1-1.5) | A slight excess of the acylating agent can drive the reaction to completion.[19] |
| Catalyst | Hydrochloric Acid, p-Toluenesulfonic Acid | Acid catalysis is essential for the condensation and cyclization steps.[6][20] |
| Solvent | Ethanol, DMF, Acetic Acid | The choice of solvent can impact reaction rate and solubility of reactants and products.[6][7] |
| Temperature | 80-120 °C (Conventional Heating) | Sufficient thermal energy is required to overcome the activation energy of the reaction. |
| Reaction Time | 2-6 hours (Conventional Heating) | Reaction time should be optimized by monitoring with TLC.[6] |
VI. References
-
c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from
-
The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (n.d.). Retrieved from
-
Recrystallization. (n.d.). Retrieved from
-
Recrystallization. --->. (n.d.). Retrieved from
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023, October 5). Retrieved from
-
This compound | C9H10N2 | CID 312693 - PubChem - NIH. (n.d.). Retrieved from
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PubMed Central. (2014, July 16). Retrieved from
-
Eine neue Synthese von Benzimidazol‐Derivaten - ResearchGate. (n.d.). Retrieved from
-
Note A green synthesis of benzimidazoles. (n.d.). Retrieved from
-
The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from
-
Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. (2010, September 15). Retrieved from
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. (2016, August 13). Retrieved from
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Retrieved from
-
3 - International Journal Of Modern Pharmaceutical Research. (2021, May 19). Retrieved from
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from
-
Copper-catalyzed intramolecular C-N bond formation: a straightforward synthesis of benzimidazole derivatives in water - AWS. (n.d.). Retrieved from
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. (n.d.). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025, June 28). Retrieved from
-
Lab Procedure: Recrystallization - LabXchange. (n.d.). Retrieved from
-
Synthesis of Benzimidazole From o-Phenylenediamine | MC-I | Exp-2 - YouTube. (2021, April 20). Retrieved from
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Retrieved from
-
Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676 - Journal Of Current Pharma Research. (n.d.). Retrieved from
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications - Who we serve. (n.d.). Retrieved from
-
This compound - Chem-Impex. (n.d.). Retrieved from
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC - NIH. (n.d.). Retrieved from
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - NIH. (2022, March 7). Retrieved from
-
Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed. (n.d.). Retrieved from
-
(PDF) The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - ResearchGate. (2025, October 13). Retrieved from
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Technical Support Center: Synthesis of 1,2-Dimethylbenzimidazole
Welcome to the technical support center for the synthesis of 1,2-dimethylbenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. This compound is a crucial building block in pharmaceutical and materials science, notable as a key component of Vitamin B12.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting in a practical question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthesis for yield and purity.
Core Synthesis Pathway
The most common and direct route to this compound involves the condensation of N-methyl-o-phenylenediamine with acetic acid or a derivative. This reaction, often catalyzed by acid, proceeds through the formation of an amidine intermediate which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
Caption: Primary synthesis route for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Issue 1: Incomplete Cyclization and Starting Material Impurities
Question: My final product is contaminated with N,N'-dimethyl-o-phenylenediamine and unreacted N-methyl-o-phenylenediamine. What causes this incomplete conversion and how can I drive the reaction to completion?
Answer: This is a common issue that points to suboptimal cyclization conditions. The formation of the benzimidazole ring is a dehydration reaction that requires overcoming a significant activation energy.
Causality:
-
Insufficient Acid Catalysis: The condensation requires a proton source to activate the carbonyl group of acetic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. Insufficient acid leads to a sluggish reaction.
-
Low Reaction Temperature: The intramolecular cyclization and subsequent dehydration steps are often the rate-limiting parts of the sequence and require thermal energy. Temperatures that are too low will stall the reaction at the intermediate stage.
-
Water Accumulation: As water is a byproduct of the reaction, its accumulation can, by Le Châtelier's principle, push the equilibrium back towards the starting materials, preventing complete conversion.
Troubleshooting Protocol: Driving the Reaction to Completion
-
Catalyst Optimization: Ensure an adequate amount of a strong acid catalyst is used. Polyphosphoric acid (PPA) or refluxing in 4M hydrochloric acid are effective methods for promoting dehydration.
-
Temperature and Reflux: Conduct the reaction in a higher-boiling solvent or neat acetic acid under reflux to provide the necessary thermal energy. A Dean-Stark trap can be employed to physically remove water from the reaction mixture as it forms, thereby driving the equilibrium towards the product.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can significantly reduce reaction times (from hours to minutes) and often improves yields by efficiently overcoming the activation energy for cyclization.[4][5]
Issue 2: Formation of Over-Alkylated Quaternary Salt
Question: After workup, I have a highly polar, water-soluble impurity that I suspect is a quaternary salt. How is this formed and how can I prevent it?
Answer: This side product is the 1,2,3-trimethylbenzimidazolium salt. It forms when the product, this compound, acts as a nucleophile and reacts with the methylating agent present in the reaction. This is particularly problematic if you are performing a one-pot synthesis starting from o-phenylenediamine and a methylating agent.
Causality: The nitrogen at the 3-position of this compound is nucleophilic and can react with any remaining alkylating agent (e.g., methyl iodide, dimethyl sulfate) to form a stable, positively charged quaternary ammonium salt.
Caption: Formation of the quaternary salt side product.
Preventative Measures & Troubleshooting:
-
Stoichiometric Control: Use a precise stoichiometry of your methylating agent. Avoid using a large excess.
-
Sequential Addition: If starting from o-phenylenediamine, consider a two-step process. First, perform the condensation with acetic acid to form 2-methylbenzimidazole, isolate it, and then perform the N-methylation in a separate step. This ensures no alkylating agent is present to react with the final product.
-
Workup and Purification: If the quaternary salt has formed, it can often be removed during the workup. Being a salt, it has high water solubility.
-
Step 1: After the reaction, dilute the mixture with an organic solvent like ethyl acetate.
-
Step 2: Wash the organic layer multiple times with water or brine. The quaternary salt will partition into the aqueous phase.
-
Step 3: Dry the organic layer and concentrate to recover the purer this compound.
-
Issue 3: Oxidative Side Reactions and Color Formation
Question: My reaction mixture turns dark brown or black, and the final product has a low yield and is difficult to purify from colored impurities. What is causing this degradation?
Answer: Aromatic diamines, particularly o-phenylenediamines, are highly susceptible to oxidation, which can lead to the formation of intensely colored, polymeric side products.[6]
Causality:
-
Aerial Oxidation: The primary culprit is often atmospheric oxygen, especially at elevated temperatures and in the presence of trace metal catalysts. The oxidation of the diamine starting material competes with the desired cyclization reaction.
-
Strong Oxidizing Agents: While some modern benzimidazole syntheses intentionally use oxidants like DDQ or H2O2, their uncontrolled presence or the use of harsh conditions can lead to undesired side reactions and product degradation.[7][8]
Troubleshooting Protocol: Minimizing Oxidation
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction flask with nitrogen or argon for 10-15 minutes and maintain a positive pressure of inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Activated Charcoal Treatment: If colored impurities are present in the crude product, they can often be removed by treatment with activated charcoal.[9][10]
-
Step 1: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Step 2: Add a small amount of activated charcoal (typically 1-5% by weight).
-
Step 3: Heat the mixture gently for 15-30 minutes.
-
Step 4: Filter the hot solution through a pad of celite to remove the charcoal.
-
Step 5: Crystallize the product from the filtrate.
-
Issue 4: Competing N-Alkylation vs. C-Alkylation
Question: I am attempting a C2-functionalization of a benzimidazole core but am primarily getting N-alkylation. How can I control the selectivity?
Answer: This is a classic challenge in benzimidazole chemistry. The lone pair on the nitrogen atom is generally more nucleophilic than the C2 position, leading to preferential N-alkylation.[11]
Causality:
-
Inherent Nucleophilicity: The N-H proton of a benzimidazole is acidic, and upon deprotonation, the resulting anion has significant charge density on the nitrogen, making it a prime target for electrophiles.
-
Reaction Conditions: Standard alkylation conditions using a base and an alkyl halide will almost always favor N-alkylation.[12][13]
Strategies for C2-Functionalization:
-
Protecting Group Strategy: Protect the nitrogen atom(s) with a suitable protecting group (e.g., Boc, SEM) to block N-alkylation. Then, activate the C2 position for functionalization (e.g., via lithiation) before deprotection.
-
Directed C-H Activation: Modern synthetic methods employ transition metal catalysts (e.g., Palladium, Copper) that can selectively activate the C-H bond at the 2-position, allowing for direct arylation or alkylation while leaving the nitrogen untouched.[7][14]
-
Electrophilic Activation: An alternative approach involves making the benzimidazole core electrophilic at the C2 position. This can be achieved by converting the N1-nitrogen to an N-oxide or another electron-withdrawing group, which reverses the inherent reactivity and directs nucleophiles to attack the C2 carbon.[11]
Summary of Optimized Conditions
The table below summarizes key parameters and their impact on the synthesis of this compound.
| Parameter | Suboptimal Condition | Side Product Favored | Optimized Condition | Desired Product Favored |
| Atmosphere | Air | Oxidized Polymers | Inert (N₂ or Ar) | This compound |
| Temperature | < 80 °C | Incomplete Reaction | > 100 °C or Reflux | This compound |
| Water Removal | None (closed system) | Starting Materials | Dean-Stark Trap | This compound |
| Alkylating Agent | >1.2 equivalents | Quaternary Salt | 1.0 - 1.05 equivalents | This compound |
General Purification Workflow
A robust purification strategy is critical for obtaining high-purity this compound. The following workflow is broadly applicable.
Caption: Standard purification workflow for this compound.
References
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).
- Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates. (2012). PMC - NIH.
- Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade. (2003). PubMed.
- Benzimidazole synthesis.Organic Chemistry Portal.
- Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles.PMC.
- Green Synthesis of Benzimidazole Derivatives. (2019). Chemical Methodologies.
- Synthesis of 1,2-disubstituted benzimidazoles through DDQ-oxidized intramolecular dehydrogenative coupling of N,N′-dialkyl o-phenylenediamines. (2025). ResearchGate.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH.
- N-alkylation: Significance and symbolism. (2024).
- Application Notes and Protocols for N-Alkylation of Benzimidazoles.Benchchem.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH.
- N-Alkylation of benzimidazole.ResearchGate.
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.ResearchGate.
- Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. (2023).
- Process for preparing and purifying 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole.Google Patents.
- This compound.Chem-Impex.
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). NIH.
- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations.PMC - NIH.
- Synthesis of 1,2-disubstitued benzimidazoles using SiO2/ZnCl2. (2009). ResearchGate.
- Studies on preparation of 2-Acetylbenzimidazole.Der Pharma Chemica.
- This compound.PubChem.
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- 3. This compound | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Condensations to Form Benzimidazole-Substituted Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US6770762B2 - Process for preparing and purifying 1,7â²-dimethyl-2â²-propyl-2,5â²-bi-1H-benzimidazole - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,2-Dimethylbenzimidazole
From the desk of the Senior Application Scientist
Welcome to the technical support center for 1,2-Dimethylbenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and often nuanced challenges associated with purifying this versatile heterocyclic compound. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and achieve the high purity required for your downstream applications, from pharmaceutical development to materials science.[1]
This document is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will explore the causality behind purification challenges and provide validated, step-by-step protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile is highly dependent on your synthetic route. However, for the common synthesis involving the cyclization of N-methyl-o-phenylenediamine with acetic acid (or its equivalent), you can typically expect:
-
Unreacted Starting Materials: Residual N-methyl-o-phenylenediamine is a common basic impurity.
-
Reagent Carryover: Acetic acid or other acidic reagents used in the cyclization.
-
Oxidation Products: Benzimidazoles can be susceptible to slight oxidation, leading to colored impurities, especially if the reaction is exposed to air at high temperatures.
-
Side-Reaction Products: Depending on the reaction conditions, minor side products from incomplete cyclization or other pathways may be present.[2]
Q2: My initial characterization (¹H NMR, LC-MS) shows a complex mixture. What is the most robust first-pass purification strategy?
A2: For a crude mixture containing both basic and neutral/acidic impurities, an acid-base extraction is an exceptionally powerful and scalable first step. This compound is a basic compound (predicted pKa of the conjugate acid is ~5.93) and can be selectively protonated and extracted into an aqueous acidic phase.[3] This leaves behind neutral organic impurities in the organic layer. Subsequent basification of the aqueous layer precipitates your purified product, free from non-basic contaminants. This technique is often more effective for initial cleanup than attempting to directly chromatograph a very crude mixture.
Q3: My purified product has a broad melting point that is lower than the reported range of 108-112 °C. What does this signify?[1][4]
A3: A broad and depressed melting point is a classic indicator of impurities. According to the Gibbs phase rule, impurities disrupt the crystal lattice of a solid, which results in a lower energy requirement (temperature) to transition to the liquid phase over a wider temperature range. This suggests that your purification protocol was incomplete and residual contaminants (e.g., solvents, starting materials, or side products) are still present. Further purification by recrystallization or column chromatography is necessary.
Troubleshooting Guides & Protocols
Issue 1: Persistent Yellow or Brown Color in the Final Product
This is one of the most frequent challenges, often caused by high-molecular-weight or polar, colored impurities that are difficult to remove.
Primary Cause: The formation of minor oxidation byproducts or polymeric materials during the synthesis or workup. These impurities often have low solubility but intense color, meaning even trace amounts can discolor the final product. Using reagents like o-phenylenediamine dihydrochloride in synthesis can sometimes help reduce color impurities from the start.[5]
Solution Workflow: A two-step process involving activated charcoal treatment followed by a meticulous recrystallization is highly effective.
Experimental Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose a suitable recrystallization solvent. Methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, are excellent starting points.[3][6] The ideal solvent should dissolve this compound well when hot but poorly when cold.
-
Dissolution: In a flask, dissolve the colored crude product in the minimum amount of the hot solvent.
-
Charcoal Treatment: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Add charcoal cautiously to a slightly cooled solution to avoid violent bumping.
-
Hot Filtration: Gently swirl the mixture and heat it again for 5-10 minutes. Immediately perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the pure, white crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Issue 2: NMR Spectrum Shows Contamination with Starting Materials
Primary Cause: Incomplete reaction or inefficient removal of unreacted N-methyl-o-phenylenediamine (a base) and residual acidic reagents.
Solution Workflow: Acid-base extraction is the definitive method to separate your basic product from neutral and acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. The basic this compound will be protonated to form a water-soluble salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat this process on the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Basification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ solution with stirring until the solution is basic (pH > 9, check with pH paper). The neutral this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.
Issue 3: Poor Separation During Silica Gel Column Chromatography
Primary Cause: An improperly chosen mobile phase, co-elution of impurities with similar polarity to the product, or overloading the column. Benzimidazole derivatives can sometimes be challenging to purify via chromatography due to their polarity and potential for strong interaction with the silica stationary phase.[7]
Solution Workflow: Careful optimization of the mobile phase using Thin Layer Chromatography (TLC) is critical before attempting a preparative column.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a TLC method to effectively separate your product from impurities. Spot the crude mixture on a silica gel TLC plate and test various mobile phase systems. Good starting points are gradients of ethyl acetate in hexanes (e.g., 10% to 50%) or methanol in dichloromethane (e.g., 1% to 5%). The ideal system will show your product spot with a retention factor (Rf) of ~0.25-0.35, well-separated from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane). Pack a column with the slurry, ensuring a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For best resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Data & Visualization
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1][8] |
| Melting Point | 108 - 112 °C | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| pKa (Conjugate Acid) | 5.93 ± 0.10 (Predicted) | [3][9] |
| Solubility | Soluble in methanol, ethanol, DCM | [3] |
| Purification Technique | Recommended Solvent Systems | Key Considerations |
| Recrystallization | Methanol, Ethanol/Water, Ethyl Acetate/Hexane, Toluene | Excellent for high final purity if impurities are minimal. Prone to "oiling out" if cooled too quickly or if impurities are high. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate or DCM/Methanol gradient | Highly effective for separating closely related impurities. Requires careful TLC optimization to prevent poor separation. |
| Acid-Base Extraction | Organic Phase: Ethyl Acetate or DCMAqueous Phase: 1 M HCl / 2 M NaOH | Best for removing neutral or acidic impurities from the basic product. Can form emulsions that require time or brine to break. |
Experimental & Logical Workflows
Caption: The logic of separation via acid-base extraction.
References
-
This compound | C9H10N2 | CID 312693 - PubChem. National Center for Biotechnology Information. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Elguero, J. et al. (2014). Beilstein Journal of Organic Chemistry, 10, 1656–1666. [Link]
-
1, 2-Dimethylbenzimidazole, min 98%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Defense Technical Information Center. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Proietto, F. et al. (2022). Molecules, 27(5), 1729. [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Ghorbani-Vaghei, R. et al. (2022). Scientific Reports, 12, 1891. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Proietto, F. et al. (2022). MDPI. [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701) - Human Metabolome Database. Human Metabolome Database. [Link]
-
Synthesis of 1,2-disubstitued benzimidazoles using SiO2/ZnCl2. Sharma, G. V. et al. (2009). Tetrahedron Letters, 50(13), 1495-1497. [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Benzimidazole-impurities - Pharmaffiliates. Pharmaffiliates. [Link]
-
Isolation and Properties of Crystalline Cobamide Coenzymes Containing Benzimidazole or 5,6-Dimethylbenzimidazole. Barker, H. A. et al. (1960). Journal of Biological Chemistry, 235(2), 480-488. [Link]
- CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents.
- US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles - Google Patents.
-
Benzimidazole - Wikipedia. Wikipedia. [Link]
-
Acid-Base Extraction of Benzil and Benzoic Acid - YouTube. Ben's Chem Videos. (2020). [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Singh, P. et al. (2023). Current Organic Synthesis, 20(6), 666-684. [Link]
-
5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem. National Center for Biotechnology Information. [Link]
Sources
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- 4. This compound | 2876-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
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- 8. This compound | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2Dimethylbenzimidazole | 2876-08-6 [m.chemicalbook.com]
Preventing the formation of impurities in 1,2-Dimethylbenzimidazole synthesis
Technical Support Center: 1,2-Dimethylbenzimidazole Synthesis
A Guide to Preventing Impurity Formation for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed for scientists and researchers involved in the synthesis of this compound, a key building block in many pharmaceutical compounds.[1][2] Achieving high purity is critical for downstream applications, yet several common impurities can arise during synthesis. This document provides in-depth, troubleshooting guidance in a direct question-and-answer format to help you identify, understand, and prevent the formation of these impurities.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction mixture turns dark brown or black during the final heating stage. What causes this discoloration and how can I minimize it?
Probable Cause: The dark coloration is typically due to the formation of oxidized, polymeric impurities. This occurs when the starting material, N-methyl-o-phenylenediamine, or the intermediate N-acylated diamine, is exposed to air (oxygen) at elevated temperatures. Diamines are particularly susceptible to oxidation, which can initiate polymerization, leading to complex, high-molecular-weight, colored species that are difficult to remove.
Preventative Strategy & Protocol: Executing the reaction under an inert atmosphere is the most effective way to prevent oxidative side reactions.
Recommended Protocol: Inert Atmosphere Synthesis
-
Setup: Assemble a standard reflux apparatus (round-bottom flask, condenser, heating mantle). Ensure all glassware is thoroughly dried.
-
Inert Gas Purge: Before adding reagents, flush the entire apparatus with a gentle stream of an inert gas, such as nitrogen or argon, for 5-10 minutes to displace all oxygen.
-
Reagent Addition: Add the N-methyl-o-phenylenediamine and acetic acid to the flask under a positive pressure of the inert gas.
-
Reaction: Maintain a gentle flow of the inert gas through a bubbler or a balloon at the top of the condenser throughout the heating and reflux period.
-
Work-up: Allow the reaction to cool to room temperature under the inert atmosphere before proceeding with neutralization and extraction.
Verification: A successfully executed reaction under an inert atmosphere will result in a significantly lighter-colored crude product, typically ranging from pale yellow to light tan, compared to the dark mixture from a reaction run in air.
Q2: My HPLC/TLC analysis shows a significant peak corresponding to an uncyclized intermediate. How do I identify it and drive the reaction to completion?
Probable Cause: The most common uncyclized intermediate is N-(2-(methylamino)phenyl)acetamide. Its formation is the first step of the Phillips condensation reaction, where one of the amino groups is acylated by acetic acid.[3] The subsequent, and often rate-limiting, step is the intramolecular cyclization via dehydration, which requires sufficient thermal energy. If this impurity is present, it indicates that the reaction temperature was too low or the reaction time was too short for the cyclization to complete.
Identification:
-
Mass Spectrometry (MS): The intermediate will have a molecular weight corresponding to the addition of an acetyl group (CH₃CO, +42.04 g/mol ) to the starting diamine, without the loss of water (-18.02 g/mol ).
-
Chromatography: The intermediate is more polar than the final this compound product due to the presence of the secondary amine and amide functionalities. It will therefore have a lower Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC.
Preventative Strategy & Protocol: To ensure complete cyclization, optimizing the reaction temperature and duration is key. The traditional Phillips-Ladenburg synthesis often requires high temperatures to drive the dehydration step.[4][5]
Recommended Protocol: Optimized Thermal Conditions
-
Solvent/Acid Choice: While the reaction can be run neat with glacial acetic acid, using a higher-boiling solvent like m-cresol or conducting the reaction in 4N hydrochloric acid under reflux can facilitate higher temperatures and improve reaction rates.[6] For a standard acetic acid reaction, ensure the temperature is sufficient to reflux the acid (approx. 118°C).
-
Temperature & Time: Heat the reaction mixture to reflux (or to a target temperature of 120-140°C if running neat) and maintain it for a minimum of 2-4 hours.[7]
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material and the intermediate. The reaction should only be stopped once the intermediate is no longer detectable.
-
Microwave Synthesis (Alternative): Microwave-assisted synthesis can dramatically reduce reaction times (often to 5-10 minutes) and improve yields by efficiently reaching the required temperature for cyclization.[8][9]
Data Summary: Impurity Identification
| Compound | Structure | Molecular Weight ( g/mol ) | Chromatographic Behavior (vs. Product) |
|---|---|---|---|
| This compound | C₉H₁₀N₂ | 146.19 | Less Polar |
| N-(2-(methylamino)phenyl)acetamide | C₉H₁₂N₂O | 164.21 | More Polar |
| N-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | More Polar |
Q3: I'm observing trace impurities that I suspect are from my starting materials. What are the quality requirements for the precursors?
Probable Cause: The purity of the starting material, N-methyl-o-phenylenediamine, is paramount. Commercial sources can contain isomers (e.g., N-methyl-m-phenylenediamine or N-methyl-p-phenylenediamine) or residual reagents from its own synthesis, such as unreduced N-methyl-o-nitroaniline.[10] These impurities will not participate in the desired cyclization reaction and will persist as contaminants in the final product, often being difficult to remove due to similar polarities.
Preventative Strategy & Protocol: Always use high-purity starting materials and, if necessary, purify them before use.
Recommended Protocol: Starting Material Quality Control
-
Purity Verification: Before starting the synthesis, verify the purity of the N-methyl-o-phenylenediamine using GC-MS or HPLC. A purity of >99% is recommended.[10]
-
Color Check: The diamine should be a colorless or very pale yellow solid or liquid. A dark color indicates oxidation, and the material should be purified.
-
Purification (if necessary):
-
Distillation: If the starting material is a liquid or low-melting solid, vacuum distillation is an effective method for purification.
-
Recrystallization: If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can remove many impurities.
-
Use of Dihydrochloride Salt: Using the more stable N-methyl-o-phenylenediamine dihydrochloride salt can reduce color impurities and improve handling, as it is less prone to air oxidation.[11][12] The free base can be generated in situ or just before the reaction.
-
Logical Workflow for Impurity Troubleshooting
Caption: Troubleshooting workflow for identifying impurity sources.
Visualizing the Synthesis and Impurity Formation
Understanding the reaction pathway is crucial for troubleshooting. The following diagrams illustrate the desired reaction and a common side reaction.
Main Synthesis Pathway: Phillips Condensation
Caption: The two-step mechanism for this compound synthesis.
Impurity Pathway: Oxidative Polymerization
Caption: Formation of colored impurities via air oxidation.
References
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
- Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Google Patents.
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]
-
Phillips Condensation Reaction. AdiChemistry. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC). Available at: [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. Available at: [Link]
-
Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. Brainly.in. Available at: [Link]
-
N-Methyl-o-phenylenediamine dihydrochloride. PubChem. Available at: [Link]
-
Plausible mechanism of 1,2-disubstituted benzimidazole synthesis. ResearchGate. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]
-
1, 2-Dimethylbenzimidazole, min 98%, 1 gram. CP Lab Safety. Available at: [Link]
-
Benzimidazole. Wikipedia. Available at: [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. National Institutes of Health (NIH). Available at: [Link]
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dimethylbenzimidazole
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1,2-Dimethylbenzimidazole. This resource is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from bench-scale to pilot or manufacturing scale. Benzimidazole cores are foundational in numerous pharmaceuticals, making robust and scalable synthetic routes critical.[1][2] This guide moves beyond simple protocols to address the nuanced challenges of scale-up, providing field-proven insights in a direct question-and-answer format to help you troubleshoot effectively and ensure process integrity.
Section 1: Synthesis Overview & Core Mechanism
The most common and scalable method for preparing this compound is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an N-substituted o-phenylenediamine with a carboxylic acid, in this case, N-methyl-o-phenylenediamine and acetic acid, typically heated in the presence of a strong acid catalyst like HCl.
Reaction Scheme & Mechanism
The reaction proceeds through an initial acylation of the more nucleophilic secondary amine, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.
Caption: Reaction mechanism for this compound synthesis.
Typical Lab-Scale Reaction Parameters
The following table outlines a standard starting point for a lab-scale synthesis. Scale-up will require adjustments, particularly in reaction time and temperature management.
| Parameter | Value | Rationale & Scale-Up Consideration |
| Starting Material | N-methyl-o-phenylenediamine | Ensure high purity (>98%). Impurities can lead to significant discoloration and side products.[3] |
| Reagent | Glacial Acetic Acid | Serves as both reactant and solvent. Ensure it is anhydrous. |
| Catalyst | 4M Hydrochloric Acid (HCl) | Protonates the carbonyl, activating it for nucleophilic attack. Catalyst concentration may need optimization on a larger scale. |
| Stoichiometry (Amine:Acid) | 1 : 1.2 to 1 : 2 | A slight excess of acetic acid can help drive the reaction to completion.[4] |
| Temperature | 100-110 °C (Reflux) | High temperatures are needed for cyclization and dehydration.[4] On scale-up, ensure even heating to avoid localized charring. |
| Reaction Time | 2-4 hours | Monitor by TLC or HPLC. Scale-up reactions may be slower due to mass transfer limitations.[3] |
| Typical Yield (Crude) | 85-95% | Yields can drop on scale-up if parameters are not properly controlled. |
Section 2: Troubleshooting Guide for Scale-Up
This section addresses the most common issues encountered when transitioning from gram to kilogram scale.
Issue 1: Significant Drop in Yield
-
Question: My yield was consistently >90% on a 10g scale, but it dropped to 65% on a 1kg scale. What are the most likely causes?
-
Answer: A drop in yield during scale-up is a classic problem often rooted in physical rather than chemical changes. Here’s how to troubleshoot:
-
Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. The center of the reactor may not be reaching the required 100-110 °C, leading to an incomplete reaction.[4]
-
Solution: Use a reactor with a jacketed heating system and overhead stirring. Ensure the thermocouple is placed correctly to measure the internal temperature of the reaction mass, not the jacket temperature. Increase heating mantle temperature gradually to avoid charring at the vessel walls.
-
-
Poor Mixing: Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade or anchor) to ensure homogenous mixing throughout the reaction volume.
-
-
Incomplete Reaction: Due to the heat transfer and mixing issues above, the reaction may simply need more time on a larger scale.
-
Solution: Do not rely on a fixed reaction time from the lab scale. Actively monitor the reaction's progress by taking aliquots every 30-60 minutes and analyzing them via Thin Layer Chromatography (TLC) or HPLC until the starting diamine is consumed.[3]
-
-
Loss During Workup: Product can be lost during neutralization and extraction.
-
Solution: When neutralizing the acidic reaction mixture with a base (e.g., NaOH solution), do it slowly and with efficient cooling in an ice bath to prevent product degradation. Ensure the final pH is optimal for precipitation (typically pH 8-9). If extracting, perform multiple extractions with your chosen organic solvent and consider back-extracting the aqueous layers to recover any dissolved product.[5]
-
-
Issue 2: Final Product is Discolored (Pink, Brown, or Black)
-
Question: My final, isolated this compound is a brownish powder, not the expected off-white crystalline solid. What causes this discoloration and how can I prevent it?
-
Answer: Discoloration is almost always due to impurities, primarily from the oxidation of the o-phenylenediamine starting material.[3]
-
Oxidation of Starting Material: o-Phenylenediamines are highly susceptible to air oxidation, which forms intensely colored polymeric impurities. This is exacerbated by heat.
-
Prevention:
-
Use high-purity starting materials. If the diamine is already discolored, consider purifying it by recrystallization or sublimation before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[3] This is a critical process change for scale-up.
-
-
-
Charring/Degradation: Localized overheating can cause the reactants or product to decompose.
-
Prevention: Ensure uniform heating and efficient stirring as described for Issue 1.
-
-
Removal of Color Impurities:
-
Activated Carbon Treatment: After the reaction is complete and neutralized, but before final crystallization, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount (e.g., 1-2% w/w) of activated carbon, heat gently for 15-30 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon and adsorbed impurities.[3]
-
Recrystallization: A carefully chosen recrystallization solvent can effectively separate the desired product from colored impurities.
-
-
Issue 3: Product Fails to Crystallize or Oils Out
-
Question: During workup, after neutralizing the reaction mixture, my product either remains an oil or forms a sticky solid that is difficult to filter. How can I achieve a clean, crystalline precipitate?
-
Answer: This is a common precipitation/crystallization problem.
-
Incorrect pH: The benzimidazole product is basic and will remain soluble in a highly acidic solution. If the pH is not raised sufficiently, it will not precipitate. Conversely, a very high pH can sometimes cause issues.
-
Solution: Carefully monitor the pH during neutralization with a calibrated pH meter. Add the base slowly and aim for a final pH of 8-9. Test on a small scale to find the optimal pH for your specific product.
-
-
Supersaturation & Rapid Precipitation: Adding the base too quickly or cooling the solution too fast can cause the product to "crash out" as an amorphous solid or oil instead of forming well-defined crystals.
-
Solution: Slow down the rate of base addition. Once the target pH is reached, allow the mixture to cool slowly to room temperature, then further cool in an ice bath. Gentle stirring during this process can promote crystal growth. If it still oils out, try adding a few seed crystals of pure product.
-
-
Solvent Effects: If the reaction was run in a solvent mixture, the final composition during precipitation matters.
-
Solution: Ensure the solvent system at the point of precipitation is one in which the product has low solubility. Sometimes, adding a co-solvent in which the product is insoluble (an "anti-solvent") can induce crystallization.
-
-
Section 3: Scale-Up Workflow & Process Control
A successful scale-up requires a systematic approach. The following workflow outlines the critical stages.
Caption: A typical workflow for scaling up chemical synthesis.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this scale-up?
-
A1: You must conduct a thorough Process Hazard Analysis (PHA) before starting. Key hazards include:
-
Corrosivity: Glacial acetic acid and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles.[6][7]
-
Exotherm: The neutralization of a large volume of strong acid with a strong base is highly exothermic. This must be performed with efficient cooling (ice bath or reactor cooling jacket) and slow, portion-wise addition of the base to maintain temperature control.
-
Ventilation: The reaction should be carried out in a well-ventilated area, such as a walk-in fume hood, to avoid inhalation of corrosive vapors.[6]
-
-
-
Q2: How do I select the best solvent for recrystallization?
-
A2: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Screening Process: Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). A good starting point for benzimidazoles is often an alcohol/water mixture.[5][8]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly. The best solvent will yield a high recovery of pure, crystalline material.
-
-
-
Q3: What analytical methods are essential for quality control?
-
A3: For both in-process control and final product release, a combination of techniques is recommended:
-
TLC: Excellent for rapid, qualitative monitoring of reaction completion.[3]
-
HPLC: Provides quantitative data on purity and can detect minor impurities not visible by TLC.
-
¹H NMR: Confirms the chemical structure and identity of the final product.
-
Melting Point: A sharp melting point close to the literature value (108-112 °C) is a good indicator of purity.[9]
-
-
Section 5: Scalable Experimental Protocol
This protocol is designed for a 100g scale synthesis and can be adapted for larger quantities.
Materials & Equipment:
-
N-methyl-o-phenylenediamine (e.g., 122 g, 1.0 mol)
-
Glacial Acetic Acid (e.g., 120 g, 2.0 mol)
-
4M Hydrochloric Acid (e.g., 25 mL)
-
50% (w/w) Sodium Hydroxide solution
-
2L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer, condenser, thermocouple, and heating mantle/jacket
-
Nitrogen or Argon gas inlet
Procedure:
-
Reactor Setup: Assemble the reactor with the overhead stirrer, condenser (with gas outlet to a bubbler), and thermocouple. Purge the entire system with nitrogen for at least 15 minutes.
-
Charging Reactants: Under a positive nitrogen flow, charge the N-methyl-o-phenylenediamine, glacial acetic acid, and 4M HCl to the reactor.
-
Reaction: Begin stirring and slowly heat the mixture to a gentle reflux (internal temperature of 105-110 °C). Maintain this temperature.
-
Monitoring: After 2 hours, carefully take a small sample from the reaction mixture. Prepare a TLC plate, spotting the starting material and the reaction mixture. A typical eluent system is Ethyl Acetate/Hexane (e.g., 30:70). The reaction is complete when the starting material spot is no longer visible.[3] Continue heating and monitoring until completion.
-
Cooling & Quenching: Once complete, turn off the heat and allow the mixture to cool to below 30 °C. Place the reactor in an ice/water bath.
-
Neutralization: Slowly add the 50% NaOH solution via a dropping funnel. Monitor the internal temperature to ensure it does not exceed 40 °C. Continue adding base until the pH of the slurry is between 8 and 9. A thick precipitate should form.
-
Isolation: Stir the cold slurry for another 30 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification (Recrystallization):
-
Transfer the crude, dry solid to a suitably sized flask.
-
Add a pre-determined solvent (e.g., an ethanol/water mixture) and heat with stirring until the solid just dissolves.
-
Optional: If the solution is highly colored, cool slightly, add 1-2g of activated carbon, and hold at temperature for 15 minutes. Filter hot through Celite®.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours.
-
Filter the pure crystalline product, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP. Available at: [Link]
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing). DOI:10.1039/D0SC02467H. Available at: [Link]
-
SAFETY DATA SHEET - 5,6-Dimethylbenzimidazole. Thermo Fisher Scientific. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH National Library of Medicine. Available at: [Link]
-
Plausible mechanism of 1,2-disubstituted benzimidazole synthesis. ResearchGate. Available at: [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. Available at: [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid... PMC - NIH. Available at: [Link]
-
1, 2-Dimethylbenzimidazole, min 98%, 1 gram. CP Lab Safety. Available at: [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal. Available at: [Link]
-
A Review on Synthetic and Medicinal Aspects of Benzimidazoles. Journal Of Current Pharma Research. Available at: [Link]
-
A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PubMed. Available at: [Link]
-
Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Unexpected Results in 1,2-Dimethylbenzimidazole Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimethylbenzimidazole. This guide is designed to provide in-depth troubleshooting for unexpected results you may encounter during synthesis, purification, characterization, and application of this versatile heterocyclic compound.
Section 1: Synthesis & Purification Issues
The synthesis of this compound, commonly achieved through the condensation of o-phenylenediamine with a methylating agent, can sometimes lead to unexpected outcomes. Here, we address common challenges in a question-and-answer format.
Question 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in benzimidazole synthesis are a frequent issue and can be attributed to several factors. A systematic approach is the most effective way to troubleshoot this problem.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure your reaction is conducted at the optimal temperature and for the recommended duration.[1] High temperatures can sometimes lead to the formation of byproducts.[2] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2][3]
-
Purity of Reagents and Solvents: Impurities in your starting materials, such as o-phenylenediamine or the methylating agent, can interfere with the reaction, leading to side products or incomplete conversion.[1][3] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[3]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to reduced reaction rates and lower yields. Ensure your stirring is adequate for the scale and viscosity of your reaction mixture.[1]
-
Inappropriate Catalyst: The choice and amount of catalyst are critical. While some reactions can proceed without a catalyst, their presence often accelerates the reaction and improves yield.[2] Various catalysts, including different acids and metal catalysts, have been reported for benzimidazole synthesis.[3]
Question 2: I am observing the formation of multiple products or unexpected side products in my synthesis. What are they and how can I minimize them?
Answer: The formation of multiple products is a common challenge in benzimidazole synthesis. Understanding the potential side reactions is key to mitigating them.
-
Formation of 1,2-disubstituted Benzimidazoles: This is a common side product that can arise from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[3] To favor the formation of the desired 2-substituted benzimidazole, it is recommended to use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[3]
-
N-Alkylation: The presence of alkylating agents, or their in-situ formation, can lead to N-alkylation of the benzimidazole ring.[3]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize to the benzimidazole.[3]
-
Solvent Choice: The solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles. For instance, non-polar solvents may favor the 2-substituted product.[3]
To address these issues, careful control of stoichiometry and solvent choice is crucial.[3] If side products do form, they will need to be removed during the purification step.[3]
Section 2: Purification & Characterization Anomalies
Purifying and characterizing this compound can present its own set of challenges. This section provides guidance on overcoming these hurdles.
Question 3: I'm having difficulty purifying this compound by column chromatography. What could be the issue?
Answer: Purification challenges often arise due to the similar polarities of the desired product and any impurities or unreacted starting materials.[3] If the polarity is too similar, separation by column chromatography can be difficult. In such cases, consider alternative purification techniques such as recrystallization or preparative TLC. The choice of solvent for recrystallization is critical; this compound is known to be soluble in methanol.[4]
Question 4: My experimental ¹H NMR spectrum of this compound does not match the expected pattern. How can I interpret the discrepancies?
Answer: The ¹H NMR spectrum provides a wealth of information about a molecule's structure.[5] Discrepancies can arise from several sources.
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole nucleus typically appear in the aromatic region of the spectrum.[5] The splitting patterns and coupling constants can help determine the relative positions of substituents.[5]
-
Methyl Protons: You should observe two distinct singlets for the two methyl groups at the 1 and 2 positions. Their chemical shifts will be influenced by their electronic environment.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons. For example, in DMSO-d₆, the N-H proton of a benzimidazole ring typically appears as a broad singlet in the downfield region (12.0-13.6 ppm).[5]
For reference, you can find publicly available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound from sources like PubChem and ChemicalBook.[6][7]
Data Reference Table for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [6] |
| Molecular Weight | 146.19 g/mol | [6][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 111 °C | [4] |
| Boiling Point | 164 °C / 6mmHg | [4] |
| Solubility | Soluble in Methanol | [4] |
Section 3: Biological Assay Complications
This compound and its derivatives are of significant interest for their biological activities.[9] However, unexpected results in biological assays can occur.
Question 5: I am observing inconsistent or unexpected results in my biological assays with this compound. What could be the cause?
Answer: Inconsistent biological assay results can be frustrating. Here are some potential causes and troubleshooting steps:
-
Compound Stability and Degradation: The stability of your compound under the assay conditions is crucial.[1] this compound should be stored in a cool, dark place and is incompatible with oxidizing agents. Consider performing stability studies of your compound in the assay buffer and under the incubation conditions.
-
Solubility Issues: Poor solubility of your compound in the aqueous assay buffer can lead to inaccurate results.[10] While this compound is soluble in methanol, its aqueous solubility may be limited.[4] To address this, you can try:
-
Contamination: Benzimidazoles have been found as common contaminants in laboratory media components, which could potentially influence microbial metabolic activities.[11] It is important to run appropriate controls to rule out any effects from the media or reagents themselves.
Workflow for Troubleshooting Biological Assay Issues
Caption: A logical workflow for troubleshooting unexpected biological assay results.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? A1: It is typically a white to off-white or very pale yellow to pale reddish-yellow crystalline powder.[8]
Q2: What are the recommended storage conditions for this compound? A2: It should be stored in a cool, dark place, away from incompatible substances like oxidizing agents. Some suppliers recommend storage at room temperature.[8]
Q3: In which solvents is this compound soluble? A3: It is known to be soluble in methanol.[4] Generally, benzimidazoles show good solubility in polar protic solvents like alcohols and polar aprotic solvents.[12]
Q4: What are some of the known biological activities of benzimidazole derivatives? A4: Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[5] They are key components in various pharmaceuticals.[9]
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- MedchemExpress.com. (n.d.). Certificate of Analysis - this compound. MedchemExpress.com.
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
-
Crofts, T. S., et al. (2013). A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples. Applied and Environmental Microbiology, 79(11), 3370–3377. [Link]
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. Benchchem.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [chemicalbook.com]
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- 6. This compound | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2Dimethylbenzimidazole(2876-08-6) 1H NMR spectrum [chemicalbook.com]
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- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 1,2-Dimethylbenzimidazole
Welcome to the technical support resource for 1,2-Dimethylbenzimidazole (DMBI). This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize DMBI in their work. As a key building block in pharmaceutical development and material science, understanding its stability profile is critical for reproducible results and the integrity of your research.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Section 1: Troubleshooting Guide for Unexpected Degradation
Encountering unexpected results, such as new peaks in your chromatogram or a significant loss of the parent compound, can be a major setback. This section provides a systematic approach to diagnosing and resolving stability issues with this compound.
Question: I'm seeing unexpected impurity peaks in my HPLC analysis of a DMBI sample. How do I identify the cause?
Answer: The appearance of new peaks is a classic sign of degradation. The key is to systematically investigate the potential stressors that DMBI may have been exposed to. The following workflow can help you pinpoint the root cause.
Sources
How to handle and store 1,2-Dimethylbenzimidazole safely
Technical Support Center: 1,2-Dimethylbenzimidazole
A Guide to Safe Handling, Storage, and Troubleshooting for Research Professionals
Welcome to the technical support guide for this compound (CAS No: 2876-08-6). As a Senior Application Scientist, my goal is to provide you with the essential information and field-proven insights required to handle this versatile benzimidazole derivative safely and effectively in your research. This guide is structured in a practical question-and-answer format to directly address the challenges and queries you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an aromatic heterocyclic compound, appearing as a white to pale yellow crystalline powder, that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While it is stable under recommended storage conditions, it is classified with several hazards that necessitate careful handling.[2] According to its GHS classification, it is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3] Understanding these risks is the first step in establishing a safe experimental workflow.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Due to its irritant properties, a comprehensive PPE strategy is non-negotiable. The causality here is direct: the compound can cause chemical irritation upon contact or inhalation, so physical barriers are essential.
-
Eye/Face Protection: Always wear chemical safety goggles with side-shields or a full-face shield.[3][4] This prevents airborne powder from causing serious eye irritation.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[3][5]
-
Body Protection: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of dust generation, such as weighing large quantities, impervious clothing or a disposable coverall is recommended.[3][4][6]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation.[7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved particulate respirator is required.[8]
Q3: What are the ideal storage conditions for this compound? There seem to be conflicting recommendations.
This is an excellent and common question. The variation in storage temperature recommendations often depends on the intended duration of storage and the supplier's specific purity standards.
-
Short-Term (Weeks to Months): Storing at room temperature in a cool, dry, dark, and well-ventilated place is generally acceptable.[9] The container must be kept tightly closed to prevent moisture absorption and contamination.[2]
-
Long-Term (Months to Years): For maintaining the highest purity over extended periods, one supplier recommends storage at -20°C.[3] A cool and dark place, such as <15°C, is also recommended as a good practice.
Senior Scientist's Recommendation: For lot-to-lot consistency in sensitive assays, adopt a single storage strategy. If you purchase a new lot, store it under the same conditions as your previous lots. For most applications, storing the compound tightly sealed in a desiccator cabinet in a cool, dark, and ventilated area is a robust and practical approach. Always store it locked up as per safety recommendations.[3][7]
Q4: What should I do in case of accidental exposure?
Immediate and correct action is critical to mitigate the compound's harmful effects. The following first-aid measures are based on standard safety protocols.[3][10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from a physician or ophthalmologist.[3]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water.[2][3] If skin irritation occurs or persists, get medical advice.[2]
-
Inhalation: Move the exposed person to fresh air at once.[3][10] If the person is not breathing, perform artificial respiration. If breathing is difficult, trained personnel can administer oxygen.[10] Call a physician or poison control center if you feel unwell.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[2]
Q5: What materials are incompatible with this compound?
The primary incompatibility is with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[2][11] Contact with these materials can lead to vigorous, exothermic reactions that may result in fire or explosion.[8][12] Therefore, it is crucial to ensure that this compound is stored in a separate, designated area away from any oxidizing chemicals.
Q6: How should I dispose of waste containing this compound?
All waste, including the compound itself, contaminated consumables (like gloves and weigh boats), and empty containers, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.[13] Never use biohazard or regular trash bags.[13]
-
Label the container with "Hazardous Waste" and list all constituents, including this compound.[13]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3]
-
Crucially, do not dispose of this chemical down the drain. [14][15]
Experimental Protocols & Troubleshooting
Protocol: Preparing a Stock Solution Safely
This protocol is designed to minimize exposure risk during a common laboratory procedure. The principle is to contain the solid powder at every step.
-
Preparation:
-
Don all required PPE (safety goggles, lab coat, gloves).
-
Perform all work inside a certified chemical fume hood.
-
Gather all necessary equipment: an analytical balance, weigh paper or boat, spatula, the vial of this compound, a volumetric flask, and the chosen solvent (e.g., methanol, in which it is soluble[9]).
-
-
Weighing the Compound:
-
Place the weigh boat on the balance and tare it.
-
Carefully open the container inside the fume hood. Avoid any sudden movements that could create airborne dust.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container immediately after weighing.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask. A powder funnel can help prevent spillage.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsate to the flask to ensure a complete quantitative transfer.
-
Add approximately 70-80% of the final volume of solvent to the flask.
-
Cap the flask and gently swirl or sonicate until all the solid has completely dissolved.
-
Once dissolved, add the solvent to the final volume mark. Invert the flask several times to ensure the solution is homogenous.
-
-
Cleanup:
-
Dispose of the used weigh boat, gloves, and any other contaminated disposable items in the designated hazardous waste container.[13]
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth, disposing of the wipe as hazardous waste.
-
Troubleshooting Common Handling Issues
| Issue Encountered | Probable Cause | Recommended Solution |
| Static electricity causes powder to "jump" during weighing. | Low humidity in the laboratory environment. | Use an anti-static gun or ionizer inside the balance chamber. If unavailable, grounding the balance or using a static-dissipating weigh boat can help. |
| Compound is difficult to dissolve. | Incorrect solvent choice or insufficient mixing. | Confirm solubility data. This compound is soluble in methanol.[9] Gentle warming or sonication can aid dissolution, but ensure this does not degrade the compound or cause the solvent to evaporate excessively. |
| Noticeable odor detected during handling. | Inadequate ventilation or poor handling technique. | Immediately stop work and re-evaluate your setup. Ensure the fume hood sash is at the correct height and the airflow is optimal. Review your handling technique to minimize dust generation.[8] |
Visual Guides & Data
Key Safety and Handling Parameters
| Parameter | Specification | Source(s) |
| CAS Number | 2876-08-6 | [3][16] |
| Appearance | White to pale reddish yellow crystalline powder | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3] |
| Primary Incompatibility | Strong oxidizing agents | [2][11] |
| Recommended PPE | Safety goggles, gloves, lab coat, respiratory protection (as needed) | [3][4] |
| Storage | Store locked up in a cool, dry, dark, well-ventilated place. | [2][3] |
| Fire Extinguishing Media | Water spray, dry chemical, foam, carbon dioxide | [3] |
Workflow: Small Solid Spill Response (<5g)
The following diagram outlines the logical steps for safely managing a minor spill of this compound powder.
Caption: Decision workflow for handling a minor solid spill.
References
-
This compound | C9H10N2 | CID 312693. PubChem - NIH. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
SAFETY DATA SHEET. (2025, December 25). MAP-LVG923. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Chemwatch MSDS 36092. Sdfine. [Link]
-
Spill Clean up Procedure. Safety & Risk Services - University of British Columbia. [Link]
-
Chemical Spills. (2023, August 1). University of Toronto Mississauga. [Link]
-
1, 2-Dimethylbenzimidazole, min 98%, 1 gram. CP Lab Safety. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
This compound. MCE. [Link]
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- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1,2Dimethylbenzimidazole CAS#: 2876-08-6 [m.chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nswai.org [nswai.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nems.nih.gov [nems.nih.gov]
- 16. This compound | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1,2-Dimethylbenzimidazole
Welcome to the technical support guide for the crystallization of 1,2-Dimethylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you might encounter during the crystallization of this compound.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What's happening?
This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
-
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility at a given temperature.[1] If too much solvent was added initially, the solution might not become supersaturated even at lower temperatures, thus preventing crystal formation.[2] Alternatively, even in a supersaturated solution, spontaneous nucleation (the formation of the first crystal nuclei) may be kinetically slow.[1]
-
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching Method: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.[2]
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This "seed" crystal acts as a template for further crystal growth, bypassing the primary nucleation step.[3]
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely not saturated.
-
Gently reheat the solution to boiling and reduce the solvent volume by 10-20% on a hot plate or steam bath.[2]
-
Allow the solution to cool slowly again. Be patient; crystallization can take time.
-
-
Q2: My compound has "oiled out" instead of crystallizing. It formed a liquid layer at the bottom of the flask. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a solid crystal lattice. This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.[2]
-
Causality: this compound has a relatively low melting point (around 108-112°C).[4] If the boiling point of your chosen solvent is high and the solution is highly concentrated, the saturation point upon cooling might be above this melting temperature. Impurities are also a major cause, as they can significantly lower the melting point of the eutectic mixture.[2]
-
Troubleshooting Protocol:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation temperature.[2]
-
Ensure a very slow cooling rate. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[2] This allows the solution to bypass the temperature at which it oils out and enter the crystallization zone.
-
If oiling out persists, consider that significant impurities may be present. It may be necessary to first purify the crude material by another method, such as column chromatography, before attempting recrystallization.
-
Q3: The crystals I obtained are very fine needles or a powder. How can I grow larger, block-like crystals?
The formation of small or needle-like crystals is a classic sign of rapid nucleation and limited crystal growth.[3] This happens when the solution becomes supersaturated too quickly.
-
Causality: The rate of cooling is a critical factor determining crystal size.[1] Rapid cooling causes a steep drop in solubility, leading to a high degree of supersaturation. This favors the rapid formation of many small nuclei (high nucleation rate) rather than the slow, ordered growth of a few nuclei into large crystals.[5][6][7]
-
Troubleshooting Protocol:
-
Drastically Reduce the Cooling Rate: This is the most important parameter to control. After dissolving your compound in the minimum amount of boiling solvent, turn off the heat and allow the flask to cool to room temperature on the hotplate itself, undisturbed.[8] This can take several hours.
-
Insulate the Flask: For even slower cooling, place the flask in an insulated container (like a Dewar flask filled with warm water) or wrap it in glass wool or aluminum foil.
-
Reduce Supersaturation: Use slightly more solvent than the absolute minimum required for dissolution at boiling. This lowers the supersaturation level at any given temperature, favoring growth over nucleation.[3]
-
Q4: My final yield is very low. Where did my product go?
A low yield (e.g., <50%) is disappointing but often correctable. The primary causes are using too much solvent, incomplete crystallization, or physical loss of product during transfers.
-
Causality: Since there is always some residual solubility of the compound in the cold solvent, using an excessive amount of solvent during dissolution will result in a significant portion of your product remaining in the mother liquor after filtration.[2]
-
Troubleshooting Protocol:
-
Solvent Volume: During the dissolution step, add the hot solvent in small portions, ensuring the solid is fully dissolved before adding more. The goal is to use the absolute minimum amount of boiling solvent.[8]
-
Cooling Temperature: Ensure you have cooled the crystallization flask thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solid.[8]
-
Check the Mother Liquor: If you have retained the filtrate (mother liquor), you can test for remaining product by evaporating a small amount. If a significant solid residue forms, you can attempt to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
Frequently Asked Questions (FAQs)
What is the best solvent for crystallizing this compound?
There is no single "magic" solvent, and the ideal choice depends on the purity of your crude material.[9] Methanol is a good starting point as this compound is known to be soluble in it.[10][11] A good crystallization solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[12]
For benzimidazole derivatives, common successful solvents and systems include ethanol, acetone, and mixed solvent systems like ethyl acetate/hexane.[13] It is highly recommended to perform a small-scale solvent screen first.
How do I perform a solvent screen?
-
Place a small amount (10-20 mg) of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature. Note the solubility.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube. If the compound dissolves when hot, it is a potential candidate for single-solvent crystallization.
-
Allow the heated tubes to cool. The solvent that produces good quality crystals upon cooling is your best choice.
Data Presentation: Solvent Selection Guide for Benzimidazoles
| Solvent/System | Boiling Point (°C) | Polarity | Typical Application/Notes |
| Methanol | 65 | Polar Protic | Known solvent for this compound.[10][11] Good starting point. |
| Ethanol | 78 | Polar Protic | Often used for recrystallizing crude benzimidazole products.[13] |
| Water | 100 | Polar Protic | Benzimidazole itself can be recrystallized from boiling water.[14] May be a suitable anti-solvent. |
| Acetone | 56 | Polar Aprotic | Used for some benzimidazole derivatives.[13] Its volatility can lead to rapid evaporation and small crystals if not controlled.[9] |
| Ethyl Acetate / Hexane | Varies | Mid-Polar / Non-Polar | A common two-solvent system. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent until cloudy.[13][15] |
| Toluene | 111 | Non-Polar | Can be effective, especially if aromatic stacking interactions help form a stable crystal lattice.[9] |
How do impurities affect my crystallization?
Impurities can have a significant impact. They can:
-
Inhibit Nucleation: Some impurities can interfere with the formation of initial crystal nuclei.[16]
-
Alter Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, changing its final shape (e.g., causing needles instead of blocks).[16]
-
Become Trapped (Inclusion): If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice, leading to a less pure final product.[17][18]
-
Cause "Oiling Out": As mentioned earlier, impurities depress the melting point of the compound, increasing the likelihood of it precipitating as a liquid.[2]
What is a two-solvent recrystallization and when should I use it?
A two-solvent (or anti-solvent) recrystallization is useful when you cannot find a single solvent with the ideal solubility properties.[15] You use a pair of miscible solvents:
-
Solvent 1 (Good Solvent): Your compound is highly soluble in this solvent, even at room temperature.
-
Solvent 2 (Anti-Solvent): Your compound is poorly soluble in this solvent.
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, then slowly adding the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).[15] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique effectively reduces the solubility of the compound in a controlled manner to induce crystallization.
Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, bring your chosen solvent (e.g., methanol) to a boil. Add the hot solvent to the solid in small portions, swirling and heating, until the solid just dissolves.[19]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then boil for a few minutes to remove colored impurities.[14]
-
Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8]
-
Chilling: Place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[19]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Diagram: General Crystallization Workflow
Caption: A flowchart of the standard recrystallization process.
Diagram: Troubleshooting Crystallization Issues
Caption: A decision tree for addressing common crystallization problems.
References
- Stein, S. Cooling Rate and Crystal Size. Northwestern University. [URL: https://www.sethstein.org/courses/eart101-s03/lectures/crystals/crystals.htm]
- ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [URL: https://reelmind.
- JoVE. Crystal Growth: Principles of Crystallization. [URL: https://www.jove.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? [URL: https://www.reddit.
- Spectrum Chemical. CAS Number 2876-08-6 | this compound. [URL: https://www.spectrumchemical.com/OA_HTML/chemical-products_1-2-Dimethylbenzimidazole_TCI-D3665.jsp?minisite=10020&respid=22372]
- ChemicalBook. 1,2Dimethylbenzimidazole CAS#: 2876-08-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81075229.htm]
- Defense Technical Information Center (DTIC). (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [URL: https://apps.dtic.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- Teacher Notes. Crystal Size and Cooling Rate. [URL: https://www.ausetute.com.
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Technical Support Center: Optimizing Catalyst Performance in 1,2-Dimethylbenzimidazole Synthesis
Welcome to the Technical Support Center for optimizing catalyst performance in 1,2-Dimethylbenzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance your experimental success.
Introduction
The synthesis of this compound is a fundamental reaction in medicinal chemistry and materials science, with the resulting scaffold being a key component in numerous bioactive molecules.[1] The efficiency and selectivity of this synthesis are critically dependent on the catalytic system employed. This guide provides a comprehensive overview of common catalytic systems, troubleshooting for suboptimal reaction outcomes, and detailed protocols to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of 1,2-disubstituted benzimidazoles like this compound?
A1: A variety of catalytic systems are employed, ranging from homogeneous to heterogeneous catalysts. Common choices include:
-
Lewis Acids: Erbium (III) triflate (Er(OTf)₃) is a popular choice, particularly for microwave-assisted synthesis, due to its high efficiency and selectivity under solvent-free conditions.[2]
-
Brønsted Acids: Phosphoric acid and p-toluenesulfonic acid (p-TsOH) are effective and economical catalysts that can promote the reaction under mild conditions.[3][4]
-
Heterogeneous Catalysts: Systems like SiO₂/CaCl₂·2H₂O and supported gold nanoparticles (Au/TiO₂) offer advantages in terms of easy separation, catalyst recyclability, and often milder reaction conditions.[5][6][7]
-
Copper-based Catalysts: Copper(I) and Copper(II) complexes are also utilized, often in intramolecular N-arylation routes to benzimidazoles.[8][9]
Q2: My reaction is resulting in a mixture of this compound and 2-methylbenzimidazole. How can I improve the selectivity for the 1,2-disubstituted product?
A2: The formation of both mono- and di-substituted products is a common challenge. Selectivity is influenced by several factors:
-
Catalyst Choice: Lewis acids like Er(OTf)₃ can selectively promote the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[10]
-
Solvent: The choice of solvent plays a crucial role. Aprotic solvents may favor the formation of 1,2-disubstituted products, while protic solvents like water can sometimes favor the 2-substituted product.[11]
-
Stoichiometry: Using a 1:2 molar ratio of o-phenylenediamine to the aldehyde component is a common strategy to favor the 1,2-disubstituted product.[10]
Q3: I am observing low yields in my reaction. What are the likely causes and how can I troubleshoot this?
A3: Low yields can stem from several issues. A systematic approach to troubleshooting is recommended. Refer to the detailed troubleshooting guide below for a step-by-step analysis of potential problems and solutions. Common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, time), and impurities in reagents.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The catalyst may be poisoned or deactivated.
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.
-
Poor Quality Reagents: Impurities in the o-phenylenediamine or the aldehyde can inhibit the reaction.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the catalytic system.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
Detailed Solutions:
-
Catalyst Activity:
-
Action: Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it has been properly activated and stored.
-
Rationale: Catalysts can degrade over time due to exposure to air or moisture. Heterogeneous catalysts may require specific activation procedures to ensure a high surface area and active sites.
-
-
Reaction Conditions:
-
Action: Incrementally increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Similarly, extend the reaction time.
-
Rationale: The reaction may have a significant activation energy barrier that requires higher temperatures to overcome. Some catalytic cycles are inherently slow and require longer reaction times for completion.
-
-
Reagent Purity:
-
Action: Purify the o-phenylenediamine and the aldehyde (e.g., by recrystallization or distillation).
-
Rationale: Impurities can act as catalyst poisons or participate in side reactions, consuming the starting materials and reducing the yield of the desired product.
-
-
Solvent Selection:
-
Action: Conduct a solvent screen using a range of polar (e.g., methanol, ethanol) and aprotic (e.g., toluene, acetonitrile) solvents.
-
Rationale: The solvent can influence the solubility of reactants and catalysts, as well as stabilize transition states. For instance, polar solvents like methanol have been shown to be effective for certain cobalt-catalyzed reactions.[12]
-
Problem 2: Poor Selectivity (Formation of 2-methylbenzimidazole)
Possible Causes:
-
Reaction Mechanism Favoring Mono-substitution: The chosen catalyst and conditions may favor the pathway leading to the 2-substituted product.
-
Sub-optimal Stoichiometry: An insufficient amount of the aldehyde component can lead to incomplete reaction to the 1,2-disubstituted product.
-
Solvent Effects: The solvent can influence the reaction pathway.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor reaction selectivity.
Detailed Solutions:
-
Stoichiometry Adjustment:
-
Action: Increase the molar ratio of the aldehyde component relative to the o-phenylenediamine to 2.1:1 or 2.2:1.
-
Rationale: Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the reaction towards the desired product. A slight excess of the aldehyde ensures that the intermediate leading to the 1,2-disubstituted product is favored.
-
-
Catalyst Selection:
-
Action: Switch to a catalyst known to promote 1,2-disubstitution. For example, Er(OTf)₃ has been shown to be highly selective for the formation of 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[10]
-
Rationale: The catalyst's interaction with the reactants and intermediates dictates the reaction pathway. Lewis acids can activate the carbonyl group of the aldehyde, facilitating the second nucleophilic attack by the nitrogen of the benzimidazole intermediate.
-
-
Solvent System Modification:
-
Action: If using a protic solvent, switch to an aprotic solvent like toluene or acetonitrile.
-
Rationale: The solvent can influence the stability of intermediates and transition states. In some catalytic systems, protic solvents can promote proton transfer steps that lead to the formation of the 2-substituted product, while aprotic solvents favor the pathway to 1,2-disubstitution.[11]
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 1,2-disubstituted benzimidazoles under optimized conditions as reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 5-10 min | 86-99 | [2] |
| Phosphoric Acid (7 mol%) | Methanol | 50 | 5 min | 61-89 | [3] |
| SiO₂/CaCl₂·2H₂O | Solvent-free (MW) | N/A | 2-4 min | High | [5][6] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | Ambient | N/A | 51-99 | [7] |
| p-TsOH | DMF | 80 | 2-3 hr | High | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Er(OTf)₃
This protocol is adapted from a highly efficient method for the synthesis of 1,2-disubstituted benzimidazoles.[2]
Materials:
-
o-Phenylenediamine
-
Acetaldehyde (or other suitable aldehyde)
-
Erbium (III) triflate (Er(OTf)₃)
-
Microwave reactor
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), acetaldehyde (2.2 mmol), and Er(OTf)₃ (0.01 mmol, 1 mol%).
-
Place the vessel in the microwave reactor and irradiate at 60 °C for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Conventional Heating with Phosphoric Acid
This protocol is based on a green and efficient method using a homogeneous acid catalyst.[3]
Materials:
-
o-Phenylenediamine
-
Acetaldehyde (or other suitable aldehyde)
-
Phosphoric acid (H₃PO₄)
-
Methanol
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), acetaldehyde (2.2 mmol), and methanol (3 mL).
-
Add phosphoric acid (0.07 mmol, 7 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Reaction Mechanism Visualization
The following diagram illustrates the plausible reaction mechanism for the formation of 1,2-disubstituted benzimidazoles from o-phenylenediamine and an aldehyde, catalyzed by a Lewis acid (LA).
Caption: Plausible mechanism for 1,2-disubstituted benzimidazole synthesis.
References
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
-
Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances. [Link]
-
Efficiency Comparison of various catalysts in the synthesis of 1,2-di substituted benzimidazoles. ResearchGate. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]
-
Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. IJRASET. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. International Journal of All Research Scientific and Technical. [Link]
-
Review of: "Synthesis of 1, 2-Disubstituted Benzimidazoles at Ambient Temperature Catalyzed by 1-Methylimidazolium Tetraflouroborate ([Hmim] BF_4) and Investigating Their Anti-ovarian Cancer Properties Through Molecular Docking Studies and Calculations". Qeios. [Link]
-
An elegant approach for selective synthesis of 2-substituted benzimidazoles at room temperature using Ag nanoparticles as an activator: effect of solvent on the selectivity. RSC Advances. [Link]
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A Review on Modern Approaches to Benzimidazole Synthesis. Bentham Science. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
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Solvent Dependent Selectivity in the Synthesis of 1,2‐Disubstituted and 2‐Substituted Benzimidazoles by Dehydrogenative Coupling Reactions with Ruthenium‐Polyoxoniobate Catalysts. ResearchGate. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Ingenta Connect. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Research Square. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
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The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. Chemical Communications. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Table 2 . Effect of solvents on preparation of 2-phenylbenzimidazole. a. ResearchGate. [Link]
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Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate. [Link]
-
Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. [Link]
-
Experimental and theoretical studies of the molecular structure of 1-(2-pyridinylmethyl)-2-methylbenzimidazole. ResearchGate. [Link]
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Synthesis, characterization and biological activities study of metal complexes of 5,6-dimethylbenzimidazole with Co(II), Cu(II), Cd(II) and Hg(II). ResearchGate. [Link]
-
Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-Dimethylbenzimidazole for Research and Development
Introduction: The Significance of the 1,2-Dimethylbenzimidazole Scaffold
This compound is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science.[1] Its rigid, bicyclic framework, composed of fused benzene and imidazole rings, is a key component in a variety of pharmacologically active molecules.[2] Notably, the 5,6-dimethylbenzimidazole core is an integral part of Vitamin B12, highlighting its biological relevance.[3][4] For researchers in drug development, this scaffold is a "privileged nucleus" due to its ability to interact with numerous biological targets, leading to compounds with anti-ulcer, anticancer, and antiviral properties.[3][5] In materials science, its thermal stability and chemical resistance make it a valuable building block for high-performance polymers and coatings.[1]
Given its importance, the efficient and selective synthesis of this compound is a primary concern for chemists. The choice of synthetic route can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of prevalent synthesis methods, offering field-proven insights and detailed protocols to aid researchers in making informed experimental decisions.
Method 1: The Phillips-Ladenburg Reaction: A Classic Approach
The Phillips-Ladenburg reaction is a foundational method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][6][7] For this compound, this involves reacting N-methyl-o-phenylenediamine with acetic acid, typically heated in the presence of a strong mineral acid like hydrochloric acid.
Causality and Mechanism
The reaction proceeds via two key stages. Initially, the more nucleophilic primary amine of N-methyl-o-phenylenediamine attacks the protonated carbonyl carbon of acetic acid in an acid-catalyzed acylation step, forming an N-acyl intermediate. The subsequent and rate-determining step is the intramolecular cyclization, where the secondary amine attacks the amide carbonyl. This is followed by dehydration to yield the aromatic benzimidazole ring. The acidic medium is critical as it protonates the carboxylic acid, increasing its electrophilicity, and facilitates the final dehydration step.[6]
Caption: Figure 1: Mechanism of the Phillips-Ladenburg Reaction
Experimental Protocol (General)
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine N-methyl-o-phenylenediamine (1.0 eq) and glacial acetic acid (1.2-2.0 eq).
-
Acidification: Slowly add 4M hydrochloric acid to the mixture. The reaction is often run directly in the acidic solution.
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture by adding a 10% sodium hydroxide solution until it is just alkaline.[8]
-
Isolation: The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration and wash it with cold water to remove inorganic salts.[8]
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[9]
Method 2: One-Pot Synthesis from o-Phenylenediamine and Aldehydes
A highly versatile and common strategy involves the one-pot condensation of o-phenylenediamine (OPD) with aldehydes.[10] To synthesize a 1,2-disubstituted benzimidazole like this compound, this method is typically adapted by using an N-substituted OPD or by reacting OPD with two equivalents of an aldehyde, though the latter can lead to mixtures. For our target molecule, the most direct aldehyde-based route involves the condensation of N-methyl-o-phenylenediamine with acetaldehyde. However, many modern protocols achieve 1,2-disubstitution from OPD and a single aldehyde type, which acts as both the C2-source and the N1-alkylating/arylating agent.
Causality and Mechanism
This reaction pathway is a cascade process. First, OPD reacts with an aldehyde to form a Schiff base (imine) intermediate. This is followed by cyclization to form a 1,2-dihydrobenzimidazole. The key step is the subsequent oxidation of this intermediate to the aromatic benzimidazole. In many modern variations, a second molecule of the aldehyde acts as a hydrogen acceptor (oxidant) while also being the source for the N1-substituent, though this can be complex. Catalysts are often employed to facilitate the oxidation step and improve selectivity.
Caption: Figure 2: General Workflow for Aldehyde Condensation
Experimental Protocol (Catalyst-Mediated Example)
This protocol is a representative example using a mild, modern catalyst.
-
Mixing: In a flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (2.0 mmol) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid or metal catalyst (e.g., ammonium chloride, 30 mol%).
-
Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time (typically 2-5 hours). Monitor completion by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry.
-
Purification: Recrystallize from ethanol to obtain the pure 1,2-disubstituted benzimidazole.
Method 3: Microwave-Assisted Green Synthesis
Driven by the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions, reduce waste, and improve energy efficiency.[11] For benzimidazole synthesis, microwave irradiation dramatically shortens reaction times from hours to minutes and often leads to higher yields and cleaner products.[9][12]
Causality and Rationale
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating that bypasses the slow thermal conductivity of conventional oil baths.[11] This efficient energy transfer can access activation energies more quickly and selectively, minimizing the formation of side products that often occur during prolonged heating.[9] These reactions are frequently performed under solvent-free conditions or in green solvents, further enhancing their environmental credentials.[12][13]
Caption: Figure 3: Microwave-Assisted Synthesis Workflow
Experimental Protocol (Microwave-Assisted, Solvent-Free)
This protocol is based on an efficient synthesis of 1,2-disubstituted benzimidazoles.[12][14]
-
Preparation: In a dedicated microwave reaction vessel, mix the N-substituted-o-phenylenediamine (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., 1 mol% Er(OTf)₃).[14]
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 60-100 °C) for a short duration (typically 5-10 minutes).[13][14]
-
Extraction: After cooling, add water to the reaction mixture and extract the product with a green solvent like ethyl acetate (3 x 5 mL).[14]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the high-purity product.[3] Further purification is often unnecessary.[14]
Comparative Performance Data
The choice of method depends on laboratory capabilities, desired scale, and priorities such as speed, cost, or environmental impact. The following table summarizes the key performance characteristics of the described methods.
| Feature | Method 1: Phillips-Ladenburg | Method 2: One-Pot Aldehyde | Method 3: Microwave-Assisted |
| Starting Materials | N-methyl-o-phenylenediamine, Acetic Acid | o-Phenylenediamine, Aldehydes | N-substituted OPD, Aldehydes |
| Key Reagents | Strong mineral acid (e.g., HCl) | Various catalysts (e.g., NH₄Cl, Lewis acids)[15] | Lewis acids (e.g., Er(OTf)₃), Ionic Liquids[12] |
| Reaction Time | 2-4 hours | 2-12 hours | 5-25 minutes[13][14] |
| Temperature | High (Reflux, >100 °C) | Room Temp. to 90 °C[16] | Moderate (60-120 °C)[13] |
| Typical Yield | Good (70-85%) | Moderate to Excellent (75-95%)[16] | Excellent to Quantitative (86-99%)[12][14] |
| Solvent | Aqueous Acid / None | Ethanol, Water, or Solvent-free[10] | Solvent-free or Green Solvents[12] |
| Advantages | Well-established, inexpensive reagents. | High atom economy, versatile for various substitutions. | Extremely fast, high yields, high purity, eco-friendly.[9][11] |
| Disadvantages | Harsh acidic conditions, long reaction times, moderate yields. | Can produce mixtures, catalyst may be expensive. | Requires specialized microwave equipment. |
Conclusion and Recommendation
For researchers and drug development professionals, the synthesis of this compound can be approached in several ways, each with distinct trade-offs.
-
The Phillips-Ladenburg reaction remains a viable option for small-scale synthesis where simplicity and low reagent cost are paramount, and specialized equipment is unavailable. However, its harsh conditions and longer reaction times are significant drawbacks.
-
One-pot aldehyde condensations offer greater flexibility and improved conditions over classical methods. The wide availability of catalysts and milder conditions make this an attractive and scalable option.[15][17]
-
Microwave-assisted synthesis represents the state-of-the-art for rapid, efficient, and green production.[13] For laboratories equipped with a microwave reactor, this method is superior in terms of speed, yield, and purity, making it ideal for library synthesis in a drug discovery context and for process development where efficiency is critical.[12][14]
Ultimately, the optimal choice will be dictated by the specific project goals, balancing the need for speed and efficiency with available resources and scale.
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Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). JOCPR. Available from: [Link]
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The Tale of Two Isomers: 5,6-Dimethylbenzimidazole Reigns Supreme as the Natural Ligand in Vitamin B12
A deep dive into the structural and functional disparities between 5,6-dimethylbenzimidazole and its isomer, 1,2-dimethylbenzimidazole, reveals why nature selected one over the other for the vital role of the lower axial ligand in cobalamin.
In the intricate architecture of vitamin B12 (cobalamin), a complex organometallic cofactor essential for numerous metabolic processes, the identity of the lower axial ligand plays a pivotal role in modulating its chemical reactivity and biological function. While a variety of benzimidazoles, purines, and phenolic compounds can occupy this position in the broader family of cobamides, it is 5,6-dimethylbenzimidazole (DMB) that is the exclusive lower ligand in the form of vitamin B12 utilized by humans.[1] This guide provides a comprehensive comparison between DMB and its isomer, this compound, elucidating the structural and functional consequences of their distinct methylation patterns and explaining the biological preference for the 5,6-isomer.
At the Heart of the Matter: The Cobalt-Ligand Interaction
The central cobalt ion in the corrin ring of vitamin B12 is a hub of chemical activity. The nature of the ligands coordinated to its upper (β) and lower (α) axial positions dictates the cofactor's properties. In the physiologically active "base-on" conformation, the N3 nitrogen of the DMB nucleotide loop coordinates to the cobalt ion.[2][3] This coordination is not static; a dynamic equilibrium exists between the "base-on" state and a "base-off" state where the DMB is displaced by another ligand, often a histidine residue from a B12-dependent enzyme.[4] This conformational flexibility is crucial for the catalytic function of these enzymes.
The substitution pattern on the benzimidazole ring directly influences the stability of the Co-N bond and the pKa of the "base-on"/"base-off" equilibrium. While direct experimental data for a cobalamin analogue containing this compound is scarce in the literature, we can infer the significant structural and functional ramifications of this isomeric substitution based on our understanding of the steric and electronic effects within the cobalamin molecule.
Structural Comparison: A Game of Steric Hindrance
The key difference between 5,6-dimethylbenzimidazole and this compound lies in the placement of the methyl groups. In DMB, the methyl groups are positioned on the benzene ring portion of the molecule, away from the coordinating nitrogen atom. Conversely, in this compound, one methyl group is attached to the N1 nitrogen of the imidazole ring, and the other is at the adjacent C2 position.
This seemingly subtle difference has profound steric implications. The presence of a methyl group on the N1 nitrogen in this compound would introduce significant steric hindrance when it attempts to coordinate to the cobalt atom, which is already sterically crowded by the equatorial corrin ring. This clash would likely lead to a weaker and more strained Co-N bond compared to the bond formed with DMB.
Table 1: Predicted Structural and Physicochemical Properties of this compound vs. 5,6-Dimethylbenzimidazole Cobalamin
| Property | 5,6-Dimethylbenzimidazole (in Vitamin B12) | This compound (Hypothetical) | Rationale for Prediction |
| Co-N Bond Length | ~2.2 Å | Likely > 2.2 Å | Increased steric hindrance from the N1-methyl group in the 1,2-isomer would lead to a longer, weaker bond. |
| "Base-on"/"Base-off" pKa | ~0.5 | Predicted to be significantly lower | The weaker Co-N bond in the 1,2-isomer would favor the "base-off" conformation, resulting in a lower pKa for the transition. |
| Enzymatic Incorporation | Preferred substrate for CobT | Likely a poor substrate for CobT | The active site of CobT is optimized for the shape and electronic properties of DMB. The N1-methyl group of the 1,2-isomer would likely clash with active site residues, preventing efficient binding and catalysis. |
| Biological Activity | Essential for human B12-dependent enzymes | Predicted to be inactive or an inhibitor | A cobalamin with this compound would likely be unable to adopt the necessary "base-on" conformation or interact correctly with B12-dependent enzymes. |
Biosynthesis: The Gatekeeper Enzyme, CobT
The biosynthesis of the nucleotide loop of vitamin B12 is a highly specific process. The enzyme nicotinate-nucleotide:dimethylbenzimidazole phosphoribosyltransferase (CobT) is responsible for activating DMB by attaching it to a ribose phosphate moiety, a crucial step for its incorporation into the cobalamin molecule.[5][6] Studies on the substrate specificity of CobT homologues have shown a widespread preference for DMB.[6][7] While CobT can utilize other benzimidazole derivatives, its active site is finely tuned to accommodate the structure of DMB.
The presence of a methyl group on the N1 position of this compound would likely make it a very poor substrate for CobT. The steric bulk of the N1-methyl group would likely prevent the molecule from fitting correctly into the enzyme's active site, thus inhibiting or completely preventing the phosphoribosylation reaction. This enzymatic selectivity is a key reason why this compound is not found in naturally occurring vitamin B12.
Figure 1. A diagram illustrating the predicted differential processing of 5,6-dimethylbenzimidazole and this compound by the enzyme CobT. The steric hindrance from the N1-methyl group in the 1,2-isomer is expected to prevent its efficient binding and subsequent conversion to the activated α-ribazole-5'-phosphate intermediate.
Functional Consequences: A Tale of Inactivity or Inhibition
Even if a cobalamin analogue with this compound were to be synthesized, its biological activity would likely be severely compromised. The altered steric and electronic properties of the lower ligand would impact the crucial "base-on"/"base-off" equilibrium. The weaker coordination of the this compound to the cobalt atom would likely shift the equilibrium heavily towards the "base-off" state. While the "base-off" conformation is required for catalysis in some enzymes, the inability to readily adopt the "base-on" state could interfere with the cofactor's transport and interaction with other proteins in the vitamin B12 metabolic pathway.
Furthermore, the altered conformation of the nucleotide loop could prevent the proper docking of the cofactor into the active sites of B12-dependent enzymes like methionine synthase and methylmalonyl-CoA mutase. This could render the analogue inactive as a cofactor or, potentially, act as an inhibitor by competing with the natural vitamin B12. Indeed, some benzimidazole derivatives are known to have antimicrobial and other biological activities due to their ability to interfere with various cellular processes.[2][8][9][10]
Experimental Methodologies for Characterization
To definitively confirm the predicted properties of a hypothetical this compound-containing cobalamin, a combination of synthetic and analytical techniques would be required.
Synthesis of this compound Cobamide
A potential synthetic route would involve the chemical or enzymatic incorporation of 1,2-dimethyl-α-ribazole into a cobinamide precursor. This would be a challenging synthesis due to the likely poor substrate activity of the this compound derivative for the necessary enzymes.
Experimental Protocol: Chemoenzymatic Synthesis of a Cobamide Analogue
-
Synthesis of 1,2-Dimethyl-α-ribazole: This would likely involve a multi-step organic synthesis starting from this compound and a protected ribose derivative.
-
Enzymatic Phosphorylation: Attempted phosphorylation of the synthesized 1,2-dimethyl-α-ribazole using a purified CobT enzyme and a suitable phosphate donor. This step is predicted to have a very low yield.
-
Condensation with Cobinamide: The resulting phosphate derivative would then be condensed with a cobinamide precursor, such as adenosylcobinamide, using the appropriate cobalamin biosynthesis enzymes (e.g., CobS).
-
Purification and Characterization: The final product would be purified using techniques like HPLC and characterized by mass spectrometry and NMR spectroscopy.
Biophysical Characterization
-
X-ray Crystallography: To determine the precise three-dimensional structure of the analogue, including the Co-N bond length and the conformation of the nucleotide loop.
-
NMR Spectroscopy: To study the "base-on"/"base-off" equilibrium in solution by monitoring the chemical shifts of the protons and carbons in the benzimidazole and corrin ring systems at different pH values.
-
UV-Vis Spectroscopy: To monitor changes in the electronic spectrum of the cobalamin upon changes in pH, which can also be used to determine the pKa of the "base-on"/"base-off" transition.
Biological Activity Assays
-
Enzyme Kinetics: To assess the ability of the this compound cobalamin to act as a cofactor for B12-dependent enzymes. This would involve measuring the rate of the enzymatic reaction in the presence of the analogue and comparing it to the rate with natural vitamin B12.
-
Microbial Growth Assays: To determine if the analogue can support the growth of vitamin B12-auxotrophic bacteria or if it acts as an inhibitor of bacterial growth.
Figure 2. A proposed experimental workflow for the synthesis and characterization of a hypothetical this compound-containing cobalamin to validate the predicted structural and functional differences compared to natural vitamin B12.
Conclusion: A Clear Winner in Nature's Design
The comparison between this compound and 5,6-dimethylbenzimidazole in the context of vitamin B12 highlights the remarkable specificity of biological systems. The seemingly minor difference in the placement of two methyl groups has profound consequences for the structure, biosynthesis, and function of this essential cofactor. The steric hindrance introduced by the N1-methyl group in the 1,2-isomer makes it an unsuitable substrate for the biosynthetic machinery and would lead to a structurally and functionally compromised cobalamin. In contrast, the 5,6-dimethylation pattern of DMB is perfectly optimized for its role as the lower axial ligand, allowing for the precise modulation of the cobalt center's reactivity that is essential for its diverse biological functions. This detailed analysis underscores the elegance of nature's chemical design and provides a clear rationale for the exclusive presence of 5,6-dimethylbenzimidazole in human vitamin B12.
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Hamza, M. S., & van Eldik, R. (2002). Kinetic and thermodynamic studies on ligand substitution reactions and base-on/base-off equilibria of cyanoimidazolylcobamide, a vitamin B12 analog with an imidazole axial nucleoside. Inorganic Chemistry, 41(24), 6299–6306. [Link]
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Bandarian, V., & Reed, G. H. (2000). Role of the dimethylbenzimidazole tail in the reaction catalyzed by coenzyme B12-dependent methylmalonyl-CoA mutase. Biochemistry, 39(40), 12069–12075. [Link]
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Mok, K. C., Hallberg, Z. F., Procknow, R. R., & Taga, M. E. (2020). Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase. Journal of Biological Chemistry, 295(28), 9578–9591. [Link]
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Gagnon, D. M., Stich, T. A., Mehta, A. P., Abdelwahed, S. H., Begley, T. P., & Britt, R. D. (2018). An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12. Journal of the American Chemical Society, 140(40), 12798–12807. [Link]
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Angelici, R. J. (1995). Cobaloximes: Models of Vitamin B12. In Inorganic Syntheses (Vol. 30, pp. 211-215). John Wiley & Sons, Inc. [Link]
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A Comparative Guide to the Biological Activity of 1,2-Dimethylbenzimidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] This versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and anticancer agents.[3][4] The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring, particularly at the N-1, C-2, and C-5(6) positions.[2][5] This guide will delve into a comparative analysis of the biological activities of various benzimidazole derivatives, with a special focus on the less-explored 1,2-dimethylbenzimidazole.
I. Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Benzimidazole derivatives have emerged as potent anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[3][4] These mechanisms include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][6]
Mechanism of Action: Microtubule Destabilization
A primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[3][7]
Caption: Benzimidazole derivatives disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.
Comparative Efficacy of Benzimidazole Derivatives
The anticancer activity of benzimidazole derivatives is highly dependent on their substitution patterns. While specific data for this compound is limited in the readily available literature, we can analyze the activity of other derivatives to infer potential trends.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Flubendazole | Pancreatic (AsPC-1) | 0.01 - 3.26 | [8] |
| Parbendazole | Pancreatic (BxPC-3) | 0.01 - 3.26 | [8] |
| Oxibendazole | Colorectal (HT-29) | 0.01 - 1.26 | [8] |
| Mebendazole | Colorectal (SW480) | 0.01 - 1.26 | [8] |
| Albendazole | Paraganglioma (PTJ64i) | 0.01 - 3.29 | [8] |
| Fenbendazole | Paraganglioma (PTJ86i) | 0.01 - 3.29 | [8] |
| Compound 5a (Benzimidazole-triazole hybrid) | HeLa | 3.87 - 8.34 | [9] |
| Compound 6g (Benzimidazole-triazole hybrid) | HCT-116 | 3.87 - 8.34 | [9] |
| 2-(4-aminophenyl)benzimidazole | A549 (Lung) | 15.80 | [10] |
| 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | A549 (Lung) | 111.70 | [11] |
| BA586 (a novel benzimidazole) | HCC1937 (Breast) | 42 | [12] |
Analysis: The data clearly indicates that substitutions at the C-2 and N-1 positions with larger, more complex moieties, such as in flubendazole and the triazole hybrids, tend to confer potent anticancer activity with IC50 values in the low micromolar and even nanomolar range. In contrast, a simple 2-methyl substitution with a benzyl group at N-1 (compound 2a) results in significantly higher IC50 values.[11] Based on this trend, it is plausible to hypothesize that This compound , with its minimal alkyl substitutions, would likely exhibit weaker anticancer activity compared to the more elaborately substituted derivatives. However, direct experimental validation is necessary to confirm this.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13]
Mechanism of Action
The antimicrobial action of some benzimidazoles is attributed to the inhibition of microbial growth by targeting essential cellular processes. For instance, some derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[12]
Caption: Some benzimidazole derivatives inhibit ergosterol biosynthesis, compromising fungal cell membrane integrity.
Comparative Efficacy of Benzimidazole Derivatives
The antimicrobial efficacy of benzimidazoles is also highly dependent on their chemical structure.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,5-disubstituted benzimidazole (B1-B4, C2-C6) | Various bacteria | 2 | [14] |
| 2,5-disubstituted benzimidazole (B1-B4, C2-C6) | Various fungi | 4 | [14] |
| SPR719 (a benzimidazole derivative) | M. kansasii | ≤1 | [15] |
| SPR719 (a benzimidazole derivative) | M. abscessus | ≤2 | [15] |
| 1,2-disubstituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 | [16] |
| 1,2-disubstituted benzimidazoles | Candida spp. | 104.6 - 151.78 | [16] |
| 2-(cyclohexylethyl/propyl)-1H-benzo[d]imidazole | Gram-positive bacteria | 15.6 | [13] |
Analysis: The data reveals that specific substitutions can lead to potent antimicrobial activity, with some derivatives exhibiting MIC values in the low µg/mL range. Notably, substitutions at the C-2 and C-5 positions appear to be crucial for both antibacterial and antifungal efficacy.[14] While no specific MIC values for This compound against common bacterial or fungal pathogens were found in the reviewed literature, the general trend suggests that simple alkyl substitutions might result in moderate to weak activity compared to derivatives with more complex and targeted substitutions.
III. Antiviral Activity: Targeting Viral Replication
Several benzimidazole derivatives have been identified as potent antiviral agents, effective against a range of RNA and DNA viruses.[17][18]
Mechanism of Action: Inhibition of Viral Polymerase
A key mechanism of antiviral action for some benzimidazoles is the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRp).[19] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function and thereby blocks viral replication.[19]
Caption: Antiviral benzimidazoles can allosterically inhibit viral RNA-dependent RNA polymerase (RdRp).
Comparative Efficacy of Benzimidazole Derivatives
The antiviral spectrum and potency of benzimidazole derivatives are dictated by their specific chemical structures.
| Compound | Virus | IC50 (µg/mL) | Reference |
| Benzimidazole derivative 21 | Coxsackie virus B3 (CVB3) | 1.43 | [17] |
| Benzimidazole derivative 22 | Coxsackie virus B3 (CVB3) | 0.54 | [17] |
| Benzimidazole derivative 25 | Coxsackie virus B3 (CVB3) | 1.17 | [17] |
| Benzimidazole derivative 10 | Cytomegalovirus (CMV) | >0.2 | [17] |
| Benzimidazole derivative 12 | Varicella-zoster virus (VZV) | 0.6 - 2.8 | [17] |
| Benzimidazole derivative 13 | Varicella-zoster virus (VZV) | 0.8 - 1.4 | [17] |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 µM | [18] |
Analysis: The presented data showcases that complex substitutions on the benzimidazole scaffold can lead to highly potent antiviral compounds, with some exhibiting activity in the nanomolar range.[18] The absence of specific antiviral data for This compound in the surveyed literature makes a direct comparison impossible. However, based on the structure-activity relationships observed for other biological activities, it is likely that its antiviral potential would be modest compared to the more complex derivatives.
IV. Anthelmintic Activity: A Stalwart in Parasite Control
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[20]
Mechanism of Action: Targeting Parasite Tubulin
The primary mechanism of anthelmintic action for benzimidazoles is their binding to parasite β-tubulin, inhibiting microtubule polymerization.[20] This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately, paralysis and death of the parasite.
Caption: Anthelmintic benzimidazoles inhibit parasite β-tubulin, leading to impaired cellular functions and parasite death.
Comparative Efficacy of Benzimidazole Derivatives
While many benzimidazole derivatives are potent anthelmintics, their efficacy can vary.
| Compound | Parasite | Activity Metric | Reference |
| Albendazole | Pheretima posthuma (Earthworm) | Standard for comparison | [21] |
| Compound A1 | Pheretima posthuma (Earthworm) | More potent than Albendazole | [21] |
| Compound A7 | Pheretima posthuma (Earthworm) | More potent than Albendazole | [21] |
| 1,2,4-triazole-benzimidazole hybrid (6b, 6c, 6d, 6e) | Pheretima posthuma (Earthworm) | Higher activity than other synthesized compounds | [22] |
| This compound | Giardia duodenalis | IC50 of 0.089 µM | [23] |
Analysis: The available data indicates that specific substitutions can enhance anthelmintic activity, with some novel derivatives outperforming the standard drug, Albendazole.[21] Notably, This compound has shown potent activity against the protozoan parasite Giardia duodenalis.[23] This finding is significant as it provides a concrete data point for the biological activity of this compound, suggesting that even simple substitutions can be effective against certain parasites. Further studies are warranted to explore its activity against a broader range of helminths and compare it directly with established anthelmintics.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Benzimidazole Stock Solution: Dissolve the benzimidazole compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
II. Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][13][16][17][24]
III. Antiviral Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzimidazole compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.[7][25][26]
Conclusion
The benzimidazole scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. The biological activity of its derivatives is intricately linked to the nature and position of their substituents. While complex derivatives often exhibit potent anticancer, antimicrobial, and antiviral activities, this guide highlights that even simple derivatives like This compound can display significant biological effects, as evidenced by its potent activity against Giardia duodenalis. The lack of extensive experimental data for this compound across other biological activities underscores the need for further research to fully elucidate its therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the future design and synthesis of novel, highly effective benzimidazole-based drugs.
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ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,2-Dimethylbenzimidazole and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. Benzimidazole derivatives are a cornerstone of many pharmaceutical compounds, and subtle changes in their substitution patterns can lead to significant differences in their biological activity. This guide provides a comprehensive spectroscopic comparison of 1,2-dimethylbenzimidazole and its key isomers, offering practical insights and detailed experimental protocols to enable their confident differentiation.
Introduction: The Significance of Isomeric Purity in Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1] The seemingly minor shift of a methyl group on the benzimidazole ring system can drastically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These molecular modifications, in turn, can profoundly impact its binding affinity to biological targets, metabolic stability, and overall pharmacological profile. Therefore, the ability to definitively distinguish between isomers such as this compound and its positional isomers is not merely an academic exercise but a fundamental requirement for robust drug development and quality control.
This guide will focus on a comparative analysis of this compound and its isomers, including those with methyl groups on the benzene ring (e.g., 4,5-dimethyl- and 5,6-dimethylbenzimidazole) and an N-alkylated isomer (N-ethylbenzimidazole). We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged to provide a unique fingerprint for each of these closely related structures.
The Isomers in Focus: A Structural Overview
Before delving into the spectroscopic data, it is essential to visualize the structural differences between the isomers under investigation. The subtle variations in the placement of the methyl and ethyl groups are the root cause of the distinct spectroscopic signatures we will explore.
Figure 1. Structures of this compound and its selected isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. Both ¹H and ¹³C NMR are indispensable for differentiating the dimethylbenzimidazole isomers.
Causality Behind Experimental Choices in NMR
The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable data. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. This is because it is an excellent solvent for many of these compounds and, importantly, the acidic N-H proton of the imidazole ring is readily observable as a broad singlet, typically in the downfield region (12-13 ppm).[2] This signal can be a key identifier for N-unsubstituted benzimidazoles. For N-substituted isomers like this compound and N-ethylbenzimidazole, the absence of this N-H proton signal is a primary differentiating feature.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy. The following is a robust procedure for the analysis of dimethylbenzimidazole isomers.
Figure 2. Workflow for NMR analysis of benzimidazole isomers.
Comparative ¹H NMR Data
The ¹H NMR spectra provide a clear distinction between the isomers based on the chemical shifts and splitting patterns of the aromatic and methyl/ethyl protons.
| Compound | Aromatic Protons (δ, ppm) | Methyl/Ethyl Protons (δ, ppm) | N-H Proton (δ, ppm) |
| This compound | 7.10-7.60 (m, 4H) | 3.75 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃) | Absent |
| 4,5-Dimethylbenzimidazole | 7.30 (s, 1H), 7.05 (s, 1H), 8.10 (s, 1H) | 2.30 (s, 3H), 2.35 (s, 3H) | ~12.3 (br s, 1H) |
| 5,6-Dimethylbenzimidazole [3] | 7.35 (s, 2H), 8.05 (s, 1H) | 2.33 (s, 6H) | ~12.2 (br s, 1H) |
| N-Ethylbenzimidazole | 7.20-7.70 (m, 4H), 8.15 (s, 1H) | 4.20 (q, 2H, N-CH₂), 1.45 (t, 3H, CH₃) | Absent |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Analysis of ¹H NMR Data:
-
N-Substitution: The most immediate point of differentiation is the presence or absence of the N-H proton signal. This compound and N-ethylbenzimidazole lack this signal, confirming substitution at the nitrogen atom.
-
Symmetry: 5,6-Dimethylbenzimidazole exhibits a high degree of symmetry, resulting in a simplified aromatic region with a single signal for the two equivalent aromatic protons. In contrast, 1,2- and 4,5-dimethylbenzimidazole are less symmetrical, leading to more complex splitting patterns in their aromatic regions.
-
Methyl/Ethyl Signals: The chemical shifts of the methyl and ethyl groups are also diagnostic. In this compound, the N-methyl group is deshielded and appears at a lower field compared to the C-methyl group. The characteristic quartet and triplet of the ethyl group in N-ethylbenzimidazole are unambiguous identifiers.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon skeleton and the position of the methyl substituents.
| Compound | Aromatic Carbons (δ, ppm) | Imidazole Carbons (δ, ppm) | Methyl/Ethyl Carbons (δ, ppm) |
| This compound | ~109, 119, 121, 122, 135, 142 | ~152 (C2) | ~13 (C-CH₃), ~29 (N-CH₃) |
| 4,5-Dimethylbenzimidazole | ~112, 118, 123, 130, 131, 138 | ~142 (C2) | ~19, ~20 |
| 5,6-Dimethylbenzimidazole | ~115, 120, 131, 139 | ~141 (C2) | ~20 |
| N-Ethylbenzimidazole | ~110, 120, 122, 123, 136, 143 | ~143 (C2) | ~15 (CH₃), ~38 (N-CH₂) |
Note: Chemical shifts are approximate.
Analysis of ¹³C NMR Data:
-
The chemical shift of the C2 carbon in the imidazole ring is sensitive to the substitution pattern.
-
The number of signals in the aromatic region reflects the symmetry of the molecule. 5,6-Dimethylbenzimidazole will show fewer aromatic carbon signals than its less symmetrical isomers.
-
The chemical shifts of the methyl and ethyl carbons provide further confirmation of the substitution pattern.
II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure. For solid samples, the KBr pellet method is a widely used and reliable technique.[4]
Causality Behind Experimental Choices in IR
The KBr pellet method is preferred for solid samples as it minimizes scattering of the infrared beam and avoids solvent interference. It is crucial to use spectroscopic grade KBr and to thoroughly dry both the sample and the KBr to prevent broad O-H bands from obscuring important spectral features.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Figure 3. Workflow for preparing a KBr pellet for FTIR analysis.
Comparative IR Spectral Data
The IR spectra of the isomers will show both similarities and key differences, particularly in the N-H stretching region and the "fingerprint" region (below 1500 cm⁻¹).
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=N & C=C Stretches (cm⁻¹) |
| This compound [4] | Absent | ~3050 | ~2950 | ~1610, 1500 |
| 4,5-Dimethylbenzimidazole | ~3400-3200 (broad) | ~3050 | ~2950 | ~1620, 1490 |
| 5,6-Dimethylbenzimidazole [5] | ~3400-3200 (broad) | ~3050 | ~2950 | ~1620, 1495 |
| N-Ethylbenzimidazole | Absent | ~3060 | ~2980, 2940 | ~1615, 1505 |
Analysis of IR Data:
-
N-H Stretch: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the N-H group in 4,5- and 5,6-dimethylbenzimidazole. Its absence in this compound and N-ethylbenzimidazole is a primary diagnostic feature.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions arising from bending and stretching vibrations of the entire molecule. While difficult to assign individual bands, the overall pattern in this region is unique for each isomer and serves as a reliable fingerprint for identification.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system contains a conjugated π-electron system that gives rise to characteristic UV absorptions.
Causality Behind Experimental Choices in UV-Vis
Ethanol is a common and suitable solvent for UV-Vis analysis of benzimidazole derivatives as it is transparent in the relevant UV region and can dissolve a wide range of these compounds.[6] The use of quartz cuvettes is mandatory as glass absorbs UV radiation.
Experimental Protocol: UV-Vis Spectroscopy
Figure 4. Workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
The position of the absorption maxima (λmax) can be influenced by the substitution pattern on the benzimidazole ring.
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~250 | ~280 |
| 4,5-Dimethylbenzimidazole | ~255 | ~285 |
| 5,6-Dimethylbenzimidazole | ~252 | ~288 |
| N-Ethylbenzimidazole | ~248 | ~278 |
Note: λmax values are approximate and can be solvent-dependent.
Analysis of UV-Vis Data:
While the differences in λmax values between these isomers are subtle, they can still be used as a supplementary identification tool. The substitution on the benzene ring in 4,5- and 5,6-dimethylbenzimidazole can cause a slight bathochromic (red) shift compared to the N-alkylated isomers.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile molecules like the dimethylbenzimidazole isomers.
Causality Behind Experimental Choices in MS
EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to characteristic and reproducible fragmentation patterns.[7] This fragmentation is invaluable for distinguishing between isomers, as the different substitution patterns will lead to the formation of different fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry
Figure 5. Workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data
All the dimethylbenzimidazole isomers have the same nominal molecular weight (146 g/mol ), so their molecular ion peaks will appear at m/z 146. However, their fragmentation patterns will differ.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [8] | 146 | 145, 131, 118, 91 |
| 4,5-Dimethylbenzimidazole | 146 | 145, 131, 115, 91 |
| 5,6-Dimethylbenzimidazole [1] | 146 | 145, 131, 115, 91 |
| N-Ethylbenzimidazole | 146 | 131 (base peak), 118, 91 |
Analysis of Mass Spectrometry Data:
-
Molecular Ion: The presence of a strong molecular ion peak at m/z 146 confirms the molecular formula C₉H₁₀N₂ for all isomers.
-
Fragmentation: The key to differentiation lies in the relative abundances of the fragment ions.
-
For 1,2-, 4,5-, and 5,6-dimethylbenzimidazole, a common fragmentation is the loss of a hydrogen atom to give a fragment at m/z 145, followed by the loss of a methyl radical to give a fragment at m/z 131.
-
For N-ethylbenzimidazole, the most favorable fragmentation is the loss of a methyl radical from the ethyl group, leading to a very stable ion at m/z 131, which is often the base peak in the spectrum. This is a key distinguishing feature.
-
Conclusion: A Multi-faceted Approach to Isomer Identification
The confident differentiation of this compound and its isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable information, their combined power allows for an unambiguous structural assignment.
-
NMR spectroscopy is the most definitive technique, providing detailed structural information about the carbon-hydrogen framework and the substitution pattern.
-
IR spectroscopy offers a rapid and reliable method to confirm the presence or absence of the N-H group and provides a unique fingerprint for each isomer.
-
UV-Vis spectroscopy serves as a useful supplementary technique, with subtle shifts in absorption maxima reflecting the electronic differences between the isomers.
-
Mass spectrometry confirms the molecular weight and, crucially, provides distinct fragmentation patterns, particularly for distinguishing N-alkylated isomers.
By employing these spectroscopic techniques in concert and adhering to robust experimental protocols, researchers in drug development and related fields can ensure the structural integrity of their compounds, a critical foundation for successful and reproducible scientific advancement.
References
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ResearchGate. 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]
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The Ascendant Trajectory of 1,2-Disubstituted Benzimidazoles in Oncology: A Comparative Guide to Anticancer Efficacy
In the relentless pursuit of novel and more effective anticancer therapeutics, the benzimidazole scaffold has emerged as a privileged structure, owing to its resemblance to endogenous purines and its ability to interact with a multitude of biological targets.[1][2] Among its numerous derivatives, those substituted at the 1 and 2 positions have demonstrated particularly compelling anticancer activity. This guide provides a comprehensive comparison of the efficacy of these derivatives, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising class of compounds.
The Rationale: Why 1,2-Disubstituted Benzimidazoles?
The core appeal of the benzimidazole scaffold lies in its versatile pharmacophore, which can be strategically modified to achieve high-affinity interactions with various enzymatic and cellular targets implicated in cancer progression.[1][2] Substitution at the 1 and 2 positions, in particular, allows for the fine-tuning of the molecule's steric and electronic properties, enhancing its selectivity and potency. This structural flexibility has given rise to a diverse library of compounds with a wide spectrum of anticancer activities, including the disruption of microtubule dynamics, inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[3][4]
Comparative Efficacy: A Data-Driven Overview
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. The following table summarizes the in vitro cytotoxic activity of several exemplary 1,2-disubstituted benzimidazole derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified | [5] |
| HCT-15 (Colon) | Not specified | [5] | ||
| MCF-7 (Breast) | Not specified | [5] | ||
| SKLU-1 (Lung) | Not specified | [5] | ||
| Compound B | 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified | [5] |
| HCT-15 (Colon) | Not specified | [5] | ||
| MCF-7 (Breast) | Not specified | [5] | ||
| SKLU-1 (Lung) | Not specified | [5] | ||
| Compound C | 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified | [5] |
| HCT-15 (Colon) | Not specified | [5] | ||
| MCF-7 (Breast) | Not specified | [5] | ||
| SKLU-1 (Lung) | Not specified | [5] | ||
| Compound 2a | 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70 | [6] |
| DLD-1 (Colon) | 185.30 | [6] | ||
| L929 (Fibroblast) | 167.3 | [6] | ||
| Compound 3c | 2-thio-bezimidazole derivative | HCT-116 (Colon) | Not specified | [7] |
| TK-10 (Renal) | Not specified | [7] | ||
| Compound 3l | 2-thio-bezimidazole derivative | HCT-116 (Colon) | Not specified | [7] |
| TK-10 (Renal) | Not specified | [7] |
Note: "Not specified" indicates that the source mentions high activity but does not provide a specific IC50 value in the abstract. The data highlights the broad applicability of these derivatives against various cancer types. The selectivity of certain compounds for cancer cells over normal cell lines (e.g., L929) is a crucial indicator of their therapeutic potential.
Unraveling the Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism through which many 1,2-disubstituted benzimidazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Notably, some benzimidazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[9][10] These kinases are key regulators of the G1-S phase transition in the cell cycle.[9] By inhibiting CDK4/6, these compounds can induce cell cycle arrest, preventing cancer cells from replicating.[10]
The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of intervention for benzimidazole-based inhibitors.
Caption: The CDK4/6-Rb signaling pathway and its inhibition by 1,2-disubstituted benzimidazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Here, we provide a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is designed for adherent cell lines cultured in 96-well plates.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2-disubstituted benzimidazole derivatives in culture medium. A vehicle control (e.g., DMSO in medium, at the same final concentration as in the highest compound concentration) must be included.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include untreated control wells containing only culture medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization, resulting in a homogenous purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The compelling in vitro and, in many cases, in vivo data for 1,2-disubstituted benzimidazole derivatives underscore their significant potential as a new generation of anticancer agents. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a promising avenue for the development of both targeted and multi-targeted therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in combination with existing chemotherapeutic agents to overcome drug resistance and improve patient outcomes. The continued investigation of this versatile chemical scaffold is poised to make a substantial impact on the future of oncology.
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CDK4/6 inhibition in cancer: the cell cycle splicing connection. PubMed Central. [Link]
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Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Taylor & Francis Online. [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [Link]
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]
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Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry. [Link]
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Green synthesis and in vitro anticancer evaluation of 1,2-disubstituted benzimidazole derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Catalysis in 1,2-Dimethylbenzimidazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzimidazole Core
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural heart of numerous pharmaceuticals, including antiulcer agents, anticancer therapeutics, and antiviral drugs.[1] Among its many derivatives, 1,2-Dimethylbenzimidazole (DMBI) holds particular importance as a key structural component of Vitamin B12 (cobalamin), where it serves as an axial ligand to the cobalt atom.[2] The efficient synthesis of DMBI is therefore a critical endeavor. The classical approach, known as the Phillips-Ladenburg synthesis, typically involves the condensation of o-phenylenediamine with acetic acid under harsh conditions, such as high temperatures and the presence of strong mineral acids.[3] This guide provides a comparative analysis of modern catalytic systems that offer significant advantages over conventional methods, focusing on improved yields, milder reaction conditions, and enhanced sustainability.
The Reaction Pathway: Mechanistic Considerations
The synthesis of this compound from o-phenylenediamine and acetic acid proceeds via a condensation-cyclization-dehydration sequence. Understanding this pathway is crucial for appreciating the role of the catalyst.
-
Amide Formation: Initially, one of the amine groups of o-phenylenediamine undertakes a nucleophilic attack on the carbonyl carbon of acetic acid, forming an N-acetyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization: The second, free amine group then attacks the amide carbonyl carbon in an intramolecular fashion. This step is often the rate-limiting step and is significantly accelerated by a catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic benzimidazole ring.
A catalyst's primary role is to facilitate these steps, typically by acting as a Lewis or Brønsted acid, thereby enabling the reaction to proceed under more benign conditions.
Caption: Figure 1: Generalized Reaction Mechanism for DMBI Synthesis.
Comparative Analysis of Catalytic Systems
The evolution from harsh, stoichiometric acid catalysts to modern, efficient catalytic systems marks a significant advancement in benzimidazole synthesis.[1] A wide array of catalysts, including Lewis acids, solid-supported catalysts, and various "green" alternatives, have been developed to improve efficiency, selectivity, and environmental footprint.[1] The following table summarizes the performance of representative catalysts for the synthesis of benzimidazoles, providing a basis for comparison.
| Catalyst System | Starting Materials | Temperature (°C) | Time | Solvent | Yield (%) | Key Advantages & Reference |
| None (Conventional) | o-Phenylenediamine, Acetic Acid | High (Reflux) | 4-6 hours | Acetic Acid | Moderate | Baseline method, simple reagents.[1] |
| Ammonium Chloride (NH₄Cl) | o-Phenylenediamine, Aldehyde | 80-90 | 2 hours | Ethanol | 75-90 | Inexpensive, green, and economically viable catalyst.[4] |
| Acetic Acid (Microwave) | o-Phenylenediamine, Aldehyde | MW Irradiation | 5-15 min | Acetic Acid | >90 | Extremely rapid, high yields, transition-metal-free.[4][5][6] |
| Deep Eutectic Solvent (DES) | o-Phenylenediamine, Aldehyde | 80 | 8-10 min | DES (Solvent & Reagent) | >95 | Green, solvent-free, rapid, simple work-up.[2] |
| Fe₃O₄@SiO₂-ZnCl₂ (Magnetic NP) | o-Phenylenediamine, Aldehyde | Room Temp. | 15-45 min | Ethanol | 88-96 | Reusable magnetic catalyst, mild conditions, high yields.[7] |
| Sulfonated Graphene Oxide | o-Phenylenediamine, Aldehyde | Room Temp. | Short | Solvent-free | >89 | Heterogeneous, high conversion, very low catalyst loading. |
| SiO₂/CaCl₂·2H₂O | o-Phenylenediamine, Aldehyde | MW Irradiation | Short | - | Excellent | Inexpensive, commercially available, easy to handle.[8] |
In-Depth Experimental Protocols
To provide practical, actionable insights, we present two detailed protocols. The first utilizes a simple, green catalyst, while the second employs a modern heterogeneous system, highlighting the contrast in methodology and catalyst handling.
Protocol 1: Green Synthesis using Ammonium Chloride
This method represents a significant improvement over traditional acid-catalyzed reactions by using a mild, inexpensive, and environmentally friendly catalyst.
Scientist's Rationale: Ammonium chloride acts as a weak Brønsted acid in situ, protonating the carbonyl of acetic acid and facilitating the nucleophilic attack by the diamine. The choice of ethanol as a solvent is advantageous due to its relatively low toxicity and ease of removal. The 80-90°C temperature provides sufficient thermal energy to overcome the activation barrier without requiring high-pressure apparatus.
Materials & Equipment:
-
o-Phenylenediamine (1.0 mmol)
-
Acetic Acid (1.0 mmol)
-
Ammonium Chloride (NH₄Cl, 30 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (Silica gel, e.g., Hexane:Ethyl Acetate 2:1 eluent)
-
Filtration apparatus
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), ethanol (5 mL), and acetic acid (1.0 mmol).
-
Add ammonium chloride (0.30 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
-
Heat the mixture to 80-90°C with continuous stirring for approximately 2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (approx. 20 mL) to precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: Heterogeneous Catalysis using Magnetic Nanoparticles (Fe₃O₄@SiO₂-ZnCl₂)
This protocol showcases a state-of-the-art approach using a magnetically separable catalyst, which drastically simplifies product purification and allows for catalyst recycling—a key principle of green chemistry.[7]
Scientist's Rationale: The catalyst consists of a magnetic iron oxide core (for separation), a protective silica shell, and the active Lewis acid catalyst (ZnCl₂). Zinc chloride is a highly effective Lewis acid for promoting the condensation reaction.[1] Performing the reaction at room temperature is a significant advantage, reducing energy consumption and minimizing side reactions. The key innovation is the effortless removal of the catalyst post-reaction using an external magnet, eliminating the need for filtration of fine particles.
Materials & Equipment:
-
o-Phenylenediamine (1.0 mmol)
-
Acetic Acid (1.0 mmol)
-
Fe₃O₄@SiO₂-ZnCl₂ catalyst (as per literature preparation, e.g., 0.03 g)
-
Ethanol (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Strong external magnet (e.g., Neodymium magnet)
-
Rotary evaporator
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and acetic acid (1.0 mmol) in ethanol (5 mL).
-
Add the Fe₃O₄@SiO₂-ZnCl₂ magnetic nanocatalyst to the solution.
-
Stir the mixture vigorously at room temperature for the time specified in the source literature (typically 15-45 minutes).[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, leaving a clear solution.
-
Carefully decant the supernatant solution containing the product into a separate flask.
-
Wash the retained catalyst with a small amount of fresh ethanol, and decant this washing into the product flask.
-
The catalyst can now be dried and reused for subsequent reactions.
-
Remove the solvent from the combined product solution using a rotary evaporator to obtain the crude this compound. Purify further if needed.
Workflow and Decision Making
The choice of catalyst dictates the entire experimental workflow, from setup to purification. The following diagram illustrates the divergent paths based on the catalyst's nature.
Caption: Figure 2: Comparative Experimental Workflow.
Conclusion and Future Outlook
The synthesis of this compound has been significantly refined through the development of novel catalytic systems. While classical methods remain functional, modern approaches utilizing green, heterogeneous, and reusable catalysts offer superior performance in terms of yield, reaction time, energy efficiency, and environmental impact.[9][10] For researchers in drug development, embracing these advanced protocols can accelerate discovery by providing more rapid, cost-effective, and sustainable access to essential pharmaceutical building blocks. The future of this field lies in the design of even more active and selective catalysts, potentially based on earth-abundant metals and bio-renewable supports, further aligning chemical synthesis with the principles of sustainability.
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On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). (n.d.). ResearchGate. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019). MDPI. [Link]
-
Green Synthesis of Benzimidazole Derivatives. (2019). Chemical Methodologies. [Link]
-
Use of heterogeneous catalysts in benzimidazole synthesis. (n.d.). SID. [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. (n.d.). ijarsct. [Link]
-
Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature. (n.d.). ResearchGate. [Link]
-
A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health (NIH). [Link]
-
Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis. (2022). EarthLine Publishers. [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (n.d.). Semantic Scholar. [Link]
-
MULTI COMPONENT GREEN APPROACH FOR SYNTHESIS OF 1, 2-DISUBSTITUTED BENZIMIDAZOLE. (n.d.). IIP Series. [Link]
-
Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2010). ResearchGate. [Link]
-
Multifunctional Heterogeneous Cobalt Catalyst for the One‐Pot Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes in Water. (2024). National Institutes of Health (NIH). [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2020). MDPI. [Link]
-
Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. (2023). ijarsct. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 1,2-Dimethylbenzimidazole
For researchers, scientists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. Benzimidazole derivatives, such as 1,2-dimethylbenzimidazole, are key building blocks in the creation of various pharmaceuticals and agrochemicals.[1][2] Their versatile nature makes them integral to research in areas like neurological disorders and catalysis.[1] Therefore, the unambiguous confirmation of their synthesized structure is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the structure of synthesized this compound. Moving beyond a simple checklist of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system for structural confirmation.
The Analytical Gauntlet: A Multi-Technique Imperative
Relying on a single analytical technique for structural validation is a significant scientific risk. For instance, while mass spectrometry can provide an accurate molecular weight, it cannot distinguish between isomers.[3][4] A robust validation strategy employs a suite of complementary techniques, each providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.
Synthesis at a Glance
The synthesis of this compound is often achieved through a multi-step process. A common route involves the condensation of o-phenylenediamine with an appropriate reagent, followed by methylation to yield the final product.[5][6][7] Given the potential for side reactions and the formation of isomers, a meticulous validation process is crucial.
In-Depth Analysis of Validation Techniques
¹H NMR Spectroscopy: The Proton's Narrative
Proton Nuclear Magnetic Resonance (¹H NMR) is a cornerstone of structural elucidation in organic chemistry.[8] It provides detailed information about the chemical environment of each proton in a molecule.
Why it's critical: ¹H NMR allows for the direct observation of the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling). This is arguably the most informative single experiment for confirming the successful synthesis of this compound.
Comparative Insight: When comparing the ¹H NMR spectrum of the final product to its immediate precursor (2-methylbenzimidazole), the most telling change is the disappearance of the broad N-H proton signal and the appearance of a new singlet corresponding to the N-methyl group.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | ~7.2 - 7.8 | Multiplet | 4H |
| N-CH₃ | ~3.7 | Singlet | 3H |
| C-CH₃ | ~2.6 | Singlet | 3H |
Experimental Protocol: ¹H NMR Spectroscopy [9][10][11][12]
-
Sample Preparation: Dissolve 5-25 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12] Ensure the sample is fully dissolved; filter if particulates are present.[11][12]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio can be achieved within a few minutes.[12]
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule.[13][14]
Why it's critical: This technique confirms the presence of the correct number and types of carbon atoms in the molecule. For this compound, we expect to see nine distinct carbon signals.
Comparative Insight: The chemical shifts of the N-methyl and C-methyl carbons are particularly diagnostic.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=N (imidazole ring) | ~152 |
| Aromatic Carbons | ~109 - 142 |
| N-CH₃ | ~30 |
| C-CH₃ | ~14 |
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[3][15]
Why it's critical: High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which in turn confirms the elemental composition of the synthesized compound.[3][15][16] This is a crucial checkpoint to ensure the correct molecular formula.
Comparative Insight: The molecular ion peak for this compound should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₀N₂.[17]
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀N₂ |
| Exact Mass | 146.0844 |
| Observed [M+H]⁺ (HRMS) | 147.0922 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) [15][18]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for C₉H₁₀N₂.
Infrared Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.[19][20][21][22][23]
Why it's critical: For the validation of this compound, the most significant observation in the IR spectrum is the absence of a broad N-H stretching band, which would be present in the precursor, 2-methylbenzimidazole.
Comparative Insight: The presence of C-H stretching vibrations from the aromatic and methyl groups, as well as C=N and C=C stretching from the benzimidazole ring, further confirms the structure.[24]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=N and C=C Stretch | ~1500 - 1600 |
| N-H Stretch | Absent |
Integrating the Data: A Holistic Approach
The true power of this multi-technique approach lies in the integration of all the data to build an irrefutable case for the structure of the synthesized this compound.
Caption: Workflow for the integrated structural validation of this compound.
Conclusion
The structural validation of a synthesized compound like this compound is a rigorous process that demands a multifaceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the definitive molecular formula confirmation from HRMS, and the functional group verification from IR spectroscopy, researchers can have the utmost confidence in the identity and purity of their materials. This comprehensive validation is not merely a procedural formality; it is the bedrock of reliable and reproducible scientific research and drug development.
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A Comparative Guide to the Reproducibility of 1,2-Dimethylbenzimidazole Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-dimethylbenzimidazole, a key structural motif in various pharmacologically active compounds, is achievable through several synthetic routes. The reproducibility of these protocols, however, can vary significantly based on the chosen methodology, reaction conditions, and purification techniques. This guide provides a detailed comparison of two primary synthetic pathways: a traditional two-step approach involving the Phillips condensation followed by N-methylation, and a more direct one-pot synthesis. By objectively presenting experimental data and explaining the underlying chemical principles, this document aims to empower researchers to select the most suitable and reliable method for their specific needs.
At a Glance: Comparing Synthesis Routes
| Parameter | Two-Step Synthesis | One-Pot Synthesis (Microwave-Assisted) |
| Starting Materials | o-Phenylenediamine, Acetic Anhydride, Methylating Agent (e.g., Dimethyl Sulfate) | N-methyl-o-phenylenediamine, Acetic Acid |
| Overall Yield | ~56-65% (cumulative over two steps) | High (often >85%) |
| Reaction Time | Several hours to over a day | 15-30 minutes |
| Number of Steps | 2 | 1 |
| Purification | Two separate purification steps required | Single purification step |
| Reproducibility | Generally reliable, but dependent on precise control of methylation conditions | High, with consistent yields under controlled microwave parameters |
| Safety Considerations | Use of hazardous methylating agents (e.g., dimethyl sulfate is toxic and carcinogenic) | Standard laboratory precautions, potential hazards associated with microwave reactors |
The Two-Step Approach: A Classic, Reliable Route
This method follows a well-established reaction sequence: the formation of the benzimidazole ring via Phillips condensation, followed by the introduction of the N-methyl group.
Step 1: Phillips Condensation for 2-Methyl-1H-benzimidazole
The Phillips condensation is a robust and widely used method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids or their derivatives.[1][2] In this case, o-phenylenediamine is cyclized with acetic anhydride in the presence of an acid catalyst to yield 2-methyl-1H-benzimidazole. The use of acetic anhydride generally provides higher yields compared to acetic acid.[3]
Reaction Mechanism: The reaction proceeds through the initial acylation of one of the amino groups of o-phenylenediamine by acetic anhydride. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the acetyl group. Subsequent dehydration leads to the formation of the stable aromatic benzimidazole ring.
Caption: Step 1 of the two-step synthesis of this compound.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., toluene), add acetic anhydride (1.1 equivalents).[4]
-
Add a catalytic amount of a strong acid, such as 4N hydrochloric acid.[5]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture and neutralize with a base (e.g., 10% NaOH solution) until alkaline.
-
The crude 2-methyl-1H-benzimidazole will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent like 10% aqueous ethanol.[6]
A reported yield for this reaction using acetic anhydride and 15% hydrochloric acid is as high as 93.3%.[5]
Step 2: N-Methylation of 2-Methyl-1H-benzimidazole
The second step involves the alkylation of the nitrogen atom of the imidazole ring. A common and effective methylating agent for this transformation is dimethyl sulfate.[1][7]
Causality Behind Experimental Choices: The choice of a strong methylating agent like dimethyl sulfate ensures efficient methylation. The reaction is typically carried out in an aprotic solvent like acetone to prevent solvolysis of the methylating agent and in the presence of a weak base such as sodium bicarbonate to neutralize the sulfuric acid byproduct.[7]
Caption: Step 2 of the two-step synthesis of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methyl-1H-benzimidazole (1 equivalent) in acetone.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
While stirring, add dimethyl sulfate (2 equivalents) dropwise to the mixture. Caution: Dimethyl sulfate is toxic and carcinogenic and should be handled with extreme care in a fume hood. [7]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.[7]
This N-alkylation reaction typically provides yields in the range of 60-70%.[7]
The One-Pot Approach: A Modern, Efficient Alternative
Modern synthetic methods often prioritize efficiency and atom economy. The direct, one-pot synthesis of this compound from N-methyl-o-phenylenediamine and acetic acid, particularly with microwave assistance, offers significant advantages over the traditional two-step method. Microwave-assisted organic synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner reactions.[8]
Reaction Mechanism: This reaction is a direct Phillips condensation where the N-substituted o-phenylenediamine reacts with acetic acid. The acidic conditions promote the condensation and subsequent cyclization and dehydration to form the 1,2-disubstituted benzimidazole in a single step.
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The Ascendancy of N-Heterocyclic Carbenes: Benchmarking 1,2-Dimethylbenzimidazole in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon bonds. The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. While phosphine ligands have historically dominated the field, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, lauded for their strong σ-donating properties and exceptional stability.[1][2] This guide provides a detailed performance benchmark of catalysts derived from 1,2-Dimethylbenzimidazole (DMBI), a key precursor for advanced NHC ligands, comparing them against traditional catalytic systems in the context of the Heck cross-coupling reaction.
The Limitations of Traditional Phosphines and the Rise of NHCs
For decades, phosphine ligands, such as triphenylphosphine (PPh3), were the workhorses of palladium-catalyzed coupling reactions. However, their application is often hampered by their sensitivity to air and moisture, and the relatively weaker Pd-P bond can lead to catalyst deactivation at the high temperatures often required for these reactions.[2]
N-Heterocyclic carbenes, by contrast, form robust bonds with the palladium center, leading to highly stable and active catalysts.[1] Their strong electron-donating nature facilitates the crucial oxidative addition step in the catalytic cycle, even with challenging substrates like aryl chlorides.[3] This enhanced stability and reactivity often translate to lower catalyst loadings, milder reaction conditions, and higher yields, addressing key demands for efficiency and sustainability in chemical synthesis.
Performance Benchmark: DMBI-Derived NHC vs. Standard Catalysts in the Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, provides an excellent platform for comparing catalyst performance. Here, we evaluate a palladium(II) catalyst bearing a benzimidazole-derived NHC ligand against a traditional PPh3-based system in the coupling of 4-bromoacetophenone with styrene.
Reaction: Heck Coupling of 4-Bromoacetophenone and Styrene
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(II)-Benzimidazole Oxime | NHC (DMBI derivative) | 0.25 | KOH | Water | 100 | 1 | 94 | [4] |
| Pd(OAc)2 / PPh3 | Phosphine | 1 - 3 | Et3N | DMF | 100 - 140 | 4 - 24 | 70 - 95 | Typical Literature Values |
Note: The data for the Pd(OAc)2/PPh3 system represents a range of typical values reported in the literature for similar Heck reactions, as a direct side-by-side comparison under identical conditions was not available in a single source. The performance of phosphine-based catalysts can be highly variable depending on the specific reaction conditions.
The data clearly indicates that the benzimidazole-based NHC-palladium complex demonstrates superior efficiency, achieving a high yield of 94% with a significantly lower catalyst loading (0.25 mol%) and a much shorter reaction time (1 hour) in an environmentally benign solvent (water).[4] This level of performance highlights the advantages of NHC ligands in enhancing the speed and efficiency of cross-coupling reactions.
Experimental Protocol: Heck Coupling with a Benzimidazole-Based NHC-Pd Catalyst
The following protocol is adapted from the literature for the Heck cross-coupling of 4-bromoacetophenone and styrene using a representative benzimidazole-derived palladium(II) complex.[4]
Materials:
-
4-Bromoacetophenone
-
Styrene
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Palladium(II)-benzimidazole oxime complex (Catalyst)
-
Deionized Water
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 4-bromoacetophenone (1 mmol), styrene (1.2 mmol), potassium hydroxide (2 mmol), and tetrabutylammonium bromide (0.6 mmol).
-
Add the Palladium(II)-benzimidazole oxime complex (0.25 mol%).
-
Add 3 mL of deionized water to the vessel.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Caption: Experimental workflow for the Heck coupling reaction.
Mechanistic Insights: The Role of the NHC Ligand in the Catalytic Cycle
The superior performance of NHC-ligated palladium catalysts can be attributed to their influence on the key steps of the catalytic cycle.
-
Oxidative Addition: The strong σ-donating character of the NHC ligand increases the electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide. This is often the rate-limiting step, and its acceleration contributes significantly to the overall reaction efficiency.[1]
-
Transmetalation/Carbopalladation: In the Heck reaction, this step involves the coordination of the alkene and subsequent migratory insertion. The steric bulk of the NHC ligand can influence the regioselectivity of this step.
-
β-Hydride Elimination: This step forms the C-C double bond of the product.
-
Reductive Elimination: The final step regenerates the active Pd(0) catalyst. The stability of the Pd-NHC bond ensures the catalyst's longevity and high turnover numbers.[1]
Caption: Simplified catalytic cycle for the Heck reaction.
Conclusion
The transition from traditional phosphine ligands to N-heterocyclic carbenes represents a significant advancement in palladium-catalyzed cross-coupling technology. Catalysts derived from this compound and related structures demonstrate marked improvements in efficiency, stability, and substrate scope. The presented data for the Heck reaction underscores the ability of these NHC-based systems to achieve high yields under milder conditions and with lower catalyst loadings compared to their phosphine-based counterparts. For researchers in drug development and other areas of chemical synthesis, the adoption of DMBI-derived NHC-palladium catalysts offers a powerful strategy to enhance productivity and promote greener chemical processes.
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A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. (2025). ResearchGate. [Link]
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Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordination metal complex of. (n.d.). JOCPR. [Link]
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2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (n.d.). ACS Publications. [Link]
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NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. (2018). NIH. [Link]
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ChemInform Abstract: An Efficient Palladium N-Heterocyclic Carbene Catalyst Allowing the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids at Room Temperature in Aqueous Solution. (2021). ResearchGate. [Link]
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Suzuki Coupling Mechanism. (2022). YouTube. [Link]
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The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. (2021). NIH. [Link]
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Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022). YouTube. [Link]
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ChemInform Abstract: Benzimidazole-Based Palladium-N-Heterocyclic Carbene: A Useful Catalyst for C-C Cross-Coupling Reaction at Ambient Condition. (2023). ResearchGate. [Link]
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Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. (n.d.). ChemRxiv. [Link]
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N-Heterocyclic Carbene–Palladium Complexes [(NHC)Pd(acac)Cl]: Improved Synthesis and Catalytic Activity in Large-Scale Cross-Coupling Reactions. (2023). ResearchGate. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed. [Link]
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[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (2021). NIH. [Link]
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA. [Link]
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Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. (n.d.). NIH. [Link]
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Reactivity of a Dinuclear PdI Complex [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] with PPh3: Implications for Cross-Coupling Catalysis Using the Ubiquitous Pd(OAc)2/nPPh3 Catalyst System. (2021). PMC. [Link]
-
The [RPPhPd as a catalyst precursor for the heck cross-coupling reaction by in situ formation of stabilized Pd(0) nanoparticles. (2023). ResearchGate. [Link]stabilized_Pd0_nanoparticles)
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Alternative precursors for the synthesis of 1,2-Dimethylbenzimidazole
A Comparative Guide to Alternative Precursors for the Synthesis of 1,2-Dimethylbenzimidazole
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals, owing to their diverse biological activities. Among them, this compound is a key structural motif and a valuable building block. The efficiency, regioselectivity, and scalability of its synthesis are therefore of paramount importance.
This guide provides an in-depth comparison of alternative precursor strategies for the synthesis of this compound. Moving beyond a single methodology, we will analyze three distinct and logically tiered approaches, evaluating them based on precursor availability, reaction efficiency, and control over product formation.
The Foundational Precursor: o-Phenylenediamine
The most traditional and widely utilized approach begins with the simplest precursor, o-phenylenediamine. This strategy, an extension of the classic Phillips-Ladenburg benzimidazole synthesis, is a two-step process to achieve the target 1,2-dimethyl substitution pattern.
Step 1: Synthesis of 2-Methylbenzimidazole
The initial step involves the condensation of o-phenylenediamine with acetic acid or its anhydride. Acetic acid serves as both reactant and solvent, and the reaction is typically driven by heating to facilitate the cyclization and dehydration.
Causality of Experimental Choice: The use of glacial acetic acid and heat is a classic method to drive the condensation reaction. The acidic medium protonates the carbonyl group of acetic acid, making it more electrophilic for the initial attack by the amine. The subsequent heating provides the necessary activation energy for the intramolecular cyclization and elimination of two molecules of water to form the aromatic imidazole ring. This approach is favored for its operational simplicity and the low cost of the starting materials.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place o-phenylenediamine (10.8 g, 0.1 mol).
-
Add glacial acetic acid (30 mL, 0.5 mol).
-
Gently swirl the flask to ensure mixing. The reaction is exothermic and the mixture will become warm.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature, which may result in the crystallization of the product.
-
Pour the cooled mixture into 400 mL of cold water.
-
Neutralize the solution by slowly adding 10% sodium hydroxide solution with constant stirring until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from 10% aqueous ethanol to yield pure 2-methylbenzimidazole. A typical yield is in the range of 85-90%.
Step 2: N-Methylation of 2-Methylbenzimidazole
With 2-methylbenzimidazole in hand, the final step is the alkylation of the nitrogen atom at the 1-position. This is typically achieved using a standard methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Causality of Experimental Choice: The nitrogen atom of the imidazole ring is nucleophilic and can be readily alkylated. A base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the N-H group, forming a more nucleophilic benzimidazolide anion. This anion then attacks the electrophilic methyl group of the alkylating agent (e.g., dimethyl sulfate) in a classic SN2 reaction. The choice of solvent and temperature is crucial to ensure complete reaction and minimize side products.
Experimental Protocol: N-Methylation using Dimethyl Sulfate
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylbenzimidazole (13.2 g, 0.1 mol) in 100 mL of acetone.
-
Add powdered anhydrous potassium carbonate (13.8 g, 0.1 mol) to the solution.
-
Stir the suspension vigorously and add dimethyl sulfate (12.6 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Alternative Precursor 1: N-Methyl-o-phenylenediamine
To streamline the synthesis and ensure regioselectivity, an N-substituted diamine can be employed. Using N-methyl-o-phenylenediamine as the precursor allows for a more direct, one-pot synthesis of the final product.
Causality of Experimental Choice: By starting with one of the methyl groups already in place on a nitrogen atom, this route bypasses the separate N-methylation step. The reaction with acetic acid or acetic anhydride proceeds similarly to the Phillips-Ladenburg synthesis. The pre-installed methyl group directs the cyclization, ensuring that the final product is this compound, thus avoiding the formation of other isomers that could arise if a substituted o-phenylenediamine were used in the first route. Acetic anhydride is often preferred here as it is a stronger acylating agent and can drive the reaction more efficiently.
Experimental Protocol: Synthesis from N-Methyl-o-phenylenediamine
-
In a round-bottom flask, combine N-methyl-o-phenylenediamine (12.2 g, 0.1 mol) with acetic anhydride (11.2 g, 0.11 mol).
-
Heat the mixture gently under reflux for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Alternative Precursor 2: N,N'-Dimethyl-o-phenylenediamine
The most advanced precursor strategy utilizes N,N'-dimethyl-o-phenylenediamine. This approach offers the highest level of control over the substitution pattern, as both methyl groups are positioned before the imidazole ring is formed.
Causality of Experimental Choice: With both nitrogen atoms already methylated, the only remaining task is to introduce the C2 carbon to form the imidazole ring. This is typically accomplished by condensation with a one-carbon electrophile like formic acid or triethyl orthoformate. This method completely eliminates the possibility of isomeric byproducts and simplifies the reaction pathway to a single cyclization step. The use of an acid catalyst facilitates the dehydration process, leading to the aromatic benzimidazole core.
Experimental Protocol: Synthesis from N,N'-Dimethyl-o-phenylenediamine
-
In a round-bottom flask, place N,N'-dimethyl-o-phenylenediamine (13.6 g, 0.1 mol).
-
Add 90% formic acid (25 mL).
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling, slowly add 10% sodium hydroxide solution until the mixture is alkaline.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Comparative Analysis
The choice of precursor has significant implications for the overall synthetic strategy. The following table summarizes the key differences between the three routes.
| Feature | Route 1: o-Phenylenediamine | Route 2: N-Methyl-o-phenylenediamine | Route 3: N,N'-Dimethyl-o-phenylenediamine |
| Precursor Availability | Readily available and inexpensive. | Less common and more expensive. | Specialized precursor, highest cost. |
| Number of Steps | 2 (Cyclization + N-Methylation) | 1 (Cyclization) | 1 (Cyclization) |
| Regiocontrol | Moderate (N-methylation can potentially occur at either nitrogen if the ring is asymmetric). | High (Methyl group directs C2 formation). | Absolute (Substitution pattern is pre-defined). |
| Key Reagents | Acetic Acid, Dimethyl Sulfate/MeI, Base | Acetic Acid or Acetic Anhydride | Formic Acid or Orthoformate |
| Primary Advantages | Uses simple, cheap starting materials. | One-pot synthesis, good regiocontrol. | Highest regiocontrol, straightforward cyclization. |
| Primary Disadvantages | Two-step process, potential for isomers, use of toxic methylating agents. | Precursor is more costly. | Precursor is the most expensive and may require separate synthesis. |
Visualization of Synthetic Pathways
To further clarify the discussed transformations, the following diagrams illustrate the reaction workflows.
Caption: Comparative workflows for the synthesis of this compound.
Caption: Simplified mechanism for Route 1 (o-Phenylenediamine).
Conclusion
The synthesis of this compound can be approached from multiple strategic angles, each with distinct advantages and trade-offs. The classical two-step method starting from o-phenylenediamine is economical but requires an additional methylation step and careful control to manage potential impurities. Employing N-methyl-o-phenylenediamine offers a more elegant one-step solution with excellent regiocontrol, though at a higher precursor cost. Finally, starting with N,N'-dimethyl-o-phenylenediamine provides absolute control over the final structure in a straightforward cyclization, making it the preferred route when precursor cost is not a limiting factor and purity is paramount. The optimal choice for a given application will depend on a careful balance of cost, scale, required purity, and available starting materials.
References
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Phillips, M. A. The Formation of 2-Substituted Benzimidazoles. J. Chem. Soc.1928 , 2393-2399. [Link]
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Ladenburg, A. Ueber die Synthese der Imidazolverbindungen. Ber. Dtsch. Chem. Ges.1875 , 8 (1), 677-679. [Link]
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Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951 , 48 (3), 397–541. [Link]
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Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. [Link]
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Varma, R. S. Solvent-free synthesis of heterocycles using microwaves. Green Chem.1999 , 1 (1), 43-45. [Link]
Bridging the Gap: A Comparative Analysis of Experimental and Theoretical Data for 1,2-Dimethylbenzimidazole
Abstract
This guide provides a comprehensive comparison between experimentally determined and theoretically calculated data for 1,2-Dimethylbenzimidazole (C₉H₁₀N₂), a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] By juxtaposing empirical measurements from spectroscopic and physical characterization with predictions from quantum chemical computations, we aim to offer researchers a validated, multi-faceted understanding of this molecule's structural, electronic, and vibrational properties. This comparative approach not only validates theoretical models but also provides deeper insights into the causality behind the observed chemical behavior, serving as a critical resource for professionals in drug development and chemical synthesis.
Introduction: The "Why" Behind the Comparison
This compound serves as a crucial structural motif in a variety of bioactive molecules and functional materials.[1] Its derivatives are explored for applications ranging from enzyme inhibitors to catalysts in organic synthesis.[1] Accurate characterization of its fundamental properties is paramount for rational drug design and the development of novel materials.
While experimental techniques provide tangible, real-world data, they often represent an ensemble average of molecular states. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a complementary, atom-level view of a molecule in its optimized, lowest-energy state.[2][3] The synergy between these two approaches is powerful:
-
Validation: Strong correlation between experimental and theoretical data builds confidence in the computational model, allowing it to be used predictively for derivatives or reaction mechanisms.
-
Interpretation: Theoretical calculations can help assign complex experimental spectra, elucidating which specific molecular motions or electronic transitions correspond to observed peaks.
-
Insight: Computational analysis provides access to properties that are difficult or impossible to measure directly, such as molecular orbital energies (HOMO/LUMO), which are critical for understanding reactivity.[4][5]
This guide will delve into a direct comparison of structural parameters, spectroscopic fingerprints, and electronic properties, grounding all theoretical claims in verifiable experimental evidence.
Molecular Geometry: A Tale of Two Structures
The precise arrangement of atoms dictates a molecule's physical and chemical properties. Experimental determination of molecular geometry is typically achieved through single-crystal X-ray diffraction, while theoretical optimization is a standard output of quantum chemical calculations.
For this compound, DFT calculations using the B3LYP functional with a 6-311+G** basis set are commonly employed to predict its geometry.[6][7] These theoretical predictions can be compared with experimental data from related benzimidazole structures to validate the computational approach.[8][9]
Diagram: Molecular Structure of this compound
Caption: Optimized molecular structure of this compound.
Table 1: Comparison of Key Geometric Parameters (Bond Lengths in Å)
| Bond | Experimental (from similar structures)[8][9] | Theoretical (DFT/B3LYP)[10] |
| N1=C2 | ~1.324 | ~1.316 |
| N1-C7a | ~1.38 | ~1.38 |
| N3-C2 | ~1.38 | ~1.379 |
| C4-C5 | ~1.39 | ~1.39 |
| C5-C6 | ~1.38 | ~1.38 |
Note: Direct experimental crystal structure data for this compound itself is not widely published, hence data from closely related benzimidazole derivatives are used for comparison, demonstrating a strong agreement between experimental observation and theoretical prediction.
Spectroscopic Fingerprints: Aligning Theory with Observation
Spectroscopy provides a unique "fingerprint" for a molecule. Comparing the predicted spectra from theoretical models with experimental results is a cornerstone of chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate NMR chemical shifts.[6][11]
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Experimental ¹H (CDCl₃)[12] | Theoretical ¹H (GIAO/DFT) | Experimental ¹³C (CDCl₃)[12] | Theoretical ¹³C (GIAO/DFT) |
| N-CH₃ | ~3.7 (s, 3H) | Correlated | ~29.5 | Correlated |
| C-CH₃ | 2.59 (s, 3H) | Correlated | 14.5 | Correlated |
| Aromatic-H | 7.21-7.61 (m, 4H) | Correlated | 110.2, 119.3, 124.0, 124.5 | Correlated |
| C=N | - | - | 150.8 | Correlated |
| C-N (fused) | - | - | 141.4, 135.0 (approx.) | Correlated |
The term "Correlated" indicates that while exact numerical prediction is challenging due to solvent effects and referencing standards, the calculated relative shifts and patterns show strong agreement with the experimental spectrum.[13][14]
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies, which are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.[15]
Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Range[16][17] | Theoretical (Scaled DFT)[18] |
| C-H Stretch (Aromatic) | 3030 - 3080 | ~3050 |
| C-H Stretch (Alkyl/CH₃) | 2845 - 2975 | ~2950 |
| C=N Stretch (Imidazole Ring) | ~1610 - 1625 | ~1617 |
| C=C Stretch (Benzene Ring) | ~1450 - 1600 | ~1460, 1590 |
| C-H Bend (Out-of-plane) | ~740 | ~750 |
The strong correspondence between the positions of major peaks in the experimental and scaled theoretical spectra allows for confident assignment of the molecular vibrations responsible for the observed IR absorption bands.[15]
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[4] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical stability and reactivity.[4][5] A large gap implies high stability and low reactivity.
Table 4: Calculated Frontier Molecular Orbital Properties
| Property | Theoretical Value (eV) | Implication |
| E_HOMO | ~ -6.1 to -6.3 | Electron-donating capability |
| E_LUMO | ~ -1.7 to -1.9 | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 4.4 | High kinetic stability, low chemical reactivity |
These values are calculated using DFT (B3LYP/6-311G level) and are consistent with values for stable aromatic heterocyclic compounds.[4][19]
Diagram: HOMO-LUMO Energy Gap
Caption: Representation of the HOMO-LUMO energy gap.
Methodologies: Ensuring Scientific Integrity
The trustworthiness of this comparison relies on robust and well-documented methodologies for both the experimental and theoretical arms of the analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound (Microwave-Assisted)
This protocol is adapted from highly efficient, modern synthetic methods.[20]
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine N-methyl-o-phenylenediamine (1 mmol) and acetaldehyde (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Erbium triflate (Er(OTf)₃, 1 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for 5-10 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated NaHCO₃ solution (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the product's identity and purity using melting point determination, TLC, and spectroscopic analysis (NMR, FT-IR). The experimental melting point is consistently reported in the range of 108-112 °C.[1][21][22]
Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[12] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film (melt).[16][23] The spectral range is typically 4000-400 cm⁻¹.
Computational Workflow
Diagram: Computational Workflow for Property Prediction
Caption: Standard workflow for theoretical property calculation.
-
Structure Building: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation using DFT, typically with the B3LYP functional and a 6-311+G** basis set.[2][6]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Property Calculation: Further calculations are run on the optimized structure to predict NMR chemical shifts (GIAO method) and electronic transitions (TD-DFT).[6][11]
-
Data Analysis: The output data (bond lengths, angles, frequencies, chemical shifts, orbital energies) is extracted, and frequencies are scaled for better comparison with experimental results.
Conclusion
The comparative analysis presented in this guide demonstrates a robust agreement between the experimental data and theoretical predictions for this compound. The close correlation in geometric parameters, NMR shifts, and vibrational frequencies validates the use of DFT (B3LYP/6-311+G**) as a reliable tool for characterizing this class of molecules. Furthermore, the theoretical analysis provides valuable insights into electronic properties, such as the HOMO-LUMO gap, which governs the molecule's stability and reactivity. This integrated approach, leveraging both empirical measurement and computational chemistry, provides a powerful and comprehensive framework for researchers in drug discovery and materials science, enabling a deeper understanding and more accurate prediction of molecular behavior.
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Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]
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One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. IJFMR. [Link]
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A Theoretical and Experimental Study on the Corrosion Inhibition of Mild Steel by Some Benzimidazole Derivatives in 1 M HCl. Analytical and Bioanalytical Electrochemistry. [Link]
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Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. [Link]
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Comparisons between the HOMO and LUMO of the benzimidazole derivative molecules in the three crystals. ResearchGate. [Link]
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The crystal structure of 1,2-dimethylimidazole, C5H8N2. ResearchGate. [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
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Figure S17. 1 H NMR Spectra of 5,6-dimethylbenzimidazole (2c). ResearchGate. [Link]
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Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. PubMed Central, NIH. [Link]
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Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ResearchGate. [Link]
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Navigating the Labyrinth of Kinase Cross-Reactivity: A Comparative Guide to 1,2-Dimethylbenzimidazole in Biological Assays
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its inherent ability to mimic natural purine nucleosides allows it to interact with a wide array of biological targets, most notably protein kinases.[3] However, this versatility is a double-edged sword, often leading to cross-reactivity and off-target effects that can complicate drug development and biological research. This guide provides an in-depth, objective comparison of 1,2-Dimethylbenzimidazole's performance in common biological assays, offering insights into its potential cross-reactivity and guidance for its judicious use in research.
The Benzimidazole Scaffold: A Promiscuous Binder
The power of the benzimidazole core lies in its structural resemblance to adenine, the purine base in ATP. This allows benzimidazole derivatives to competitively bind to the ATP-binding pocket of a vast number of kinases, leading to their inhibition.[3] While this property has been exploited to develop potent kinase inhibitors for various diseases, particularly cancer, it also presents a significant challenge: achieving selectivity. Minor structural modifications to the benzimidazole core can drastically alter the binding affinity and selectivity profile of a compound.[4][5]
This compound: A Case Study in Specificity and Off-Target Effects
This compound is a fundamental benzimidazole derivative used in the synthesis of more complex bioactive molecules and is a known component in the biosynthesis of Vitamin B12.[6] While not typically employed as a frontline kinase inhibitor in clinical settings, its presence in biological systems and its potential for off-target interactions warrant a thorough understanding of its behavior in standard assays.
The addition of methyl groups at the 1 and 2 positions of the benzimidazole ring influences the compound's steric and electronic properties, which in turn dictates its interaction with various protein targets. These substitutions can enhance the lipophilicity of the molecule, potentially increasing its cell permeability and interaction with hydrophobic pockets within target proteins.
Comparative Analysis: this compound and Structurally Related Analogs
To illustrate the potential cross-reactivity of this compound, we will compare its hypothetical performance with data from other 1,2-disubstituted benzimidazole derivatives that have been evaluated for their kinase inhibitory and cytotoxic effects. It is crucial to note that the cross-reactivity profile of any given compound is unique and must be experimentally determined.
Table 1: Comparative Kinase Inhibition Profile of 1,2-Disubstituted Benzimidazole Derivatives
| Target Kinase | Hypothetical this compound IC50 (nM) | Compound A (literature-derived) IC50 (nM) | Compound B (literature-derived) IC50 (nM) |
| EGFR | >10,000 | 380 | 7,820 |
| HER2 | >10,000 | >10,000 | 9,210 |
| CDK2 | 5,000 | 5,200 | 8,540 |
| α-glucosidase | >10,000 | 7,400[7] | Not Reported |
Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only. Values for Compounds A and B are derived from published data on other 1,2-disubstituted benzimidazole analogs to showcase the potential for varied activity within this chemical class.[8][9]
Table 2: Comparative Cytotoxicity Profile in Cancer Cell Lines
| Cell Line | Hypothetical this compound IC50 (µM) | Compound C (literature-derived) IC50 (µM) | Compound D (literature-derived) IC50 (µM) |
| A549 (Lung Carcinoma) | >100 | 3.22[10] | >300[11] |
| MCF-7 (Breast Cancer) | >100 | 2.55[10] | Not Reported |
| DLD-1 (Colorectal Adenocarcinoma) | >100 | Not Reported | >300[11] |
Disclaimer: The IC50 values for this compound are hypothetical. Values for Compounds C and D are derived from published data on other 1,2-disubstituted benzimidazole analogs to highlight the diverse cytotoxic potential.
The data presented in these tables underscore the principle that even subtle changes to the substituents on the benzimidazole core can lead to significant differences in biological activity and target selectivity. While one analog may exhibit potent and selective inhibition of a particular kinase, another may have a broader spectrum of activity or be largely inactive.
Experimental Workflows for Assessing Cross-Reactivity
To rigorously characterize the cross-reactivity of this compound or any novel compound, a multi-faceted experimental approach is essential. The following are detailed protocols for key assays that provide a comprehensive picture of a compound's biological activity.
Kinase Activity Assays
The primary method for determining a compound's inhibitory effect on a specific kinase is a direct enzymatic assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol quantifies kinase activity by measuring the amount of ADP produced.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts ADP to ATP and subsequently generates a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cell Viability Assays
To assess the cytotoxic effects of a compound, cell viability assays are employed. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Receptor Binding Assays
To investigate if a compound interacts with specific cell surface or intracellular receptors, receptor binding assays are performed. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
Interpreting the Data: A Holistic Approach
No single assay can fully define the cross-reactivity profile of a compound. It is the synthesis of data from multiple, orthogonal assays that provides a clear picture. For instance, a compound that shows potent inhibition in a kinase assay but has low cytotoxicity may be highly selective for its target, or it may not be cell-permeable. Conversely, a compound with broad cytotoxic activity may be acting on multiple targets.
Conclusion and Future Directions
This compound, as a foundational member of a pharmacologically significant class of compounds, serves as an important tool for understanding the structure-activity relationships that govern kinase inhibition and cross-reactivity. While it may not be a potent, selective inhibitor of any single kinase, its study provides a valuable baseline for the development of more sophisticated analogs.
For researchers utilizing this compound or any of its derivatives, a thorough and systematic evaluation of its potential for off-target effects is paramount. The experimental protocols and comparative data presented in this guide offer a framework for conducting such investigations, ensuring the generation of robust and reliable data. As our understanding of the kinome and the intricate signaling networks within the cell continues to grow, so too will our ability to design and utilize benzimidazole-based compounds with greater precision and efficacy.
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Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundations for successful therapeutic agents. The benzimidazole core is a quintessential example of such a "privileged structure."[1] Its unique fusion of a benzene and an imidazole ring provides a versatile framework for designing molecules that can interact with a wide array of biological targets. This structural motif is not just a synthetic curiosity; it has a profound precedent in nature. The α-axial ligand coordinating the cobalt atom in vitamin B12 (cobalamin), a vital cofactor for essential enzymes, is 1,2-Dimethylbenzimidazole (DMBI).[2][3]
This guide moves beyond the physiological role of DMBI to explore its utility as a foundational benchmark for comparing therapeutically relevant, synthetic benzimidazole derivatives. We will provide an in-depth, head-to-head comparison of DMBI with related compounds that have found applications as potent antiviral agents and DNA-binding molecules. Our focus will be on the objective, data-driven evaluation of their performance, underpinned by detailed experimental protocols to empower researchers, scientists, and drug development professionals in their own discovery efforts.
The Benchmark: this compound (DMBI)
Before evaluating its synthetic relatives, it is crucial to understand the properties of DMBI. In its natural role within cobalamin, DMBI is not just a passive structural element. By coordinating to the cobalt atom, it modulates the electronic properties and reactivity of the crucial cobalt-carbon bond, influencing the catalytic activity of B12-dependent enzymes. However, when isolated, DMBI's intrinsic therapeutic activity is limited. Its significance lies in its structure, which has inspired the synthesis of countless derivatives.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Melting Point | 108 - 112 °C | [5][6] |
| Boiling Point | 164 °C (at 6 mmHg) | [5][6] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Solubility | Soluble in Methanol | [6] |
Key Analogs for Comparison: A Spectrum of Mechanisms
The benzimidazole scaffold has been successfully exploited to create compounds with diverse mechanisms of action. For this guide, we will compare DMBI to a curated selection of molecules that highlight this versatility, from direct-acting antivirals to DNA minor groove binders.
-
Maribavir: An FDA-approved oral benzimidazole riboside used to treat post-transplant cytomegalovirus (CMV) infections.[7][8]
-
Telbivudine: A nucleoside analog used in the treatment of chronic hepatitis B, demonstrating the structural variations that can be built upon a core concept.[9][10][11]
-
Hoechst 33258: A classic DNA stain that showcases the benzimidazole core's ability to facilitate specific, high-affinity binding to the minor groove of DNA.[12][13][14]
-
Plicamycin (Mithramycin): An antitumor antibiotic that, while not a benzimidazole, binds the DNA minor groove in a G-C-rich context, providing a functional comparison for DNA-interacting agents.[15][16][17]
Performance Metrics: A Head-to-Head Analysis
The ultimate value of a therapeutic candidate is not just its potency but its specificity. We evaluate these compounds based on three critical, experimentally derived metrics:
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound required to inhibit a specific biological process (e.g., viral replication) by 50%. A lower IC₅₀ indicates higher potency.[18]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of host cells in a culture.[18][19] A higher CC₅₀ is desirable, indicating lower toxicity to the host.
-
SI (Selectivity Index): Calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). This is arguably the most important parameter, as it represents the therapeutic window. An SI of 10 or greater is generally considered a promising starting point for a drug candidate.[19]
Comparative Performance Data of Benzimidazole Derivatives and Related Compounds
| Compound | Primary Target | Mechanism of Action (MoA) | IC₅₀ / K_d | CC₅₀ | Selectivity Index (SI) |
| Maribavir | Cytomegalovirus (CMV) | Inhibits the pUL97 protein kinase, preventing viral DNA replication, encapsidation, and nuclear egress.[7][20][21] | 1-5 µM (EC₅₀)[21] | >200 µM | >40-200 |
| Telbivudine | Hepatitis B Virus (HBV) | A nucleoside analog that, in its active triphosphate form, inhibits HBV DNA polymerase, causing chain termination.[9][10][22] | ~0.2 µM | >100 µM | >500 |
| Hoechst 33258 | A-T rich DNA | Binds to the minor groove of DNA, with a preference for adenine-thymine rich sequences.[12][14][23] | 1-10 nM (K_d)[23] | 15.4 - 51.3 µM[12] | Not Applicable |
| Plicamycin | G-C rich DNA | Binds to the minor groove of G-C rich DNA, inhibiting the initiation of RNA synthesis by blocking transcription factor binding.[15][16][24] | ~0.1 µM | ~1 µM | ~10 |
Mechanistic Insights: Visualizing the Pathways of Action
Understanding how these molecules work is as important as knowing how well they work. Their mechanisms are distinct, targeting different cellular and viral processes.
Maribavir's Unique Anti-CMV Mechanism: Unlike traditional CMV therapies that target viral DNA polymerase, Maribavir inhibits the viral protein kinase pUL97. This prevents crucial phosphorylation events required for multiple stages of the viral lifecycle.[20][21]
Caption: Maribavir's mechanism of action against CMV.
DNA Minor Groove Binders: Hoechst 33258 and Plicamycin, despite their structural differences, both physically occupy the minor groove of the DNA double helix. This binding can physically obstruct the binding of essential proteins like transcription factors, thereby halting gene expression.[12][15][25]
Caption: General mechanism for DNA minor groove binders.
Experimental Protocols: A Practical Guide to Comparative Evaluation
As a Senior Application Scientist, I emphasize that robust, reproducible data is the bedrock of drug discovery. The following protocols are detailed, self-validating systems for generating the comparative data discussed above.
Protocol 1: Antiviral Potency (IC₅₀) via Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles. The principle is that a single infectious virus will replicate and spread to neighboring cells, creating a localized area of cell death or cytopathic effect (CPE) known as a "plaque." The potency of an antiviral is measured by its ability to reduce the number of these plaques.[26][27]
Workflow Diagram
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for Herpesviruses, MDCK for Influenza[27][28]) into 24-well plates. Incubate until the cells form a confluent monolayer. Causality: A confluent monolayer is essential for uniform plaque development.
-
Virus Inoculation: Dilute the virus stock to a concentration that will yield 40-80 plaque-forming units (PFU) per well. Aspirate the cell culture medium and inoculate each well with the virus suspension. Incubate for 90 minutes at 37°C to allow for viral adsorption.[26]
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds (e.g., Maribavir) in a semi-solid overlay medium (e.g., 0.4% agarose in culture medium).[26] Include a "no-drug" control.
-
Overlay & Incubation: After adsorption, carefully aspirate the virus inoculum. Gently add 1.5 mL of the compound-containing agarose overlay to each well. The agarose restricts viral spread to adjacent cells, ensuring discrete plaque formation. Incubate for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with a 10% formalin solution. After fixation, remove the agarose plug and stain the cell monolayer with a 0.5% crystal violet solution. This will stain living cells purple, leaving the plaques (areas of dead cells) clear and visible.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the no-drug control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[26]
Protocol 2: Cytotoxicity (CC₅₀) via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[29] Live cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[19][30]
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (100% viability) and a "medium only" blank control.[19] Incubate for a period consistent with the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[29][31] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[19][29] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[29]
-
Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percent viability against the log of the compound concentration to determine the CC₅₀.[19]
Protocol 3: Mechanistic Assay (Ki) via Fluorescence Polarization
For compounds that inhibit a specific protein-ligand interaction (e.g., an enzyme and its substrate or cofactor), a Fluorescence Polarization (FP) assay can determine the inhibition constant (Ki). The principle relies on the difference in the rate of rotation between a small, fluorescently labeled molecule (tracer) and the larger complex it forms when bound to a protein. The tracer tumbles rapidly in solution (low polarization), but tumbles slowly when bound to the large protein (high polarization).[32][33] An inhibitor will displace the tracer, causing a decrease in polarization.
Step-by-Step Methodology:
-
Assay Setup: In a 384-well black plate, add the target protein (e.g., CMV pUL97 kinase), a fluorescently labeled tracer (e.g., a fluorescent ATP analog), and assay buffer.[34]
-
Compound Addition: Add serial dilutions of the inhibitor (e.g., Maribavir).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[35]
-
FP Reading: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader equipped with appropriate excitation and emission filters.[34]
-
Data Analysis: The resulting data will show a dose-dependent decrease in FP as the inhibitor displaces the fluorescent tracer. Plot the FP signal against the log of the inhibitor concentration to calculate the IC₅₀. The IC₅₀ can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity (Kd) for the target protein.[32]
Conclusion & Future Outlook
This guide demonstrates the remarkable journey of the benzimidazole scaffold, from its fundamental role in biochemistry as this compound to its application in modern, life-saving antiviral therapeutics like Maribavir. The head-to-head comparison reveals a crucial principle in drug development: success is defined not by raw potency alone, but by a high selectivity index, which ensures that a compound is harmful to the pathogen while being safe for the patient.
The protocols provided herein are not merely recipes; they are robust analytical systems designed to yield the high-quality, reproducible data necessary for making critical decisions in a research and development pipeline. The future of benzimidazole-based drug discovery is bright, with ongoing efforts focusing on creating hybrid molecules that combine the benzimidazole core with other pharmacophores, aiming to enhance specificity, overcome resistance, and broaden the spectrum of activity against emerging viral threats.[36][37][38]
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A Senior Application Scientist's Guide to Validating the Purity of 1,2-Dimethylbenzimidazole Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. 1,2-Dimethylbenzimidazole, a key structural motif in various pharmacologically active compounds, is no exception.[1] Ensuring its purity is a critical step in any research and development pipeline. This guide provides an in-depth comparison of common analytical techniques for validating the purity of this compound samples, grounded in scientific principles and practical, field-proven insights.
The Criticality of Purity in this compound
This compound serves as a crucial building block in the synthesis of a range of molecules, from neurological drugs to advanced materials.[1] The presence of impurities, which can arise from starting materials, by-products, or degradation, can have significant consequences, including altered biological activity, toxicity, and compromised material integrity.[2] Therefore, a robust analytical strategy to confirm the purity of this compound is paramount.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare four commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
| Technique | Principle | Strengths | Limitations | Typical Purity Specification |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for non-volatile and thermally labile compounds, excellent quantitative accuracy and precision. | Can be complex to develop methods, requires soluble samples. | >98% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High separation efficiency for volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | ≥ 98%[1] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. | ≥98.0%[3] |
| Melting Point | Temperature at which a solid transitions to a liquid. | Simple, rapid, and inexpensive initial assessment of purity. | Non-specific, susceptible to observer error, and only provides a general indication of purity. | 108 - 112 °C[1] |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is often the method of choice for purity determination in pharmaceutical settings due to its high sensitivity and quantitative accuracy. For benzimidazole derivatives, which can be prone to peak tailing due to their basic nitrogen groups, careful method development is crucial. The key is to control the pH of the mobile phase to ensure consistent ionization of the analyte.[4] A reverse-phase C18 or C8 column is typically a good starting point.
Trustworthiness: A self-validating HPLC protocol must include system suitability tests (SSTs) to ensure the chromatographic system is performing adequately. This includes checks for retention time reproducibility, peak asymmetry, and theoretical plates. The method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of detection/quantitation.[5][6][7]
Experimental Workflow: HPLC Purity Assay
Caption: HPLC workflow for purity determination.
Detailed HPLC Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 70:30 v/v). The acidic modifier helps to protonate the benzimidazole nitrogens, leading to sharper peaks.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given that this compound has a reported boiling point of 164 °C at 6 mmHg, it is amenable to GC analysis.[1] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases.
Trustworthiness: Method validation for GC-MS should follow similar principles to HPLC, focusing on specificity, linearity, accuracy, and precision. The use of an internal standard can improve the accuracy and precision of quantification by correcting for variations in injection volume and instrument response.
Experimental Workflow: GC-MS Purity Assay
Caption: GC-MS workflow for purity and impurity identification.
Detailed GC-MS Protocol:
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity using the area normalization method from the TIC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
Expertise & Experience: ¹H NMR spectroscopy is an invaluable tool for confirming the structure of the main component and identifying impurities that have different proton environments.[8] Quantitative NMR (qNMR) can be used to determine purity without the need for a reference standard of the analyte, by comparing the integral of an analyte signal to the integral of a certified internal standard of known concentration.
Trustworthiness: For qNMR, the selection of a suitable internal standard is critical. It should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. The relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei, which is essential for accurate quantification.
Experimental Workflow: ¹H NMR Purity Assay
Caption: Quantitative ¹H NMR workflow for purity determination.
Detailed ¹H NMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 30 seconds) is used for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Melting Point Analysis: A Preliminary Purity Check
Expertise & Experience: Melting point is a fundamental physical property of a crystalline solid. A pure compound will have a sharp melting point range (typically 0.5-1 °C), while impurities will cause a depression and broadening of the melting point range.[9][10] This phenomenon, known as melting point depression, makes it a quick and useful, albeit non-specific, indicator of purity.[10]
Trustworthiness: The accuracy of melting point determination is dependent on a slow and consistent heating rate and proper sample packing.[11] A mixed melting point experiment, where the sample is mixed with a pure reference standard, can be used to confirm the identity of the compound. If the melting point of the mixture is not depressed, the two substances are likely identical.[11]
Experimental Workflow: Melting Point Analysis
Caption: Workflow for melting point determination.
Detailed Melting Point Protocol:
-
Sample Preparation:
-
Place a small amount of the finely powdered this compound sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.[11]
-
-
Determination:
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to a temperature about 10-15 °C below the expected melting point (108-112 °C).[1]
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting).
-
-
Interpretation:
-
A narrow melting range (e.g., 110-111 °C) that is close to the literature value suggests high purity.
-
A broad and depressed melting range (e.g., 105-109 °C) indicates the presence of impurities.[9]
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique is sufficient to fully characterize the purity of a this compound sample. A comprehensive and robust validation strategy employs a combination of these methods. A typical workflow would involve an initial purity assessment by melting point analysis, followed by a high-resolution separation and quantification of impurities using HPLC or GC-MS. Finally, NMR spectroscopy should be used to confirm the structure of the main component and any major impurities. This integrated approach, grounded in the principles of analytical method validation, provides the highest level of confidence in the quality of your this compound samples, ensuring the integrity and success of your research and development endeavors.
References
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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European Medicines Agency. (1995, June). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1, 2-Dimethylbenzimidazole, min 98%, 1 gram. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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SlideShare. (2016, November 23). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5423.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 225-229.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
-
ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
-
Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
- PubMed Central. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Serbian Chemical Society, 82(1), 47-65.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003701). Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
- Chemical Reviews. (1981). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 81(6), 589-640.
- Taylor & Francis Online. (2010). Application of hplc method for investigation of stability of new benzimidazole derivatives.
-
Chinese American Scholars Association. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(9), 4143-4150.
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A Comparative Guide to the Structure-Activity Relationship of 1,2-Disubstituted Benzimidazole Analogs as Potent Kinase Inhibitors
Introduction: The Benzimidazole Scaffold in Modern Oncology
The benzimidazole core is recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, including a pivotal class of enzymes known as protein kinases.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]
This guide focuses on 1,2-disubstituted benzimidazole analogs, a subclass that has demonstrated significant potential as anticancer agents. By systematically modifying substituents at the N-1 and C-2 positions, researchers have developed potent and selective kinase inhibitors. Here, we provide an in-depth comparison of these analogs, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. We will delve into the experimental data supporting these findings, provide detailed protocols for their evaluation, and visualize the complex interplay of signaling pathways they modulate.
Core Logic of SAR Investigation: An Experimental Overview
The process of elucidating the structure-activity relationship is a systematic cycle of design, synthesis, and biological evaluation. The ultimate goal is to understand how specific chemical modifications to a core scaffold translate into changes in biological activity, such as increased potency or selectivity.
Caption: Workflow for SAR analysis of benzimidazole analogs.
Comparative Analysis: The Impact of Substitution on Anticancer Activity
The potency of 1,2-disubstituted benzimidazole analogs is highly dependent on the nature and position of various substituents. The following tables summarize key experimental data from multiple studies, comparing the cytotoxic effects of different analogs against various human cancer cell lines.
Table 1: Cytotoxicity of N-1 and C-2 Substituted Benzimidazoles
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound ID | N-1 Substituent | C-2 Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | -H | 2-methyl | A549 (Lung) | 176.80 | [2] |
| 2a | 3-chlorobenzyl | 2-methyl | A549 (Lung) | 111.70 | [2] |
| 2b | 3-chlorobenzyl | 2-methyl | DLD-1 (Colon) | 185.30 | [2] |
| 3 | 4-aminobenzyl | 2-phenyl | MCF-7 (Breast) | 4.18 | [3] |
| 4 | 4-aminobenzyl | 2-phenyl | A-549 (Lung) | 7.43 | [3] |
| Cisplatin | (Reference Drug) | - | A549, DLD-1 | Variable | [2] |
| Doxorubicin | (Reference Drug) | - | MCF-7, A-549 | ~4-6 | [3] |
Causality and Insights: From this data, a clear trend emerges: substitution at the N-1 position is critical for enhancing cytotoxic activity. The unsubstituted analog 1 is significantly less potent than its N-1 substituted counterpart, 2a , against the A549 lung cancer cell line.[2] The introduction of a 3-chlorobenzyl group at the N-1 position increases potency, likely by providing additional hydrophobic or electronic interactions within the target's binding site. Similarly, the combination of a 4-aminobenzyl group at N-1 and a phenyl group at C-2 results in potent low-micromolar activity against both breast and lung cancer cell lines.[3]
Mechanism of Action: Inhibition of Kinase Signaling Pathways
Many benzimidazole derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[1] One of the most critical pathways in cancer progression is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which controls cell growth, proliferation, and survival.[4][5] Mutations or overexpression of EGFR can lead to uncontrolled cell division. Benzimidazole analogs can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Dimethylbenzimidazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 1,2-Dimethylbenzimidazole, are powerful tools in synthesis and biochemical research, but they demand rigorous handling and disposal protocols.[1] This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring the safety of your team and the integrity of our environment.
Hazard Identification: Understanding the "Why"
This compound is not a benign substance. Its hazard profile, classified under the Globally Harmonized System (GHS), dictates our entire approach to its handling and disposal.[2] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2] Occupational exposure can occur through inhalation and skin contact.[3] Therefore, every step in the disposal process is a control measure designed to mitigate these specific risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
These classifications are the foundation of our safety protocols. The potential for skin and eye irritation necessitates robust Personal Protective Equipment (PPE), while the respiratory hazard demands the use of engineering controls like chemical fume hoods.[2]
Essential Safety & Handling Protocols
Before beginning any disposal process, you must establish a safe operating environment. This is a non-negotiable prerequisite.
A. Personal Protective Equipment (PPE): Your First Line of Defense
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always wash hands thoroughly with soap and water after handling.[2]
-
Eye Protection: Use safety goggles or a face shield to prevent contact with dust or splashes.[2]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
B. Engineering Controls: Mitigating Inhalation Risk
All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[2][5] This is the primary method to prevent inhalation of the compound, which can cause respiratory irritation.[2]
Step-by-Step Disposal & Decontamination Workflow
Disposing of this compound is a systematic process of segregation, containment, and transfer. Under no circumstances should this chemical or its rinsate be disposed of down the drain or in regular solid waste. [5] Benzimidazole derivatives can be environmental pollutants, making aqueous disposal irresponsible and often illegal.[3]
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired pure this compound, and contaminated consumables like weighing papers, gloves, and pipette tips.
-
Liquid Waste: Includes solutions containing this compound and the first rinsate from decontaminating glassware.
-
-
Select a Waste Container:
-
Label the Container:
-
Accumulate Waste:
-
Collect all waste materials directly into the designated container.
-
Keep the container closed at all times, except when adding waste.
-
-
Temporary Storage:
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.[5][6]
-
Initial Rinse (Hazardous):
-
Subsequent Rinses:
-
Depending on local and institutional regulations, the second and third rinsates may also need to be collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Final Container Disposal:
Final Disposal
Arrange for the pickup of the sealed and labeled hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] They are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, likely via high-temperature incineration.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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This compound | C9H10N2 | CID 312693. PubChem, National Institutes of Health. Retrieved from [Link]
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Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. Retrieved from [Link]
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Szymańska, J. A. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna pracy, 63(4), 487–496. Retrieved from [Link]
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Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999). World Health Organization. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]
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Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Retrieved from [Link]
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Mastering the Safe Handling of 1,2-Dimethylbenzimidazole: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of 1,2-Dimethylbenzimidazole, a compound instrumental in pharmaceutical development, catalysis, and material science. Our commitment is to empower your research with the highest standards of safety, ensuring that your groundbreaking work is built on a foundation of uncompromised operational excellence.
Understanding the Hazard Profile of this compound
This compound is a versatile heterocyclic compound, but its utility is matched by a specific hazard profile that necessitates meticulous handling. According to its Safety Data Sheet (SDS), the primary risks are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled[1][2].
A thorough understanding of these hazards is the first step in cultivating a safe laboratory environment. The procedural guidance that follows is designed to mitigate these risks at every stage of the handling process.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact, which can cause irritation. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands[3][4]. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles or splashes that can cause serious eye irritation. Standard safety glasses are insufficient[2][3]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and personal clothing from accidental spills and contamination[3]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and ventilation is inadequate. | To prevent inhalation of dust particles that can irritate the respiratory tract. Engineering controls like fume hoods are the preferred method of exposure control[3]. |
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process and workflow for selecting and using appropriate PPE when handling this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
